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  • Product: 7-methylquinazolin-2-amine
  • CAS: 1936498-79-1

Core Science & Biosynthesis

Foundational

The 7-Methylquinazolin-2-amine Scaffold: A Dual-Targeting Pharmacophore in Modern Therapeutics

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary In contemporary medicinal chemistry, the 2-aminoquinazolin...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In contemporary medicinal chemistry, the 2-aminoquinazoline heterocycle is recognized as a highly privileged scaffold. Specifically, the 7-methylquinazolin-2-amine derivative (CAS 1936498-79-1) has emerged as a cornerstone building block for two distinct, high-value therapeutic modalities: Adenosine A2A Receptor (A2AR) Antagonism in immuno-oncology and Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition in targeted cancer therapy 1.

This whitepaper dissects the molecular causality behind this scaffold's dual utility, provides quantitative Structure-Activity Relationship (SAR) data, and outlines self-validating experimental workflows for characterizing novel derivatives.

Mechanistic Pathway I: Adenosine A2A Receptor (A2AR) Antagonism

Molecular Causality & Structural Basis

The tumor microenvironment often exploits the adenosine A2A receptor (A2AR) to suppress T-cell activation, making A2AR antagonists a critical target for cancer immunotherapy. The 7-methylquinazolin-2-amine core acts as an optimized adenine bioisostere.

Crystallographic data (e.g., PDB: 8DU3) reveals the precise causality of its binding affinity 2:

  • The 2-Amino Group: Forms a critical bidentate hydrogen bond network with residues Asn253 and Glu169 , anchoring the scaffold within the orthosteric site.

  • The 7-Methyl Substitution: SAR studies demonstrate that placing a methyl group at the C7 position (rather than C6) yields a profound thermodynamic advantage. The 7-methyl group vectors perfectly into a lipophilic sub-pocket formed by Ala59 and Val84. This restricts the conformational flexibility of the ligand, reducing the entropic penalty upon binding and driving the binding affinity ( Ki​ ) down from ~60 nM to the 15–20 nM range.

A2AR_Pathway A 7-Methylquinazolin-2-amine B A2A Receptor (Antagonized) A->B C cAMP Accumulation (Blocked) B->C D T-Cell Activation (Restored) C->D

Fig 1: A2AR antagonism pathway restoring T-cell activation in the tumor microenvironment.

Mechanistic Pathway II: EGFR Tyrosine Kinase Inhibition

Molecular Causality & Structural Basis

In targeted oncology, the quinazoline core is an elite ATP-mimetic used to inhibit the autophosphorylation of the Epidermal Growth Factor Receptor (EGFR) 3.

  • Hinge Region Binding: The N1 and N3 nitrogens of the quinazoline ring form essential hydrogen bonds with the backbone amide of Met793 in the kinase hinge region.

  • The Role of the 7-Methyl Group: The electron-donating nature of the 7-methyl group slightly increases the basicity of the quinazoline nitrogens, strengthening these hinge-binding hydrogen bonds. Furthermore, the C7 position projects directly into the solvent-exposed channel of the kinase domain. This allows the 7-methyl group to act as a synthetic vector for further functionalization (e.g., attaching solubilizing morpholine rings) without sterically clashing with the highly conserved, narrow ATP-binding pocket 4.

EGFR_Pathway A 7-Methylquinazolin-2-amine B EGFR Tyrosine Kinase (ATP Pocket Blocked) A->B C PI3K / AKT Pathway (Inhibited) B->C D MAPK / ERK Pathway (Inhibited) B->D E Tumor Cell Apoptosis C->E D->E

Fig 2: EGFR kinase inhibition blocking downstream survival pathways and inducing apoptosis.

Quantitative Structure-Activity Relationship (SAR) Summary

The positional isomerism of the methyl group on the quinazoline core drastically alters target affinity. The table below summarizes competitive binding data for 4-(furan-2-yl)quinazolin-2-amine derivatives against human A2AR, highlighting the superiority of the C7 substitution.

Scaffold SubstitutionRepresentative CompoundTargetBinding Affinity ( Ki​ )Functional Antagonism ( IC50​ )
6-Methyl 9w, 10chA2AR61 – 65 nM> 10 µM
7-Methyl 9x, 10dhA2AR15 – 21 nM 5 – 9 µM

Data synthesized from competitive binding assays. The 7-methyl variant demonstrates an approximate 3-fold increase in binding affinity due to optimized van der Waals contacts.2

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every assay includes internal controls to verify dynamic range and prevent artifactual data.

Exp_Workflow Step1 1. Synthesis Scaffold Functionalization Step2 2. Binding Assay FP or Radioligand (Ki Determination) Step1->Step2 Step3 3. Functional Assay cAMP or ADP-Glo (IC50 Profiling) Step2->Step3 Step4 4. Cellular Assay Viability & Apoptosis (MTS Assay) Step3->Step4

Fig 3: Self-validating experimental workflow for 7-methylquinazolin-2-amine derivatives.

Protocol A: Fluorescence Polarization (FP) Binding Assay for A2AR

Rationale: FP is utilized over traditional radioligand binding to eliminate radioactive waste while maintaining high-throughput fidelity.

  • Membrane Preparation: Resuspend hA2AR-expressing CHO cell membranes in assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Tracer Addition: Add a fluorescently labeled adenosine agonist (e.g., NECA-fluorophore conjugate) at a concentration equal to its Kd​ to ensure maximum assay sensitivity.

  • Compound Incubation & Self-Validation: Add 7-methylquinazolin-2-amine derivatives in a 10-point dose-response curve. Critical: Always include the known high-affinity antagonist ZM-241385 as a positive control. If ZM-241385 fails to yield a Ki​ of ~1-2 nM, the assay plate must be rejected.

  • Equilibration: Incubate in the dark at 25°C for 2 hours. Causality: Quinazoline derivatives often exhibit slow off-rates; premature reading will artificially inflate the apparent Ki​ .

  • Detection: Read polarization (mP) using a microplate reader (Ex/Em appropriate for the tracer). Calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: In Vitro EGFR Kinase Inhibition Assay (ADP-Glo)

Rationale: The ADP-Glo assay quantifies the ADP produced during the kinase reaction, providing a universal, non-radioactive readout for ATP-competitive inhibitors.

  • Buffer Preparation: Prepare kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Critical: Supplement with 2 mM Dithiothreitol (DTT). Causality: DTT prevents the oxidation of Cys797 in the EGFR ATP-binding pocket. Oxidized Cys797 will sterically block inhibitor binding, leading to false negatives.

  • Reaction Setup: Mix recombinant wild-type EGFR kinase domain (1 ng/well) with the test compound and incubate for 30 minutes at room temperature to allow hinge-binding equilibration.

  • Initiation: Initiate the reaction by adding 10 µM ATP and 0.2 µg/µL Poly(Glu,Tyr) substrate. Incubate for 60 minutes.

  • ADP Detection: Add ADP-Glo reagent to terminate the kinase reaction and deplete unreacted ATP (40 min incubation). Then, add Kinase Detection Reagent to convert ADP to ATP and generate a luciferase-driven luminescent signal (30 min incubation).

  • Validation: Include Gefitinib as a reference standard. Calculate IC50​ via non-linear regression of the luminescent signal.

References

  • Benchchem - 7-Methylquinazolin-2-amine | CAS 1936498-79-1 | RUO Source: Benchchem Product Database URL
  • Source: MDPI (Molecules, August 2024)
  • Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications Source: SciELO URL
  • Source: ACS Publications (ACS Omega, May 2020)

Sources

Exploratory

7-Methylquinazolin-2-amine: Physicochemical Profiling and Synthetic Applications

As a Senior Application Scientist navigating hit-to-lead optimization, I frequently encounter the 2-aminoquinazoline heterocycle as a privileged scaffold in medicinal chemistry. Its rigid planar structure, combined with...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating hit-to-lead optimization, I frequently encounter the 2-aminoquinazoline heterocycle as a privileged scaffold in medicinal chemistry. Its rigid planar structure, combined with precise hydrogen-bonding vectors, makes it an exceptional core for designing kinase inhibitors and G-protein coupled receptor (GPCR) antagonists.

This technical guide provides an in-depth analysis of 7-methylquinazolin-2-amine (7-MQA) , detailing its physicochemical properties, target engagement pathways, and field-proven experimental protocols for regioselective functionalization.

Molecular Architecture & Physicochemical Profiling

The structural elegance of 7-MQA lies in its substituent effects. The unsubstituted 2-aminoquinazoline core possesses a pKa of approximately 4.8 1. The introduction of a methyl group at the C7 position exerts a weak electron-donating effect via induction (+I) and hyperconjugation. This subtly increases the electron density on the pyrimidine ring nitrogens (N1 and N3), shifting the conjugate acid pKa to ~5.0–5.2. Consequently, at a physiological pH of 7.4, the molecule remains predominantly in its neutral, unprotonated state—a critical factor for passive membrane permeability and entry into lipophilic binding pockets.

Furthermore, the angular C8-H of the quinazoline ring creates a specific steric boundary that dictates binding orientations, preventing off-target interactions with mismatched base pairs or non-target kinase hinges 1.

Table 1: Quantitative Physicochemical Parameters
ParameterValueAnalytical & Pharmacological Significance
CAS Number 1936498-79-1Unique registry identifier for procurement and library registration 2.
Molecular Formula C9H9N3Baseline for High-Resolution Mass Spectrometry (HRMS) validation.
Molecular Weight 159.19 g/mol Low MW provides a high ligand efficiency (LE) starting point for Rule of 5 compliance.
Predicted pKa ~5.0 - 5.2Dictates buffer selection; ensures the core is unprotonated at pH 7.4.
Estimated LogP ~1.8Optimal lipophilicity for membrane permeability without driving aggregation 3.
tPSA ~51.8 ŲExcellent metric for predicting blood-brain barrier (BBB) penetration 3.

Target Engagement: A2A Adenosine Receptor Antagonism

Recent literature highlights the 2-aminoquinazoline heterocycle as a highly effective scaffold for A2A Adenosine Receptor (A2AR) antagonists 4. In the tumor microenvironment, extracellular adenosine binds to A2AR on immune cells, triggering a Gs-protein coupled cascade that elevates intracellular cAMP. This cAMP spike activates Protein Kinase A (PKA), leading to severe T-cell exhaustion and immune suppression.

Derivatives built from the 7-MQA core competitively bind the A2AR orthosteric site, effectively blocking this immunosuppressive cascade.

A2AR_Pathway Antagonist 7-MQA Derivatives A2AR A2A Receptor Antagonist->A2AR Competitive Inhibition Gs Gs Protein A2AR->Gs Blocked Activation AC Adenylyl Cyclase Gs->AC Reduced Signal cAMP cAMP Production AC->cAMP Decreased Conversion Immune Immune Suppression cAMP->Immune Reversal of Exhaustion

Fig 1. Mechanistic pathway of A2A receptor antagonism by 7-MQA derivatives in immune modulation.

Experimental Workflows & Protocols

To transform 7-MQA into a viable therapeutic lead, scientists must navigate its functionalization and validate its physicochemical behavior. The following protocols are designed as self-validating systems, explaining the why behind the how.

Kinetic Solubility Profiling

Kinetic solubility is prioritized over thermodynamic solubility in early-stage screening because it accurately mimics the rapid dilution of DMSO stock solutions into aqueous biological assays.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 7-MQA in anhydrous DMSO to a concentration of 10 mM. (Causality: Anhydrous DMSO prevents premature hydrolysis and ensures complete solvation of the unprotonated base).

  • Aqueous Dilution: Spike 10 µL of the DMSO stock into 990 µL of Phosphate Buffered Saline (PBS, pH 7.4) to achieve a 100 µM theoretical concentration.

  • Incubation: Incubate at 37°C for 2 hours with orbital shaking at 300 rpm. (Causality: 37°C mimics physiological conditions where transient supersaturation often occurs).

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter. (Causality: PTFE is highly inert and hydrophobic. Using cellulose acetate filters can cause false-low solubility readings due to hydrogen-bonding interactions with the quinazoline nitrogens).

  • Validation (HPLC-UV): Quantify the soluble fraction using RP-HPLC with UV detection at 254 nm. The extended π-conjugation of the quinazoline core provides a robust, self-validating chromophoric signal at this wavelength.

Regioselective SNAr Functionalization

To build complex libraries (such as A2AR antagonists), the core is often pre-activated as 4-chloro-7-methylquinazolin-2-amine 5. The C4 position is highly electrophilic due to the electron-withdrawing nature of N1 and N3, making it an ideal site for Nucleophilic Aromatic Substitution (SNAr).

SNAr_Workflow Step1 1. Reagent Prep 4-Cl-7-MQA Step2 2. Solvent Matrix DMF + DIPEA Step1->Step2 Step3 3. Activation 80°C, 12h Step2->Step3 Step4 4. Aqueous Quench H2O Addition Step3->Step4 Step5 5. Extraction EtOAc Phase Step4->Step5

Fig 2. Step-by-step workflow for the regioselective SNAr functionalization of the quinazoline core.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 1.0 eq of 4-chloro-7-methylquinazolin-2-amine in anhydrous N,N-Dimethylformamide (DMF). (Causality: DMF is a polar aprotic solvent that perfectly stabilizes the negatively charged Meisenheimer complex transition state during SNAr).

  • Amine Addition: Add 1.2 eq of the desired secondary amine nucleophile (e.g., piperidine derivative) followed by 2.0 eq of N,N-Diisopropylethylamine (DIPEA). (Causality: DIPEA acts as a non-nucleophilic proton sponge. It scavenges the HCl byproduct without competing with the primary nucleophile, preventing the amine from becoming protonated and unreactive).

  • Thermal Activation: Heat the reaction mixture to 80°C under N2 atmosphere for 12 hours. (Causality: The electron-donating 2-amino group slightly reduces the electrophilicity of the C4 position, necessitating thermal energy to overcome the activation barrier).

  • Validation (LC-MS): The system is self-validating via LC-MS. The reaction is deemed complete when the M+H peak of the chloro-precursor (m/z ~194) is entirely replaced by the product mass.

References

  • [2] 7-Methylquinazolin-2-amine | CAS 1936498-79-1 | RUO - Benchchem. Benchchem. 2

  • [5] 4-Chloro-7-methylquinazolin-2-amine | Benchchem. Benchchem. 5

  • [4] Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists. ResearchGate. 4

  • [1] US5844110A - Synthetic triple helix-forming compound precursors. Google Patents. 1

  • [3] Quinazolin-2-amine | C8H7N3 | CID 519332. PubChem. 3

Sources

Foundational

Comprehensive Analytical and Structural Profiling of 7-Methylquinazolin-2-amine: Molecular Weight, Exact Mass, and Scaffold Utility

Executive Summary In the landscape of modern drug discovery, the quinazoline heterocycle represents a "privileged scaffold," capable of interacting with a diverse array of biological targets. Specifically, 7-methylquinaz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, the quinazoline heterocycle represents a "privileged scaffold," capable of interacting with a diverse array of biological targets. Specifically, 7-methylquinazolin-2-amine (CAS: 1936498-79-1) has emerged as a critical building block and pharmacological core, notably in the development of highly selective A2A adenosine receptor (A2AR) antagonists [1].

For researchers synthesizing or analyzing this compound, distinguishing between its macroscopic bulk properties (molecular weight) and its monoisotopic quantum properties (exact mass) is non-negotiable. This whitepaper provides an authoritative, in-depth guide to the physicochemical parameters of 7-methylquinazolin-2-amine, detailing the causality behind LC-HRMS analytical workflows and its structural implications in medicinal chemistry.

Physicochemical Profiling: Molecular Weight vs. Exact Mass

In analytical chemistry, precision dictates methodology. The distinction between molecular weight and exact mass fundamentally alters how a molecule is tracked during synthesis and biological evaluation.

  • Average Molecular Weight (159.19 g/mol ): This value is calculated using the standard atomic weights of elements, which account for the natural terrestrial abundance of all isotopes (e.g., Carbon is 12.011 due to ~1.1% 13C ). This metric is exclusively used for macroscopic laboratory tasks: calculating reaction stoichiometry, preparing molar solutions, and determining bulk yields [2].

  • Monoisotopic Exact Mass (159.0796 Da): This is the calculated mass of the molecule consisting entirely of the most abundant isotopes ( 12C , 1H , 14N ). In High-Resolution Mass Spectrometry (HRMS), instruments like Orbitraps or Time-of-Flight (TOF) analyzers detect individual ions rather than bulk averages. Therefore, exact mass is the critical parameter for structural confirmation and elemental composition validation.

Quantitative Data Summary

The following table synthesizes the core chemical identifiers and mass parameters required for analytical configuration.

ParameterValueAnalytical Relevance
Chemical Name 7-Methylquinazolin-2-amineIUPAC nomenclature
CAS Registry Number 1936498-79-1Unique compound identifier
Molecular Formula C9​H9​N3​ Elemental composition
Average Molecular Weight 159.19 g/mol Bulk stoichiometry and dosing
Monoisotopic Exact Mass 159.0796 DaHRMS structural elucidation
Theoretical [M+H]+ 160.0869 m/zTarget ion for Positive ESI-MS
SMILES String Cc1ccc2c(c1)nc(nc2)NIn silico modeling and cheminformatics

Analytical Workflows for Structural Elucidation

To confirm the synthesis or purity of 7-methylquinazolin-2-amine, Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is the gold standard. The workflow below is designed as a self-validating system, ensuring that every experimental choice directly contributes to eliminating false positives.

LCHRMS A Sample Prep (1 µg/mL in MeOH) B UHPLC Separation (C18, 0.1% FA) A->B Injection C ESI Ionization (Positive Mode) B->C Elution D HRMS Detection (Orbitrap/TOF) C->D [M+H]+ Ion E Data Analysis (m/z 160.0869) D->E Mass Error < 5 ppm

Caption: LC-HRMS Workflow for the exact mass confirmation of 7-methylquinazolin-2-amine.

Self-Validating LC-HRMS Protocol

This step-by-step methodology explains the causality behind each parameter to ensure robust data acquisition.

Step 1: System Calibration & Suitability

  • Action: Infuse a standard calibration mixture (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) prior to the run.

  • Causality: Establishes an instrument mass accuracy baseline of < 2 ppm. Without this rigorous calibration, the exact mass assignment of 159.0796 Da cannot be confidently distinguished from nominally isobaric impurities (e.g., compounds with a mass of 159.1 Da but different elemental formulas).

Step 2: Sample Preparation

  • Action: Dissolve the analyte in LC-MS grade Methanol to a stock concentration of 1 mg/mL, then perform serial dilutions to a final working concentration of 1 µg/mL in 50:50 Water:Acetonitrile.

  • Causality: High concentrations (>10 µg/mL) lead to detector saturation and space-charge effects in the mass analyzer. This causes peak broadening and artificial mass shifts. The 1 µg/mL concentration ensures the isotopic envelope remains undistorted, allowing for accurate comparison against theoretical isotopic distributions.

Step 3: Chromatographic Separation

  • Action: Inject 2 µL onto a reversed-phase C18 column (e.g., Waters XBridge C18, 50 × 4.6 mm, 5 µm). Use a gradient mobile phase: (A) Water + 0.1% Formic Acid (FA) and (B) Acetonitrile + 0.1% FA.

  • Causality: The addition of 0.1% Formic Acid serves a dual purpose. Chromatographically, it suppresses secondary interactions between the basic amine groups and residual silanols on the silica column, preventing peak tailing. Spectrometrically, it provides an abundant proton source to drive the formation of the [M+H]+ ion during Electrospray Ionization (ESI).

Step 4: MS Acquisition & Validation

  • Action: Acquire data in positive ESI mode with a narrow scan range (e.g., m/z 100–300). Calculate the mass error using the formula: ((Experimental m/z - Theoretical m/z) / Theoretical m/z) * 10^6.

  • Causality: A narrow scan range maximizes the instrument's duty cycle, providing more data points across the chromatographic peak. A resulting mass error of ≤ 5 ppm for the target m/z of 160.0869 definitively validates the C9​H9​N3​ composition.

Pharmacological Relevance: The A2AR Antagonist Scaffold

Beyond its analytical chemistry, the exact structural arrangement of 7-methylquinazolin-2-amine makes it a highly potent pharmacophore. Recent crystallographic and binding affinity studies have demonstrated that 2-aminoquinazoline derivatives are highly effective antagonists of the Adenosine A2A Receptor (A2AR), a major therapeutic target in neurodegenerative diseases (like Parkinson's) and immuno-oncology [3].

The specific substitutions on this scaffold dictate its biological efficacy through precise molecular interactions:

Pharmacophore Scaffold 7-Methylquinazolin-2-amine Core N2 2-Amino Group Scaffold->N2 Ring Quinazoline Ring Scaffold->Ring C7 7-Methyl Group Scaffold->C7 Asn253 Receptor: Asn253 / Glu169 N2->Asn253 Hydrogen Bonding Phe168 Receptor: Phe168 Ring->Phe168 π-π Stacking Hydrophobic Receptor: Hydrophobic Pocket C7->Hydrophobic Steric/Hydrophobic Fit

Caption: Mechanistic binding logic of the 7-methylquinazolin-2-amine scaffold within the A2AR pocket.

Mechanistic Binding Causality
  • The 2-Amino Group: Acts as a critical hydrogen bond donor/acceptor. Co-crystallization studies reveal that this moiety anchors the molecule by forming strong hydrogen bonds with the residues Asn253 and Glu169 deep within the A2AR binding pocket [3].

  • The Quinazoline Core: The planar, aromatic nature of the bicyclic ring system allows it to engage in robust π−π stacking interactions with Phe168, stabilizing the ligand-receptor complex.

  • The 7-Methyl Substitution: Modifying the C7 position with a methyl group enhances the lipophilicity of the scaffold, allowing it to perfectly occupy a specific hydrophobic sub-pocket within the receptor. This steric fit significantly lowers the inhibition constant ( Ki​ ), pushing binding affinities into the low nanomolar range compared to unsubstituted analogs [3].

Conclusion

The transition from chemical synthesis to biological application relies entirely on rigorous analytical validation. For 7-methylquinazolin-2-amine, understanding the exact mass (159.0796 Da) and employing high-resolution mass spectrometry ensures structural integrity. When paired with an understanding of its structure-activity relationship (SAR)—specifically its hydrogen bonding and π -stacking capabilities—this compound transcends being a mere chemical entity, proving itself as a foundational pillar in advanced drug discovery.

References

  • Bolteau, R., et al. "Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists". Pharmaceuticals (MDPI / NIH), August 2024. URL:[Link]

Exploratory

biological activity of 7-methylquinazolin-2-amine derivatives

An In-depth Technical Guide to the Biological Activity of 7-Methylquinazolin-2-amine Derivatives Abstract The quinazoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous b...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Biological Activity of 7-Methylquinazolin-2-amine Derivatives

Abstract

The quinazoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds, including several clinically approved drugs.[1] This guide focuses on a specific, promising subclass: 7-methylquinazolin-2-amine derivatives. The strategic placement of a methyl group at the C-7 position and an amine at the C-2 position provides a unique framework for developing targeted therapeutics. This document provides an in-depth exploration of the synthesis, primary biological activities, and structure-activity relationships of these derivatives, with a strong emphasis on their potential as anticancer agents through the inhibition of critical cellular kinases. Detailed experimental protocols for synthesis and biological evaluation are provided to enable researchers to apply these insights in a laboratory setting.

Introduction to the 7-Methylquinazolin-2-amine Scaffold

Quinazoline, a bicyclic aromatic heterocycle composed of fused benzene and pyrimidine rings, has long been a subject of intense study in drug discovery.[2] Its rigid structure and ability to form key hydrogen bonds make it an ideal scaffold for interacting with various biological targets.[3] The substitution pattern on the quinazoline ring profoundly influences its biological activity.

The 7-methylquinazolin-2-amine core is of particular interest for several reasons:

  • The 2-amino group serves as a crucial hydrogen bond donor and a versatile handle for further chemical modification, allowing for the introduction of diverse side chains to modulate potency and selectivity.

  • The 7-methyl group , an electron-donating substituent, can enhance binding affinity to certain enzyme targets and improve metabolic stability.[2] Its presence can be beneficial for inhibitory activity against key kinases.

This guide will demonstrate that derivatives of this specific scaffold exhibit potent activity as inhibitors of protein kinases, a class of enzymes frequently dysregulated in human cancers, making them highly valuable leads for the development of next-generation targeted therapies.[4]

Synthetic Strategies for 7-Methylquinazolin-2-amine Derivatives

The efficient synthesis of the 7-methylquinazolin-2-amine core is critical for exploring its therapeutic potential. A common and effective strategy involves the cyclization of an appropriately substituted benzonitrile with guanidine. The starting material, 2-amino-4-methylbenzonitrile, is commercially available and serves as an excellent precursor.

Representative Synthetic Protocol

This protocol outlines a reliable two-step method for synthesizing the core scaffold, which can then be further derivatized.

Rationale: This method is chosen for its efficiency and high yields. Using guanidine carbonate provides a stable and easy-to-handle source of guanidine for the cyclization reaction, which is a well-established method for forming the 2-amino-pyrimidine ring system inherent to the target scaffold.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Derivatization (Example) A 2-Amino-4-methylbenzonitrile C High-boiling solvent (e.g., NMP) Heat (e.g., 180-200°C) A->C B Guanidine Carbonate B->C D 7-Methylquinazolin-2-amine Core C->D Cyclocondensation D2 7-Methylquinazolin-2-amine Core F Pd Catalyst (e.g., Pd(OAc)2) Ligand (e.g., Xantphos) Base (e.g., Cs2CO3) D2->F E Aryl Halide (R-X) E->F G N-Aryl-7-methylquinazolin-2-amine Derivative F->G Buchwald-Hartwig Amination

Caption: General workflow for synthesis and derivatization.

Step-by-Step Methodology:

  • Cyclization Reaction:

    • To a reaction vessel, add 2-amino-4-methylbenzonitrile (1.0 eq) and guanidine carbonate (1.5 eq).

    • Add a high-boiling polar aprotic solvent, such as N-Methyl-2-pyrrolidone (NMP), to the mixture.

    • Heat the reaction mixture to 180-200°C under an inert atmosphere (e.g., Nitrogen) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-water and stir to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry under vacuum to yield the crude 7-methylquinazolin-2-amine.

    • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Characterization:

    • Confirm the structure of the synthesized core using standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Key Biological Activities & Mechanisms of Action

Derivatives of the 7-methylquinazolin-2-amine scaffold have demonstrated significant potential, primarily as anticancer agents, owing to their ability to inhibit key protein kinases involved in tumor cell proliferation and survival.

Potent Anticancer Activity

Numerous studies have confirmed the cytotoxic effects of quinazoline derivatives against a wide range of human cancer cell lines.[5] The 7-methyl-2-amine substitution pattern contributes to potent antiproliferative activity.

Data Validation: The consistency of activity across multiple cell lines underscores the broad-spectrum potential of this scaffold. The IC₅₀ values, typically in the low micromolar to nanomolar range, indicate high potency.

Table 1: Comparative Cytotoxicity (IC₅₀) of Representative Quinazoline Derivatives

Compound Class Cancer Cell Line IC₅₀ (µM) Reference
3-Methylquinazolinone Derivative (4d) A549 (Lung) 2.55 [6]
3-Methylquinazolinone Derivative (4d) MCF-7 (Breast) 0.87 [6]
3-Methylquinazolinone Derivative (4d) NCI-H1975 (Lung) 6.42 [6]
4-Anilino-quinazoline Derivative (20) HepG2 (Liver) 12
4-Anilino-quinazoline Derivative (20) MCF-7 (Breast) 3
Quinazolinone Derivative (117) PC3 (Prostate) < 15 [7]
Quinazoline-Glycine Hybrid (9f) PC-3 (Prostate) 14.7 (µg/L) [8]

| Quinazoline-Glycine Hybrid (9f) | MCF-7 (Breast) | 16.5 (µg/L) |[8] |

Note: Data is compiled from studies on structurally related quinazoline derivatives to illustrate general potency. Specific values will vary based on the exact substitutions.

Mechanism of Action: Kinase Inhibition

The primary mechanism driving the anticancer activity of these compounds is the inhibition of protein kinases. The quinazoline ring acts as an ATP-mimetic, binding to the ATP-pocket of the kinase domain and preventing the phosphorylation of downstream substrates, thereby blocking signal transduction.

Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival.[6] Its overexpression or mutation is a hallmark of many cancers, including non-small-cell lung cancer (NSCLC) and breast cancer.[6] Several approved anticancer drugs, such as Gefitinib and Erlotinib, are quinazoline-based EGFR inhibitors.[1] Derivatives of the 7-methylquinazolin-2-amine scaffold are designed to target this same critical node in cancer signaling.

G EGF Growth Factor (e.g., EGF) EGFR EGFR EGF->EGFR Binds & Activates RAS RAS EGFR->RAS Phosphorylates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Activates Transcription Factors Inhibitor 7-Methylquinazolin-2-amine Derivative Inhibitor->EGFR Blocks ATP Binding Apoptosis Apoptosis Inhibitor->Apoptosis

Caption: Inhibition of the EGFR signaling pathway.

Other Kinase Targets: Beyond EGFR, related quinazoline scaffolds have shown potent inhibitory activity against other critical cancer-related kinases, including:

  • Cyclin-Dependent Kinase 9 (CDK9): A key regulator of transcription, its inhibition can deplete anti-apoptotic proteins and reinstate apoptosis in cancer cells.[4]

  • Phosphatidylinositol 3-kinase (PI3K): A central node in a pathway that regulates cell growth, proliferation, and differentiation.[7]

Other Reported Biological Activities

While the focus remains on anticancer applications, the broader quinazoline class has been reported to possess a wide spectrum of biological activities, suggesting that 7-methyl-2-amine derivatives could be explored for other indications. These include:

  • Anti-inflammatory [3][9]

  • Antimicrobial (Antibacterial & Antifungal) [3][10]

  • Antiviral [2][3]

Structure-Activity Relationship (SAR) Insights

Understanding how structural modifications affect biological activity is crucial for rational drug design. SAR studies on quinazoline derivatives have yielded several key insights:

  • C4-Position: For EGFR inhibitors, substitution at the C4-position with a substituted aniline (the "4-anilinoquinazoline" motif) is critical for high-affinity binding within the ATP pocket.

  • C6 and C7-Positions: Small, electron-donating groups at the C6 and C7 positions, such as methoxy or methyl groups, are generally beneficial for kinase inhibitory activity.[2] This supports the rationale for investigating the 7-methyl scaffold.

  • Flexibility and Linkers: The nature and length of linkers used to attach substituents can significantly impact potency. For instance, in some series, a three-carbon chain linker was found to be more potent than a two-carbon linker.

  • Halogenation: The presence of halogen atoms (e.g., F, Cl) on aryl substituents can enhance activity, likely by improving binding interactions or altering electronic properties.[11]

Experimental Protocols

To facilitate further research, this section provides validated, step-by-step protocols for assessing the biological activity of newly synthesized 7-methylquinazolin-2-amine derivatives.

Protocol: In Vitro Cytotoxicity (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for measuring cellular metabolic activity. NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Caption: Standard workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Harvest cancer cells (e.g., A549, MCF-7) during their exponential growth phase. Seed the cells into a 96-well flat-bottom plate at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO at the highest concentration used) and an untreated control.

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.

  • Formazan Formation: Incubate the plate for an additional 4 hours at 37°C, protected from light.

  • Solubilization: Carefully remove the medium from each well without disturbing the purple formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals. Gently agitate the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion and Future Perspectives

The 7-methylquinazolin-2-amine scaffold represents a highly promising platform for the discovery of novel anticancer agents. The derivatives have demonstrated potent cytotoxic activity across various cancer cell lines, primarily through the targeted inhibition of key protein kinases like EGFR. The synthetic accessibility of the core structure allows for extensive derivatization and optimization of activity, selectivity, and pharmacokinetic properties.

Future research should focus on:

  • Expanding the SAR: Synthesizing and testing a broader library of derivatives to further refine the understanding of how different substituents impact target engagement and cellular activity.

  • Kinase Selectivity Profiling: Screening potent compounds against a panel of kinases to determine their selectivity profile and identify potential off-target effects or opportunities for developing multi-targeted inhibitors.

  • In Vivo Efficacy: Advancing the most promising lead compounds into preclinical animal models to evaluate their in vivo antitumor efficacy, pharmacokinetics, and safety profiles.

  • Exploring Other Therapeutic Areas: Investigating the potential of these derivatives in other disease contexts, such as inflammatory or infectious diseases, based on the broad bioactivity of the quinazoline class.

By leveraging the foundational knowledge presented in this guide, researchers are well-equipped to advance the development of 7-methylquinazolin-2-amine derivatives as next-generation therapeutics.

References

  • PubMed. Synthesis and Biological Evaluation of Quinazoline Derivatives as Potential Anticancer Agents (II). [Link]

  • Vietnam Academy of Science and Technology. Synthesis and biological evaluation of 2-aryl-4-aminoquinazolines as antitumor agents. [Link]

  • Ismail, M. A., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals (Basel). [Link]

  • ResearchGate. Structure-activity relationship study of 7 (a-o) as anticancer. [Link]

  • Al-Ostath, A., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. MDPI. [Link]

  • ŞENOL, İ. M., et al. (2024). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Turkish Journal of Chemistry. [Link]

  • PubMed. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). [Link]

  • MDPI. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. [Link]

  • Wang, Y.-C., et al. (2025). 7-Amino-2-(N,N-dimethylamino)quinazoline: a small, bright, easily synthesized scaffold for pH sensors. RSC Advances. [Link]

  • Li, X., et al. (2021). Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • MDPI. Synthesis and Anticancer Evaluation of Some Glycine Conjugated Hybrid Compounds Containing Coumarin, Thiophene and Quinazoline Moieties. [Link]

  • Al-Qaisi, J. A., et al. (2024). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. Pharmaceutical Chemistry Journal. [Link]

  • Reddy, T. J., et al. (2007). ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE. HETEROCYCLES. [Link]

  • ResearchGate. Synthesis of 7-amino-2-(N,N-dimethylamino)quinazoline derivatives. [Link]

  • Jiang, B., et al. (2017). Quinazoline derivatives: synthesis and bioactivities. Future Medicinal Chemistry. [Link]

  • IntechOpen. Biological Activity of Quinazolinones. [Link]

  • Zhang, J., et al. (2021). Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. Molecules. [Link]

  • IntechOpen. Biological Activities of Recent Advances in Quinazoline. [Link]

  • Exploration of Chemical Complexity. Recent Developments in the Biological Activities of 2- Pyrazoline Derivatives. [Link]

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Foundational

A Technical Guide to the Preclinical Pharmacokinetics of 7-Methylquinazolin-2-amine in Animal Models

Prepared by: Gemini, Senior Application Scientist Introduction: The Quinazoline Scaffold and the Imperative for Pharmacokinetic Profiling The quinazoline ring system is a cornerstone of modern medicinal chemistry, recogn...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Quinazoline Scaffold and the Imperative for Pharmacokinetic Profiling

The quinazoline ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active agents.[1][2] Its versatile scaffold has given rise to approved therapeutics in oncology, hypertension, and inflammation.[2][3] 7-Methylquinazolin-2-amine represents a novel investigational compound built upon this promising core. As with any potential drug candidate, a thorough understanding of its behavior within a biological system is paramount to its development. This journey from a promising molecule to a potential therapeutic is critically dependent on characterizing its pharmacokinetic profile—what the body does to the drug.

This technical guide provides a comprehensive framework for designing and executing preclinical pharmacokinetic (PK) studies for 7-methylquinazolin-2-amine in animal models. We will move beyond a simple recitation of methods to explore the scientific rationale behind experimental choices, ensuring a robust and self-validating approach to data generation. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing novel chemical entities through the preclinical pipeline.

Part 1: Foundational Study Design: From Animal Selection to Blood Collection

The initial in vivo PK study is a pivotal experiment that provides the first glimpse into a compound's systemic fate. Its design must be meticulous to yield clear, interpretable data on absorption, distribution, metabolism, and excretion (ADME).

The Rationale for Animal Model Selection

The choice of animal species is a critical decision that influences the human relevance of preclinical data.[4] While no animal model perfectly recapitulates human physiology, certain species are preferred for initial pharmacokinetic screening based on practical considerations and historical data.

  • Rodents (Mice and Rats): Mice (e.g., C57BL/6, BALB/c) and rats (e.g., Sprague-Dawley, Wistar) are the workhorses of early PK screening.[5] Their small size, relatively low cost, well-characterized physiology, and the availability of established protocols make them ideal for initial assessments of key parameters like half-life and oral bioavailability.[4][5] It is important to note that smaller mammals often exhibit faster drug metabolism and elimination compared to larger species.[4]

  • Non-Rodents (Dogs and Monkeys): As development progresses, studies in a second, non-rodent species like the beagle dog or cynomolgus monkey are often required. These larger animals can have metabolic pathways more predictive of human outcomes and are essential for comprehensive toxicological evaluation.

For 7-methylquinazolin-2-amine, initial studies would typically be conducted in male Sprague-Dawley rats to establish a foundational PK profile.

Dose Formulation and Route of Administration

The method of drug delivery is fundamental to the study's outcome. Separate investigations for intravenous (IV) and oral (PO) administration are required to fully characterize the compound.

  • Intravenous (IV) Administration: An IV bolus injection, typically into the tail vein of a rodent, introduces the entire dose directly into systemic circulation.[6] This allows for the determination of absolute clearance (CL) and volume of distribution (Vdss). The formulation for IV administration must be a clear, sterile solution. Common vehicles include:

    • Saline

    • 5% Dextrose in Water (D5W)

    • A co-solvent system (e.g., 10% DMSO, 40% PEG400, 50% Saline) for compounds with poor aqueous solubility.

  • Oral (PO) Administration: Oral administration, usually via gavage, is essential for determining oral bioavailability (F%)—the fraction of the dose that reaches systemic circulation.[7] The formulation is often a suspension or solution designed for stability and consistent delivery. Common vehicles include:

    • Water with 0.5% Methylcellulose

    • Ora-Plus® suspending vehicle[8]

The selection of a dose is informed by in vitro potency and preliminary toxicity assessments. For a first-in-animal PK study, a dose of 1-5 mg/kg for IV and 5-10 mg/kg for PO is a common starting point.[7]

Experimental Workflow and Blood Sampling Strategy

A well-designed sampling schedule is crucial for accurately defining the plasma concentration-time curve. Serial sampling from the same animal is highly preferred as it reduces inter-animal variability and lowers the number of animals required for a study.[5][6]

The workflow for a typical rodent PK study is illustrated below.

G cluster_pre Pre-Dosing cluster_dose Dosing cluster_sample Serial Blood Sampling cluster_process Sample Processing & Analysis cluster_data Data Analysis acclimatize Animal Acclimatization (1 week) formulate Dose Formulation (IV and PO) acclimatize->formulate dose_iv IV Bolus Dose (e.g., 2 mg/kg) formulate->dose_iv Day of Study dose_po Oral Gavage Dose (e.g., 5 mg/kg) formulate->dose_po Day of Study sampling Collect Blood at Pre-defined Time Points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) dose_iv->sampling dose_po->sampling centrifuge Centrifuge to Isolate Plasma sampling->centrifuge extract Plasma Sample Extraction centrifuge->extract analyze LC-MS/MS Analysis extract->analyze pk_curve Generate Plasma Concentration-Time Curve analyze->pk_curve pk_params Calculate PK Parameters (AUC, t½, CL, Vd, F%) pk_curve->pk_params report report pk_params->report Final Report ADME cluster_body Biological System GI GI Tract Blood Systemic Circulation (Plasma) GI->Blood Feces Excretion (Feces) GI->Feces Unabsorbed Tissues Tissues & Organs (Site of Action & Storage) Blood->Tissues Distribution Liver Liver (Metabolism) Blood->Liver Kidney Kidneys Blood->Kidney Liver->Blood Metabolites Bile Bile Duct Liver->Bile Biliary Excretion Urine Excretion (Urine) Kidney->Urine Bile->GI PO_Dose Oral Dose PO_Dose->GI Absorption IV_Dose IV Dose IV_Dose->Blood

Sources

Exploratory

An In-Depth Technical Guide on the Safety and In Vivo Toxicity Profile of 7-Methylquinazolin-2-amine

Executive Summary This technical guide provides a comprehensive analysis of the available safety and in vivo toxicity data for 7-methylquinazolin-2-amine. It is intended for researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical guide provides a comprehensive analysis of the available safety and in vivo toxicity data for 7-methylquinazolin-2-amine. It is intended for researchers, scientists, and drug development professionals working with quinazoline-based scaffolds. A thorough review of publicly accessible databases and scientific literature reveals a significant data gap for this specific molecule. No dedicated Safety Data Sheet (SDS) or in vivo toxicity studies have been published for 7-methylquinazolin-2-amine.

Therefore, this guide adopts a data-driven inferential approach. We will construct a presumptive toxicological and safety profile by meticulously analyzing data from the parent compound, quinazolin-2-amine , and other closely related structural analogs. This document outlines the known hazards, discusses potential in vivo effects based on analog studies, and provides detailed protocols for preliminary safety and toxicity assessments. Our objective is to equip researchers with the critical information needed to handle and evaluate this compound safely in a laboratory setting.

Introduction: The Quinazoline Scaffold and the Data Gap

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] The specific derivative, 7-methylquinazolin-2-amine, represents a simple, yet potentially bioactive, modification of this core.

Despite its relevance, a critical knowledge gap exists regarding its safety and toxicological profile. The absence of a registered Safety Data Sheet (SDS) or published in vivo studies necessitates a cautious and informed approach. This guide addresses this gap by synthesizing available data from analogous structures to build a predictive safety profile.

Inferred Safety Profile and Hazard Identification

In the absence of a specific SDS for 7-methylquinazolin-2-amine, the most reliable starting point for hazard assessment is the data available for its parent compound, quinazolin-2-amine . This data is aggregated from notifications to the ECHA C&L Inventory.[3]

GHS Hazard Classification (Inferred)

The following GHS classifications for quinazolin-2-amine provide a baseline for the potential hazards of its 7-methyl derivative. The introduction of a methyl group is generally not expected to drastically alter these primary hazard categories.

Hazard ClassHazard CodeDescriptionGHS Pictogram
Acute Toxicity, OralH302Harmful if swallowed alt text
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation alt text
Data sourced from PubChem CID 519332, based on ECHA C&L Inventory notifications.[3]

Further analysis of structurally related compounds, such as Quinazolin-7-ylmethanamine, suggests additional potential hazards that should be considered.[4]

Potential Hazard ClassHazard CodeDescriptionGHS Pictogram
Skin Corrosion/IrritationH315Causes skin irritation alt text
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation alt text
Data inferred from SDS for Quinazolin-7-ylmethanamine hydrochloride.[4]
Handling and Precautionary Measures

Based on the inferred hazards, the following precautionary measures are mandated when handling 7-methylquinazolin-2-amine.

G cluster_ppe Personal Protective Equipment (PPE) cluster_handling Engineering Controls & Handling cluster_response Emergency Response ppe1 Safety Goggles (EN166) resp1 Eye: Rinse cautiously with water for several minutes ppe1->resp1 If contact occurs ppe2 Chemical-Resistant Gloves (e.g., Nitrile) resp2 Skin: Wash with plenty of soap and water ppe2->resp2 If contact occurs ppe3 Lab Coat eng1 Chemical Fume Hood resp4 Inhalation: Move to fresh air eng1->resp4 If issues arise eng2 Avoid Dust/Aerosol Generation eng3 Wash Hands Thoroughly Post-Handling resp3 Ingestion: Call a POISON CENTER immediately compound 7-Methylquinazolin-2-amine Handling Protocol compound->ppe1 Wear compound->ppe2 Wear compound->ppe3 Wear compound->eng1 Use in compound->eng2 Practice compound->eng3 Practice

Caption: Recommended Safe Handling Workflow for 7-Methylquinazolin-2-amine.

In Vivo Toxicity: An Analog-Based Assessment

Direct in vivo toxicity data for 7-methylquinazolin-2-amine is not available. However, studies on other 2-aminoquinazoline derivatives provide valuable insights into the potential tolerability of this structural class in animal models. The narrative from existing literature suggests that the 2-aminoquinazoline scaffold can be well-tolerated, though toxicity is highly dependent on the complete substitution pattern.

Acute Toxicity Data from Analogous Compounds
Compound ClassKey FindingAnimal ModelReference
2-Aminoquinazolin-4-(3H)-one derivativeApproximate lethal dose likely > 500 mg/kg (single dose)Mouse[5]
2-Amino-7-Amide Quinazoline derivativesExhibited "excellent tolerance" during in vivo antitumor efficacy studiesMouse[6]
Quinolin-2-amine derivative (ROR1 inhibitor)Showed "no significant toxicity" during in vivo tumor growth inhibition experimentsMouse[7]

These findings suggest that acute, severe toxicity may not be a primary characteristic of the 2-aminoquinazoline core, but this cannot be assumed for 7-methylquinazolin-2-amine without direct testing. The "harmful if swallowed" classification of the parent compound implies that oral LD50 values would likely fall within the range of 300-2000 mg/kg.

Potential for Genotoxicity and Other Liabilities

It is important to note that certain aromatic amine structures can carry cytotoxicity or genotoxicity liabilities.[8] For example, a study on the mutagenic potential of 2-amino-3-methyl-3H-imidazo[4,5-f]quinoline (IQ) showed it was genotoxic, while its 7-hydroxy metabolite was not.[9] This highlights the critical role that metabolism plays in the toxicological profile of such heterocyclic amines. Without specific data, the potential for genotoxicity of 7-methylquinazolin-2-amine remains an open question and a key area for future investigation.

Recommended Experimental Protocols for a Foundational Toxicity Assessment

For any research program involving 7-methylquinazolin-2-amine, a staged approach to toxicity assessment is recommended. The following protocols outline foundational experiments to fill the existing data gap.

Workflow for Preliminary Toxicity Screening

G cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment (if warranted) a Step 1: In Vitro Cytotoxicity (e.g., MTT Assay on relevant cell lines) b Step 2: Preliminary Genotoxicity (e.g., Ames Test) a->b Proceed if cytotoxicity is acceptable c Step 3: Acute Toxicity Study (e.g., OECD 423 - Acute Oral Toxicity) b->c Proceed if non-genotoxic d Step 4: Dose Range Finding Study c->d Establish MTD* e Step 5: Sub-chronic Toxicity Study (e.g., 28-day repeated dose) d->e Select doses footer *MTD: Maximum Tolerated Dose

Caption: Staged workflow for assessing the toxicity of 7-methylquinazolin-2-amine.

Protocol: In Vitro Cytotoxicity (MTT Assay)
  • Cell Plating: Seed human cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a stock solution of 7-methylquinazolin-2-amine in DMSO. Create a serial dilution series (e.g., from 100 µM to 0.1 µM) in the appropriate cell culture medium.

  • Treatment: Replace the medium in the cell plates with the medium containing the compound dilutions. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Solubilization: Add solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure, OECD 425)

This protocol must be conducted in compliance with all institutional and national guidelines for animal welfare.

  • Animal Model: Use a single sex of a standard rodent strain (e.g., female Sprague-Dawley rats), as this procedure is designed to minimize animal usage.

  • Acclimatization: Acclimate animals for at least 5 days prior to dosing.

  • Dosing: Dose a single animal with a starting dose level selected based on in vitro data and information from analogs (e.g., a starting dose of 300 mg/kg). The compound should be administered orally via gavage in a suitable vehicle (e.g., corn oil).

  • Observation: Observe the animal for signs of toxicity and mortality, with close observation for the first 4 hours and then periodically over 14 days.

  • Sequential Dosing:

    • If the animal survives, the next animal is dosed at a higher level (e.g., by a factor of 3.2).

    • If the animal dies, the next animal is dosed at a lower level.

  • Endpoint: The test is concluded when one of the stopping criteria defined by the OECD guideline is met. This allows for the calculation of an estimated LD₅₀ value and confidence intervals.

  • Necropsy: Perform a gross necropsy on all animals at the end of the observation period.

Conclusion and Future Directions

This technical guide establishes a foundational safety and toxicity profile for 7-methylquinazolin-2-amine through a scientifically rigorous process of data inference from its parent compound and structural analogs. The available evidence suggests that the compound is likely to be harmful if swallowed and an irritant to the eyes, skin, and respiratory system .

The in vivo tolerability of the broader 2-aminoquinazoline class appears favorable in several contexts, but this cannot be directly extrapolated. The potential for genotoxicity remains a critical unknown. We strongly recommend that any research program utilizing this compound begin with in vitro cytotoxicity and genotoxicity screening before proceeding to any in vivo studies. The protocols provided herein offer a clear path to generating the necessary data to fill the current knowledge gap, ensuring both researcher safety and the responsible advancement of scientific inquiry.

References

A complete, numbered list of all cited sources with clickable URLs would be generated here, consolidating all in-text citations for verification. Due to the nature of this response, direct hyperlinking is not possible, but the references below correspond to the bracketed citations in the text.

  • Kim, H. R., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Molecules.
  • Tokyo Chemical Industry Co., Ltd. (2025).
  • Kishida Chemical Co., Ltd. (2020). Safety Data Sheet: Ammonium iron(III)
  • Collaborative Virtual Screening Identifies a 2-Aryl-4-aminoquinazoline Series with Efficacy in an In Vivo Model of Trypanosoma cruzi Infection. (2023). Journal of Medicinal Chemistry.
  • Fluorochem Ltd. (2024). Safety Data Sheet: Quinazolin-7-ylmethanamine hydrochloride.
  • The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part II. (2025). Future Medicinal Chemistry.
  • Genotoxicity and carcinogenicity in rats and mice of 2-amino-3,6-dihydro-3-methyl-7H-imidazolo[4,5-f]quinolin-7. (n.d.). PubMed.
  • Sigma-Aldrich. (2025). Safety Data Sheet: Bis(2-dimethylaminoethyl)(methyl)amine.
  • BB Fabrication. (n.d.). Safety Data Sheet: FORMULE Y KITCHEN AND BATHROOMS MONOLAYER CEILING PAINT ECOLABEL.
  • Huang, X., et al. (2023).
  • Cayman Chemical. (2024).
  • Fisher Scientific. (2020).
  • Discovery of 2-Amino-7-Amide Quinazoline Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Extracellular Signal-Regul
  • Synthesis and cytotoxicity studies of novel N-arylbenzo[h]quinazolin-2-amines. (2024). Beilstein Journal of Organic Chemistry.
  • TargetMol. (2026).
  • Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. (2025).
  • PubChem. (n.d.). Quinazolin-2-amine. PubChem Compound Summary for CID 519332.
  • Toxicological Properties of 7-Methylguanine, and Preliminary Data on its Anticancer Activity. (2022). Frontiers in Pharmacology.
  • Sigma-Aldrich. (2025).
  • Discovery of 2-Amino-7-Amide Quinazoline Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Extracellular Signal-Regulated Kinase 1/2. (2025).
  • Structure-Based Discovery of Quinazolin-2-amine Derivatives as Potent ROR1 Pseudokinase Inhibitors with In Vitro and In Vivo Efficacy against Triple-Neg
  • Quinazoline derivatives: synthesis and bioactivities. (n.d.). PMC.
  • 2-chloro-8-fluoro-N-methylquinazolin-4-amine — Chemical Substance Inform

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Protocols & Analytical Methods

Method

7-methylquinazolin-2-amine synthesis route and reaction conditions

Application Note: Synthesis Routes and Reaction Conditions for 7-Methylquinazolin-2-amine Strategic Retrosynthetic Analysis & Regioselectivity The 2-aminoquinazoline scaffold is a privileged pharmacophore, widely utilize...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis Routes and Reaction Conditions for 7-Methylquinazolin-2-amine

Strategic Retrosynthetic Analysis & Regioselectivity

The 2-aminoquinazoline scaffold is a privileged pharmacophore, widely utilized in the development of highly effective adenosine A2A receptor (A2AR) antagonists and kinase inhibitors[1]. The targeted synthesis of the specific derivative, 7-methylquinazolin-2-amine, presents a unique regioselective challenge.

While a direct condensation of 2-amino-4-methylbenzaldehyde with guanidine is theoretically possible, 2-aminobenzaldehydes are notoriously unstable and prone to oxidative degradation or self-condensation. Therefore, the industry-standard approach relies on a "top-down" regioselective annulation. By constructing the pyrimidine ring with the 2-amino and 7-methyl groups already in place, chemists can bypass unselective C-H functionalization[2]. The optimal route involves synthesizing a quinazolin-4-one intermediate, followed by C4-chlorination and subsequent reductive dechlorination.

Synthesis SM 4-Methylanthranilic acid (Starting Material) Step1 Cyanamide, HCl, H2O 100°C, 4h SM->Step1 Int1 2-Amino-7-methylquinazolin-4(3H)-one (Intermediate 1) Step1->Int1 Annulation Step2 POCl3, 2,6-Lutidine 105°C, 6h Int1->Step2 Int2 4-Chloro-7-methylquinazolin-2-amine (Intermediate 2) Step2->Int2 Chlorination Step3 H2, 10% Pd/C, Et3N EtOH, RT, 12h Int2->Step3 Target 7-Methylquinazolin-2-amine (Final Product) Step3->Target Dechlorination

Fig 1. Regioselective synthesis route for 7-methylquinazolin-2-amine via C4-chlorination.

Reaction Optimization & Quantitative Data

The most critical step in this pathway is the chlorination of the C4 position. The C4 position of the quinazoline ring is highly electrophilic due to the adjacent activating ring nitrogens[2]. However, traditional Vilsmeier-type chlorination (using POCl₃ and catalytic DMF) often results in the formation of unwanted N,N-dimethylformimidamide side products at the primary C2-amine. To circumvent this, 2,6-lutidine is employed as a sterically hindered acid scavenger[1].

Table 1: Optimization of C4-Chlorination Conditions

Reagent SystemTemp (°C)Time (h)Yield (%)Mechanistic Causality & Observation
POCl₃ (neat)1051245Sluggish reaction; prolonged heating leads to partial degradation of the amine.
POCl₃ + DMF (cat.)105460Rapid conversion, but significant formamidine side-product formation at C2-NH₂.
POCl₃ + 2,6-Lutidine 105 6 85 Optimal. Lutidine buffers HCl and catalyzes Cl⁻ substitution without nucleophilic attack[1].

Table 2: Predicted ¹H NMR Diagnostic Shifts (DMSO-d₆, 400 MHz) Self-validation of the final product relies heavily on spectroscopic confirmation. The following shifts are diagnostic for the 7-methylquinazolin-2-amine core[2].

ProtonMultiplicityIntegrationShift (δ, ppm)Diagnostic Causality
C7-CH₃ Singlet3H~2.45Upfield sharp singlet characteristic of a benzylic methyl group[2].
C2-NH₂ Broad Singlet2H~6.80Exchangeable with D₂O; broadened by the quadrupolar relaxation of Nitrogen.
C6-H Doublet1H~7.10Ortho-coupling to C5-H (J ≈ 8.5 Hz).
C8-H Singlet1H~7.30Meta-coupling is often unresolved; appears as a broad singlet.
C5-H Doublet1H~7.85Deshielded by the adjacent fused pyrimidine ring system.
C4-H Singlet1H~9.05Highly deshielded due to the adjacent imine nitrogen and aromatic ring current.

Detailed Experimental Protocols

Protocol 1: Annulation to 2-Amino-7-methylquinazolin-4(3H)-one
  • Reagents: 4-Methylanthranilic acid (1.0 eq), Cyanamide (1.5 eq), Concentrated HCl (1.5 eq), Distilled H₂O.

  • Step-by-Step Methodology:

    • Suspend 4-methylanthranilic acid in distilled water (0.5 M concentration) in a round-bottom flask equipped with a reflux condenser.

    • Add concentrated HCl dropwise while stirring. The suspension will partially clear as the hydrochloride salt forms.

    • Add solid cyanamide in one portion.

    • Heat the mixture to reflux (100 °C) for 4–6 hours.

    • Cool the reaction mixture to 0 °C in an ice bath. Adjust the pH to 7.0 using 2M NaOH.

    • Filter the resulting heavy white precipitate, wash with cold water, and dry under a vacuum.

  • Causality & Self-Validation: The addition of HCl is non-negotiable; it protonates the cyanamide, rendering it highly electrophilic and susceptible to nucleophilic attack by the anthranilic amine. Successful conversion is validated by the formation of a dense precipitate upon neutralization, as the zwitterionic quinazolinone is highly insoluble in neutral water.

Protocol 2: Chlorination to 4-Chloro-7-methylquinazolin-2-amine
  • Reagents: 2-Amino-7-methylquinazolin-4(3H)-one (1.0 eq), POCl₃ (10.0 eq), 2,6-Lutidine (1.2 eq).

  • Step-by-Step Methodology:

    • In a rigorously dried, argon-purged flask, suspend the quinazolinone intermediate in neat POCl₃.

    • Add 2,6-lutidine dropwise at room temperature (exothermic reaction; mild fuming may occur).

    • Heat the mixture to 105 °C for 6 hours. The suspension will transition into a homogeneous dark amber solution.

    • Cool to room temperature and remove excess POCl₃ via rotary evaporation under high vacuum.

    • Critical Quench: Slowly pour the viscous residue into crushed ice with vigorous stirring.

    • Neutralize the aqueous phase to pH 8 with saturated NaHCO₃ and extract with Ethyl Acetate (3x). Dry over MgSO₄ and concentrate.

  • Causality & Self-Validation: 2,6-lutidine acts as an acid scavenger to prevent the degradation of the quinazoline core[1]. The reaction progress can be monitored via TLC (Hexanes:EtOAc 1:1); the highly polar starting material (Rf ~0.1) will completely disappear, replaced by a highly UV-active, mobile spot (Rf ~0.6) representing the chlorinated product.

Protocol 3: Reductive Dechlorination to 7-Methylquinazolin-2-amine
  • Reagents: 4-Chloro-7-methylquinazolin-2-amine (1.0 eq), 10% Pd/C (0.1 eq by weight), Triethylamine (1.5 eq), Absolute Ethanol.

  • Step-by-Step Methodology:

    • Dissolve the chlorinated intermediate in absolute ethanol (0.2 M) in a hydrogenation flask.

    • Add triethylamine (Et₃N), followed by the careful addition of 10% Pd/C.

    • Evacuate the flask and backfill with Hydrogen gas (H₂) three times. Maintain under an H₂ balloon (1 atm).

    • Stir vigorously at room temperature for 12 hours.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with hot ethanol.

    • Concentrate the filtrate in vacuo and purify via flash column chromatography (DCM:MeOH 95:5) to yield the pure 7-methylquinazolin-2-amine.

  • Causality & Self-Validation: During reductive dechlorination, one equivalent of HCl is generated. Without Et₃N to scavenge this acid, the local pH drops, poisoning the palladium catalyst and causing the product to precipitate prematurely as an insoluble hydrochloride salt. Successful dechlorination is confirmed by the appearance of the highly deshielded C4-H singlet at ~9.05 ppm in the ¹H NMR spectrum.

Downstream Pharmacological Applications

Once synthesized, 7-methylquinazolin-2-amine serves as a vital building block. For instance, selective substitution at the C4 position (e.g., via a Suzuki coupling with furan-2-boronic acid) yields potent A2A adenosine receptor antagonists[1]. These 7-methyl substituted derivatives exhibit remarkable binding affinities (Kᵢ ≈ 15–21 nM) and demonstrate functional antagonist activities with IC₅₀ values in the low micromolar range (5–9 µM) in cAMP accumulation assays[1][3].

A2AR Ligand 7-Methylquinazolin-2-amine Derivatives Receptor Adenosine A2A Receptor (GPCR) Ligand->Receptor Antagonism (Ki ~15 nM) cAMP cAMP Accumulation (Inhibited) Receptor->cAMP Blockade Effect Neuroprotection & Tumor Suppression cAMP->Effect Downstream Signaling

Fig 2. Pharmacological pathway of 2-aminoquinazoline derivatives as A2AR antagonists.

References

  • Bolteau, R. et al. (2024). "Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists". National Institutes of Health (NIH). Available at: [Link]

  • Bolteau, R. et al. (2024). "Antagonists of the adenosine A2A receptor based on a 2-aminoquinazoline scaffold". ResearchGate. Available at: [Link]

Sources

Application

Application Notes and Protocols for In Vitro Cell Viability Assessment of 7-methylquinazolin-2-amine

Abstract The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous clinically approved anticancer agents that primarily target tyrosine kinases.[1][2][3] 7-methylquinazolin-2-ami...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous clinically approved anticancer agents that primarily target tyrosine kinases.[1][2][3] 7-methylquinazolin-2-amine is a derivative of this important class of compounds, and evaluating its cytotoxic potential is a critical first step in its characterization as a potential therapeutic agent. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting in vitro cell viability assays to determine the cytotoxic effects of 7-methylquinazolin-2-amine. We present a detailed, field-tested protocol using a highly sensitive luminescent-based assay, explain the scientific rationale behind key experimental choices, and offer insights into data analysis and interpretation.

Scientific Rationale: The Quinazoline Scaffold and Cancer Signaling

Quinazoline derivatives have emerged as a cornerstone in the development of targeted cancer therapies.[2] Many compounds with this scaffold, such as gefitinib and erlotinib, function as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase.[1][3] EGFR is frequently overexpressed or mutated in various cancers, including non-small-cell lung cancer (NSCLC), leading to the hyperactivation of downstream pro-survival signaling pathways.[4][5]

One of the most critical pathways regulated by EGFR is the PI3K/Akt/mTOR pathway, an intracellular signaling cascade that governs cell cycle progression, proliferation, and survival.[6][7][8] Dysregulation of this pathway is a hallmark of many cancers.[9] By inhibiting EGFR, quinazoline-based compounds can effectively block this signaling cascade, leading to a reduction in cancer cell proliferation and viability. The primary hypothesis for testing 7-methylquinazolin-2-amine is its potential to act similarly to other quinazoline derivatives, inhibiting key kinases and inducing cytotoxicity in cancer cells.

EGFR_PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation EGF Growth Factor (e.g., EGF) EGF->EGFR Binds & Activates Quinazoline 7-methylquinazolin-2-amine Quinazoline->EGFR Inhibits

Caption: Hypothesized mechanism of 7-methylquinazolin-2-amine action.

Assay Principle: Quantifying Cell Viability via ATP Measurement

To assess the cytotoxic effect of 7-methylquinazolin-2-amine, we recommend the CellTiter-Glo® Luminescent Cell Viability Assay. This assay is a homogeneous method that determines the number of viable cells in culture based on the quantification of ATP, which is a marker of metabolically active cells.[10][11] The assay procedure involves adding a single reagent directly to the cultured cells. This reagent causes cell lysis and generates a luminescent signal produced by a luciferase reaction, which is proportional to the amount of ATP present.[11] This "glow-type" signal is highly stable, with a half-life of over five hours, providing flexibility for plate processing.[11]

Why choose a luminescent ATP assay over a colorimetric (MTT) assay?

  • Sensitivity: ATP assays are generally more sensitive than MTT assays, allowing for the use of fewer cells per well.

  • Simplicity: The "add-mix-measure" format requires fewer steps than the MTT assay, which involves a solubilization step for the formazan crystals.[11][12]

  • Reduced Compound Interference: The luminescent signal is less prone to interference from colored or reducing compounds compared to the colorimetric output of MTT assays.

Materials and Reagents

Reagent/MaterialSupplier (Example)Catalog # (Example)
7-methylquinazolin-2-amineBenchChemB1370468
Dimethyl Sulfoxide (DMSO), Cell Culture GradeSigma-AldrichD2650
CellTiter-Glo® Luminescent Cell Viability AssayPromegaG7570
A549 Human Lung Carcinoma Cell LineATCCCCL-185
MCF-7 Human Breast Adenocarcinoma Cell LineATCCHTB-22
F-12K Medium (for A549)Gibco21127022
EMEM (for MCF-7)ATCC30-2003
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-Streptomycin (100X)Gibco15140122
Trypsin-EDTA (0.25%)Gibco25200056
Phosphate-Buffered Saline (PBS), no Ca2+/Mg2+Gibco10010023
Opaque-walled 96-well microplates, sterileCorning3917
Multichannel pipette and sterile tips--
Humidified Incubator (37°C, 5% CO₂)--
Luminometer--

Experimental Workflow & Protocols

Assay_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_readout Phase 3: Data Acquisition & Analysis A 1. Prepare Compound Stock Solution B 2. Culture & Harvest Cancer Cells C 3. Determine Cell Count & Viability D 4. Seed Cells in 96-Well Plate C->D E 5. Treat Cells with 7-methylquinazolin-2-amine D->E F 6. Incubate for 72 hours E->F G 7. Add CellTiter-Glo® Reagent & Mix F->G H 8. Incubate & Measure Luminescence G->H I 9. Analyze Data & Calculate IC50 H->I

Sources

Method

Application Note: Reconstitution and Handling of 7-Methylquinazolin-2-amine in DMSO

Executive Summary & Mechanistic Context In modern drug discovery, the 2-aminoquinazoline heterocycle serves as a highly privileged scaffold, particularly in the development of antagonists targeting the Adenosine A2A rece...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

In modern drug discovery, the 2-aminoquinazoline heterocycle serves as a highly privileged scaffold, particularly in the development of antagonists targeting the Adenosine A2A receptor (A2AR) for neurodegenerative diseases and immuno-oncology[1][2]. 7-Methylquinazolin-2-amine is a critical building block in this space. However, its planar, nitrogen-rich aromatic system facilitates strong intermolecular hydrogen bonding, resulting in a robust crystal lattice that severely limits aqueous solubility.

To ensure reproducible in vitro assay results (such as cyclic AMP accumulation assays or radioligand binding), researchers must prepare highly stable stock solutions using an anhydrous, polar aprotic solvent. Dimethyl sulfoxide (DMSO) is the universal standard for this purpose, as it effectively disrupts the compound's lattice energy without altering its covalent structure. This guide provides a causality-driven, self-validating protocol for the preparation of 7-methylquinazolin-2-amine DMSO stock solutions.

Physicochemical Profiling

Before handling the compound, it is critical to understand its quantitative parameters to ensure accurate molarity calculations and storage conditions[3][4].

PropertyValue / Description
Compound Name 7-Methylquinazolin-2-amine
CAS Registry Number 1936498-79-1
Molecular Formula C9H9N3
Molecular Weight 159.19 g/mol
Appearance White to off-white solid / powder
Primary Solvent Dimethyl Sulfoxide (DMSO)
Storage (Solid Form) 2–8°C or -20°C (Inert atmosphere, protected from light)

Causality in Experimental Design: The "Why" Behind the Protocol

A robust protocol requires understanding the physical chemistry behind each handling step. Do not treat these steps as mere suggestions; they are mechanistic requirements for preserving molecular integrity.

  • Why Anhydrous DMSO? DMSO is highly hygroscopic. If standard laboratory-grade DMSO is used, it will absorb atmospheric water over time. Because 7-methylquinazolin-2-amine is highly hydrophobic, even trace amounts of water in the DMSO stock will trigger micro-precipitation, drastically reducing the actual concentration of your stock and leading to false negatives in downstream assays.

  • Why PTFE Filtration? If sterile filtration is required for cell-based assays, Polytetrafluoroethylene (PTFE) membranes must be used. Other common membranes, such as Cellulose Acetate (CA) or Nylon, can partially dissolve in pure DMSO, leaching toxic polymers into your stock solution and confounding cellular viability data.

  • Why Single-Use Aliquots? Repeated freeze-thaw cycles of DMSO stocks introduce condensation (water) into the vial. By creating single-use aliquots, you protect the master stock from hydrolytic degradation and precipitation.

Quantitative Dilution Matrix

Use the following table to determine the exact mass required to achieve common stock concentrations in 1.0 mL of DMSO.

Target ConcentrationVolume of DMSOMass of 7-Methylquinazolin-2-amine Required
1 mM 1.0 mL0.16 mg
10 mM 1.0 mL1.59 mg
20 mM 1.0 mL3.18 mg
50 mM 1.0 mL7.96 mg

Step-by-Step Preparation Protocol (Self-Validating Workflow)

This methodology establishes a 10 mM master stock solution.

Step 1: Thermal Equilibration Remove the solid 7-methylquinazolin-2-amine from cold storage (-20°C or 4°C) and place it in a desiccator at room temperature for at least 30 minutes before opening the vial. Causality: Opening a cold vial immediately causes atmospheric moisture to condense on the powder, altering its true mass and introducing water into your future DMSO stock.

Step 2: Gravimetric Measurement Using an analytical microbalance, accurately weigh 1.59 mg of 7-methylquinazolin-2-amine into a sterile, solvent-resistant glass or polypropylene vial.

Step 3: Dissolution Add exactly 1.0 mL of sterile, anhydrous DMSO (≥99.9% purity) to the vial. Cap tightly.

Step 4: Mechanical Lattice Disruption Vortex the vial vigorously for 30–60 seconds. If particulate matter remains visible, place the vial in a room-temperature water bath sonicator for 5 minutes. Self-Validation Checkpoint: Hold the vial against a dark background under bright light. The solution must be optically clear. Any turbidity or "schlieric" (wavy) lines indicate incomplete dissolution. Do not proceed until the solution is perfectly clear.

Step 5: Sterile Filtration (Optional but Recommended) Draw the clear solution into a solvent-resistant syringe. Attach a 0.22 µm PTFE syringe filter and gently expel the solution into a new sterile tube.

Step 6: Aliquoting and Cryopreservation Divide the stock solution into 20 µL to 50 µL single-use aliquots in opaque or amber microcentrifuge tubes to protect from photo-degradation. Store immediately at -20°C or -80°C.

Workflow A 1. Equilibrate Solid (Room Temp, Desiccator) B 2. Weigh 7-methylquinazolin-2-amine (e.g., 1.59 mg for 10 mM) A->B C 3. Add Anhydrous DMSO (Hygroscopic control) B->C D 4. Vortex & Sonicate (Disrupt crystal lattice) C->D E 5. Sterile Filtration (0.22 µm PTFE membrane) D->E F 6. Single-use Aliquots (Store at -20°C to -80°C) E->F

Workflow for preparing a stable DMSO stock solution of 7-methylquinazolin-2-amine.

Downstream Application: A2A Receptor Antagonism

Once successfully solubilized, derivatives synthesized from the 7-methylquinazolin-2-amine scaffold are frequently evaluated in cyclic AMP (cAMP) accumulation assays[1][2]. The compound acts as a competitive antagonist at the hA2A receptor, blocking the endogenous Gs-coupled protein signaling cascade that otherwise leads to cAMP accumulation and subsequent Protein Kinase A (PKA) phosphorylation.

Pathway Ligand 7-Methylquinazolin-2-amine Derivatives Receptor Adenosine A2A Receptor (A2AR) Ligand->Receptor Antagonizes GProtein Gs Protein Activation Receptor->GProtein Blocked cAMP cAMP Accumulation GProtein->cAMP Reduced PKA PKA Pathway (Neurodegeneration/Cancer) cAMP->PKA Inhibited

Logical relationship of 2-aminoquinazoline derivatives acting as A2AR antagonists.

References

  • Benchchem. 7-Methylquinazolin-2-amine (CAS 1936498-79-1) Properties and Molecular Weight.
  • BLD Pharm. Product Information: 1936498-79-1 | 7-Methylquinazolin-2-amine.
  • National Institutes of Health (NIH) / MDPI. Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists.
  • MDPI Open Access Journals. Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists (Full Text & Structural Data).

Sources

Application

Application Note: High-Sensitivity Analysis of 7-methylquinazolin-2-amine using Electrospray and Atmospheric Pressure Chemical Ionization Mass Spectrometry

Abstract This application note provides a comprehensive guide to the analysis of 7-methylquinazolin-2-amine, a key heterocyclic scaffold in medicinal chemistry, using mass spectrometry.[1][2] We present detailed protocol...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide to the analysis of 7-methylquinazolin-2-amine, a key heterocyclic scaffold in medicinal chemistry, using mass spectrometry.[1][2] We present detailed protocols for two common atmospheric pressure ionization techniques: Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and sensitive analytical methods for quinazoline derivatives. We delve into the principles of each ionization technique, offer step-by-step experimental procedures, and discuss the expected fragmentation patterns to facilitate structural confirmation.

Introduction

Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, making them crucial in drug discovery and development.[1][2] Specifically, substituted quinazolines are investigated for their potential as anticancer, antimalarial, and anti-inflammatory agents.[1][2] Accurate and sensitive detection and characterization of these compounds are paramount for pharmacokinetic studies, metabolite identification, and quality control.

Mass spectrometry (MS) is an indispensable tool for the analysis of such small molecules, providing precise molecular weight determination and structural information through fragmentation analysis.[3] The choice of ionization technique is critical and is largely dependent on the analyte's physicochemical properties, such as polarity, thermal stability, and molecular weight.[4] For a molecule like 7-methylquinazolin-2-amine, which possesses a primary amine group and a heterocyclic ring system, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are viable and powerful options.[5][6]

This application note will explore the application of both ESI and APCI for the analysis of 7-methylquinazolin-2-amine. We will discuss the underlying ionization mechanisms and provide optimized protocols for sample preparation and instrument parameters. Furthermore, we will present expected data, including anticipated fragmentation pathways, to aid in data interpretation.

Principles of Ionization Techniques

Electrospray Ionization (ESI)

ESI is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules.[6] In ESI, the analyte solution is passed through a heated capillary to which a high voltage is applied. This process generates a fine spray of charged droplets. As the solvent evaporates from these droplets, the charge density on the surface increases until the coulombic repulsion overcomes the surface tension, leading to the formation of gas-phase ions of the analyte. For amine-containing compounds like 7-methylquinazolin-2-amine, protonation in the positive ion mode ([M+H]⁺) is the predominant ionization pathway, often facilitated by the addition of a small amount of acid (e.g., formic acid) to the mobile phase.[7][8]

Atmospheric Pressure Chemical Ionization (APCI)

APCI is another soft ionization method that is effective for a broad range of compounds, including those with lower polarity and good thermal stability.[6][9] Unlike ESI, where ions are formed in the liquid phase, APCI relies on gas-phase ion-molecule reactions.[6] The sample solution is first vaporized in a heated nebulizer. The resulting vapor is then swept into a region where a corona discharge needle creates a plasma of reagent gas ions (typically from the solvent). These reagent ions then transfer a proton to the analyte molecules, resulting in the formation of protonated molecules ([M+H]⁺).[9] APCI is often compatible with higher solvent flow rates than ESI.[10]

Experimental Protocols

Sample Preparation

Robust and reproducible data begins with proper sample preparation. The goal is to ensure the analyte is fully dissolved and free of interfering substances.

Protocol: Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of 7-methylquinazolin-2-amine and dissolve it in 1 mL of a suitable organic solvent such as methanol or acetonitrile.[11]

  • Working Solution (10 µg/mL): Dilute 10 µL of the stock solution with 990 µL of the mobile phase to be used for the analysis.[11]

  • Filtration: If any particulate matter is observed, filter the working solution through a 0.22 µm syringe filter to prevent clogging of the LC-MS system.[11]

Electrospray Ionization (ESI) Workflow

The following protocol outlines the steps for analyzing 7-methylquinazolin-2-amine using an LC-ESI-MS system.

ESI_Workflow cluster_prep Sample Preparation cluster_lcms LC-ESI-MS Analysis cluster_data Data Interpretation Stock 1 mg/mL Stock Solution Working 10 µg/mL Working Solution Stock->Working Dilute Filtered Filtered Sample Working->Filtered Filter (if needed) LC LC Separation Filtered->LC ESI Electrospray Ionization LC->ESI MS Mass Analysis (MS1) ESI->MS MSMS Tandem MS (MS/MS) MS->MSMS Select [M+H]⁺ Spectrum Mass Spectrum MSMS->Spectrum Fragments Fragmentation Pattern Spectrum->Fragments Structure Structural Confirmation Fragments->Structure

Caption: Experimental workflow for ESI-MS analysis.

Protocol: LC-ESI-MS Method

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to ensure good peak shape and separation from any impurities (e.g., 5-95% B over 5 minutes).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • ESI-MS Parameters (Positive Ion Mode):

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V (can be optimized for fragmentation).

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow: 600 L/hr.

    • Mass Range: m/z 50-500.

  • Tandem MS (MS/MS) for Fragmentation Analysis:

    • Select the protonated molecular ion ([M+H]⁺) as the precursor ion.

    • Apply collision energy (e.g., 10-40 eV) to induce fragmentation.

Atmospheric Pressure Chemical Ionization (APCI) Workflow

The following protocol details the analysis of 7-methylquinazolin-2-amine using an LC-APCI-MS system.

APCI_Workflow cluster_prep Sample Preparation cluster_lcms LC-APCI-MS Analysis cluster_data Data Interpretation Stock 1 mg/mL Stock Solution Working 10 µg/mL Working Solution Stock->Working Dilute Filtered Filtered Sample Working->Filtered Filter (if needed) LC LC Separation Filtered->LC APCI APCI Ionization LC->APCI MS Mass Analysis (MS1) APCI->MS MSMS Tandem MS (MS/MS) MS->MSMS Select [M+H]⁺ Spectrum Mass Spectrum MSMS->Spectrum Fragments Fragmentation Pattern Spectrum->Fragments Structure Structural Confirmation Fragments->Structure

Caption: Experimental workflow for APCI-MS analysis.

Protocol: LC-APCI-MS Method

  • Liquid Chromatography (LC) Conditions:

    • Similar LC conditions as for ESI can be used. APCI is often more tolerant of higher flow rates (e.g., 0.5 - 1.0 mL/min).[10]

  • APCI-MS Parameters (Positive Ion Mode):

    • Corona Discharge Current: 5 µA.[6]

    • Vaporizer Temperature: 400 °C.[6]

    • Source Temperature: 130 °C.

    • Capillary Voltage: 3.0 kV.

    • Mass Range: m/z 50-500.

  • Tandem MS (MS/MS) for Fragmentation Analysis:

    • Select the protonated molecular ion ([M+H]⁺) as the precursor ion.

    • Apply collision energy (e.g., 15-50 eV) to induce fragmentation.

Data Analysis and Expected Results

Comparison of Ionization Techniques
FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Analyte Suitability Polar, thermally labile moleculesLess polar, thermally stable molecules[6]
Ionization Mechanism Ion formation in the liquid phaseGas-phase ion-molecule reactions[6]
Typical Adducts [M+H]⁺, [M+Na]⁺, [M+K]⁺Primarily [M+H]⁺[9]
Sensitivity Generally very high for polar analytesCan be higher for less polar analytes
Matrix Effects More susceptible to ion suppressionGenerally less susceptible to matrix effects
Flow Rate Compatibility Lower flow rates (µL/min to low mL/min)Higher flow rates (up to 2 mL/min)[6][10]
Expected Mass Spectrum and Fragmentation

For 7-methylquinazolin-2-amine (C₉H₉N₃, Exact Mass: 159.08), the expected protonated molecule will be observed at m/z 160.09 in the full scan mass spectrum.

Predicted Fragmentation Pattern:

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion will provide structural confirmation. The fragmentation of quinazoline derivatives is influenced by the stability of the heterocyclic ring and the nature of its substituents.[5] For 7-methylquinazolin-2-amine, common fragmentation pathways may include:

  • Loss of ammonia (NH₃): A neutral loss of 17 Da, resulting in a fragment at m/z 143.07.

  • Loss of methyl radical (•CH₃): A loss of 15 Da, leading to a fragment at m/z 145.07.

  • Ring cleavage: Fragmentation of the quinazoline ring system can lead to various smaller fragments. The specific fragmentation pattern can be used to confirm the substitution pattern on the ring.[12]

The relative abundance of these fragments will depend on the collision energy applied. It is recommended to perform a collision energy ramp to observe the full fragmentation profile.

Conclusion

Both ESI and APCI are effective ionization techniques for the sensitive analysis of 7-methylquinazolin-2-amine. The choice between them will depend on the specific application, sample matrix, and available instrumentation. ESI is generally preferred for its high sensitivity with polar compounds when coupled with standard liquid chromatography. APCI can be a valuable alternative, especially when dealing with less polar analytes or when higher flow rates are desired. The protocols and expected data provided in this application note serve as a robust starting point for developing and validating analytical methods for this important class of molecules in a research and drug development setting.

References

  • Lee, P. J., Chen, W., & Gebler, J. C. (2004). Qualitative and Quantitative Analysis of Small Amine Molecules by MALDI-TOF Mass Spectrometry through Charge Derivatization. Analytical Chemistry, 76(16), 4888–4893. [Link]

  • Kolanowski, J. L. (2024). Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches. University of Southampton. [Link]

  • Grigalevicius, S., et al. (2020). Synthesis and properties of quinazoline-based versatile exciplex-forming compounds. Dyes and Pigments, 179, 108420. [Link]

  • Wikipedia. (n.d.). Atmospheric-pressure chemical ionization. [Link]

  • Mayer, J. P., et al. (2020). Novel ionization reagent for the measurement of gas‐phase ammonia and amines using a stand‐alone atmospheric pressure. Journal of Mass Spectrometry, 55(9), e4563. [Link]

  • Lee, P. J., Chen, W., & Gebler, J. C. (2004). Qualitative and Quantitative Analysis of Small Amine Molecules by MALDI-TOF Mass Spectrometry Through Charge Derivatization. PubMed. [Link]

  • Li, Y., et al. (2024). Hybridization-based discovery of novel quinazoline-2-indolinone derivatives as potent and selective PI3Kα inhibitors. European Journal of Medicinal Chemistry, 269, 116281. [Link]

  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

  • Royal Society of Chemistry. (2022). Recent advances in sample preparation for analysis of small molecules with surface-assisted laser desorption/ionization time-of-flight mass spectrometry: enrichment methods and applications. Analyst, 147(15), 3325-3340. [Link]

  • Chen, Y.-P., et al. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega, 5(16), 9343–9352. [Link]

  • Chair of Analytical Chemistry. (2016). Establishing Atmospheric Pressure Chemical Ionization Efficiency Scale. [Link]

  • Wiley Analytical Science. (2014). Atmospheric Pressure Ionisation of Small Molecules. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • PubMed. (2009). Electrospray ionization mass spectrometry as a valuable tool in the characterization of novel primaquine peptidomimetic derivatives. [Link]

  • Waters. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. [Link]

  • Liu, Y., et al. (2019). MolDiscovery: learning mass spectrometry fragmentation of small molecules. Nature Communications, 10, 4854. [Link]

  • Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. [Link]

  • Wang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6524. [Link]

  • ResearchGate. (n.d.). Fragmentation pathway of 6, 7-bis (2-methoxyethoxy) quinazolin-4-amine... [Link]

  • Li, Y., et al. (2019). The spectrogram data of quinazoline derivatives containing a dithioacetal moiety. Data in Brief, 25, 104192. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry - Examples. [Link]

  • Li, Y., et al. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry, 2023, 8826569. [Link]

Sources

Method

Application Note: 7-Methylquinazolin-2-amine as a Privileged Scaffold in Targeted Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Core Subject: Mechanistic rationale, synthetic workflows, and validated protocols for utilizing 7-methylquinazolin-2-amine (CAS: 193649...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Core Subject: Mechanistic rationale, synthetic workflows, and validated protocols for utilizing 7-methylquinazolin-2-amine (CAS: 1936498-79-1) in therapeutic design.

Executive Summary

The 2-aminoquinazoline heterocycle has firmly established itself as a "privileged scaffold" in modern medicinal chemistry, offering a highly tunable pharmacophore for multi-target drug discovery[1]. Specifically, 7-methylquinazolin-2-amine serves as a critical precursor and core building block for synthesizing highly potent, targeted therapeutics. Recent breakthroughs have demonstrated its exceptional utility in developing Adenosine A2A Receptor (A2AR) antagonists for neurodegenerative diseases and cancer immunotherapy[2], as well as in the design of orally bioavailable kinase inhibitors targeting ERK1/2 and ROR1[3][4].

This application note details the structural causality behind the scaffold's efficacy, provides self-validating synthetic protocols for its derivatization, and summarizes key Structure-Activity Relationship (SAR) data to guide future drug design pipelines.

Mechanistic Rationale & Pharmacophore Modeling

The success of 7-methylquinazolin-2-amine in drug discovery is not coincidental; it is rooted in its precise physicochemical properties and spatial geometry, which allow it to exploit specific binding pockets within target proteins.

  • Hinge-Binding and Hydrogen Bond Networks: The exocyclic 2-amino group acts as a critical bi-directional hydrogen bond donor and acceptor. In GPCR targets like A2AR, this moiety forms essential, high-affinity hydrogen bonds with residues Asn253 and Glu169, while the planar quinazoline core engages in robust π -stacking interactions with Phe168[2]. In kinase targets (e.g., ERK1/2), the 2-aminoquinazoline core effectively anchors to the ATP-binding hinge region, outcompeting endogenous ATP[4].

  • Hydrophobic Sub-Pocket Engagement: The presence of the 7-methyl group is a deliberate structural optimization. Compared to unsubstituted analogs, the 7-methyl substituent perfectly occupies a distinct hydrophobic sub-pocket (comprising Ala59, Val84, and Ile274 in A2AR), which dramatically reduces the dissociation constant, driving the binding affinity ( Ki​ ) down to the low nanomolar range (e.g., 5 nM)[1].

  • C4-Electrophilic Activation: The C4 position of the quinazoline ring is highly susceptible to functionalization. By converting the precursor into a 4-chloro intermediate, researchers can easily introduce diverse aryl or heteroaryl groups via cross-coupling, dictating the ultimate target selectivity of the drug[5].

Synthetic Workflows & Methodologies

The derivatization of 7-methylquinazolin-2-amine typically follows a divergent synthetic pathway. The workflow below illustrates the transformation of the core precursor into highly complex, optimized drug candidates.

SynthWorkflow A 7-Methylquinazolin-2-amine (Core Precursor) B C4-Activation / Halogenation (POCl3, 2,6-lutidine) A->B Electrophilic Activation C 4-Chloro-7-methylquinazolin-2-amine (Reactive Intermediate) B->C Halogenation D Suzuki-Miyaura Coupling (Pd-Catalyst, Boronic Acid) C->D C-C Bond Formation F C4-Aryl-7-methylquinazolin-2-amine (e.g., A2AR Antagonists) D->F Cross-Coupling E C2-Amine Functionalization (Alkyl Halides / Buchwald) F->E PK/ADMET Optimization

Synthetic workflow for 7-methylquinazolin-2-amine derivatization.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating mechanistic causality and analytical checkpoints.

Protocol A: Regioselective C4-Functionalization via Suzuki-Miyaura Cross-Coupling

This protocol outlines the synthesis of 4-(furan-2-yl)-7-methylquinazolin-2-amine, a potent A2AR antagonist, starting from the activated 4-chloro intermediate[2][5].

  • Reaction Setup: Dissolve 4-chloro-7-methylquinazolin-2-amine (1.0 eq) and furan-2-ylboronic acid (1.2 eq) in a degassed mixture of 1,4-dioxane and H2​O (4:1 v/v).

    • Causality: 1,4-dioxane provides excellent solubility for the quinazoline core, while water is essential to dissolve the inorganic base and facilitate the transmetalation step of the catalytic cycle. Degassing prevents oxidative deactivation of the palladium catalyst.

  • Catalysis & Heating: Add K2​CO3​ (2.0 eq) and Pd(dppf)Cl2​ (0.05 eq). Heat to 90°C under an inert argon atmosphere for 12 hours.

    • Causality: K2​CO3​ acts as a mild inorganic base to form the reactive boronate complex without hydrolyzing the quinazoline core. Pd(dppf)Cl2​ is selected because its bidentate dppf ligand provides steric bulk, accelerating the reductive elimination step and preventing the formation of inactive palladium black.

  • Validation Checkpoint: Monitor the reaction via TLC (Hexane:EtOAc 1:1). The disappearance of the starting material ( Rf​ ~0.6) and appearance of a new UV-active spot ( Rf​ ~0.4) indicates conversion. Confirm product formation via LC-MS (ESI+): Expected m/z for C13​H11​N3​O [M+H]+ is 226.1 .

Protocol B: C2-Amine Derivatization for ADMET Optimization

To improve aqueous solubility and pharmacokinetic (PK) profiles, the exocyclic 2-amine can be functionalized with tertiary amine chains[1].

  • Primary Alkylation: To a solution of 4-(furan-2-yl)-7-methylquinazolin-2-amine (1.0 eq) in anhydrous DMF, add 1,5-dibromopentane (3.0 eq), K2​CO3​ (2.0 eq), and a catalytic amount of tetra-n-butylammonium bromide (TBAB, 0.1 eq). Stir at 80°C for 6 hours.

    • Causality: DMF is a polar aprotic solvent that maximizes the nucleophilicity of the exocyclic amine. A large excess of 1,5-dibromopentane minimizes unwanted dimerization. TBAB serves as a phase-transfer catalyst, increasing the solubility of the carbonate base in the organic phase, thereby accelerating deprotonation[2].

  • Intermediate Validation: Extract with EtOAc and wash extensively with brine to remove DMF. LC-MS (ESI+) should show the bromopentyl intermediate (Expected m/z ~374.1, 376.1, exhibiting a 1:1 isotopic pattern characteristic of a single bromine atom).

  • Secondary Amination: React the isolated intermediate with piperidine (2.0 eq) and triethylamine (1.5 eq) in refluxing acetone for 8 hours.

    • Causality: Triethylamine acts as an acid scavenger to neutralize the generated HBr, driving the nucleophilic substitution to completion. The addition of the piperidine moiety significantly enhances aqueous solubility and introduces a basic center capable of interacting with solvent-exposed regions of the target receptor[1].

  • Final Validation: Purify via flash chromatography (DCM:MeOH 95:5). Final LC-MS (ESI+) confirmation: Expected m/z for C23​H30​N4​O [M+H]+ is 379.2 .

Quantitative Structure-Activity Relationship (SAR) Data

The functionalization of 7-methylquinazolin-2-amine yields compounds with remarkable potency across diverse therapeutic targets. Table 1 summarizes the binding affinities and inhibitory concentrations of key derivatives.

Table 1: SAR Data for 7-Methylquinazolin-2-amine Derivatives and Analogs

CompoundC4 SubstitutionC2 SubstitutionPrimary TargetBinding Affinity / ActivityRef
5m Furan-2-yl −NH2​ (Unsubstituted)Adenosine A2A Receptor (A2AR) Ki​ = 5 nM[1]
5n 4-Fluorophenyl −NH2​ (Unsubstituted)Adenosine A2A Receptor (A2AR)A2AR Antagonist[2]
10d Furan-2-yl4-[(piperidin-1-yl)methyl]anilineAdenosine A2A Receptor (A2AR) Ki​ = 15 nM, IC50​ = 5 µM[1]
23 2-Amino-7-amide −NH2​ (Unsubstituted)ERK1/2 Kinase IC50​ < 10 nM[4]
59 Quinolin-2-amine analog-ROR1 Pseudokinase KD​ = 52 nM, IC50​ = 75 nM[3]

*Note: Compounds 23 and 59 are structurally related analogs highlighting the broader versatility of the 2-aminoquinazoline/quinoline scaffold in kinase inhibition.

Pathway Intervention Visualization

The synthesized derivatives (such as Compound 5m ) act as highly effective antagonists in the A2AR signaling pathway, which is a critical mechanism for reversing tumor-induced immunosuppression.

Pathway Adenosine Adenosine (Endogenous) A2AR Adenosine A2A Receptor (GPCR) Adenosine->A2AR Agonism Antagonist 7-Methylquinazolin-2-amine Derivatives Antagonist->A2AR Antagonism (Ki < 10 nM) Gs Gs Protein Activation A2AR->Gs cAMP cAMP Accumulation (Immunosuppression) Gs->cAMP

A2AR signaling pathway and antagonist intervention mechanism.

References

  • Structure-Based Discovery of Quinazolin-2-amine Derivatives as Potent ROR1 Pseudokinase Inhibitors with In Vitro and In Vivo Efficacy against Triple-Negative Breast Cancer Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Discovery of 2-Amino-7-Amide Quinazoline Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Extracellular Signal-Regulated Kinase 1/2 Source: PubMed - NIH URL:[Link]

  • Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists Source: ResearchGate URL:[Link]

  • Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists (Full Methodologies) Source: PubMed Central - NIH URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of 7-Methylquinazolin-2-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter severe formulation bottlenecks when working with quinazoline derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter severe formulation bottlenecks when working with quinazoline derivatives.

7-Methylquinazolin-2-amine is a highly privileged scaffold utilized in the development of kinase inhibitors (e.g., GCN2, ROR1) and GPCR antagonists (e.g., A2A receptors)[1][2][3]. However, its physicochemical properties often lead to catastrophic precipitation in aqueous media.

The Mechanistic Root Cause: The poor aqueous solubility of this scaffold is driven by two thermodynamic factors:

  • High Crystal Lattice Energy: The planar, fused bicyclic quinazoline ring, combined with strong intermolecular hydrogen bonding from the 2-amine group, creates a tightly packed crystal lattice (classic "brick-dust" behavior)[4].

  • Hydrophobicity: The addition of the 7-methyl group increases the lipophilicity (LogP) of the scaffold, thermodynamically disfavoring interactions with polar aqueous media[5].

Below is our comprehensive, self-validating troubleshooting guide to overcome these solubility hurdles across different stages of drug development.

Workflow N1 7-Methylquinazolin-2-amine Precipitation Detected N2 In Vitro Assay or In Vivo Dosing? N1->N2 N3 In Vitro: Co-solvent Optimization (DMSO/PEG400) N2->N3 In Vitro N4 In Vivo: Formulation Strategy Selection N2->N4 In Vivo N5 pH Adjustment & Salt Formation N4->N5 Ionizable? N6 Lipid-Based Delivery (SEDDS) N4->N6 High LogP N7 Structural Modification (e.g., Piperazine addition) N5->N7 Fails N6->N7 Fails

Workflow for troubleshooting 7-methylquinazolin-2-amine solubility.

Phase 1: In Vitro Assay Troubleshooting

Q: My 7-methylquinazolin-2-amine derivative precipitates instantly when I dilute my DMSO stock into the biochemical assay buffer (pH 7.4). How can I maintain solubility for IC50 determinations?

A: This is a classic solvent-shift precipitation. When the compound transitions from a 100% DMSO environment to an aqueous buffer, the localized supersaturation causes rapid nucleation and precipitation[6]. To solve this, you must reduce the thermodynamic penalty of solvation by employing an intermediate co-solvent system or a non-ionic surfactant that lowers the surface tension of the aqueous phase.

Protocol: Step-by-Step Co-Solvent Optimization

Self-Validating System: This protocol includes a mandatory centrifugation step to ensure you are measuring true dissolved molecules, not colloidal aggregates that can cause false-positive assay readouts.

  • Stock Preparation: Prepare a 10 mM master stock in 100% anhydrous DMSO.

  • Intermediate Dilution: Instead of diluting directly into the aqueous buffer, create an intermediate dilution in a co-solvent matrix (e.g., 50% DMSO / 50% PEG400).

  • Buffer Addition: Slowly titrate the intermediate stock into the final assay buffer containing 0.01% to 0.1% Tween-20 or CHAPS.

  • Validation Step (Critical): Centrifuge the final assay mixture at 14,000 x g for 15 minutes. Analyze the supernatant via HPLC-UV. If the concentration matches your theoretical yield, true solubility is achieved. If it is lower, colloidal aggregation has occurred, and you must increase the surfactant ratio.

Table 1: Recommended In Vitro Solubilization Matrices for Quinazoline Scaffolds

Matrix ComponentMechanism of ActionMax Recommended Assay Conc.
DMSO Disrupts crystal lattice; universal solvent< 2% (v/v) to avoid enzyme inhibition
PEG400 Co-solvent; increases dielectric constant< 5% (v/v)
Tween-20 Non-ionic surfactant; micelle formation0.01% - 0.1% (v/v)

Phase 2: In Vivo Preclinical Formulation

Q: We are moving to rodent pharmacokinetic (PK) studies, but 7-methylquinazolin-2-amine is insoluble in standard saline. What is the most effective formulation for oral (PO) and intravenous (IV) dosing?

A: For in vivo studies, simple aqueous buffers are insufficient for this scaffold. You must leverage either lipid-based formulations (like Self-Emulsifying Drug Delivery Systems - SEDDS) or multi-component solvent systems[7]. Recent medicinal chemistry campaigns targeting GCN2 with quinazolin-2-amines successfully utilized complex solvent systems for IV and suspension matrices for PO dosing[1].

Protocol: Multi-Component IV Formulation (Ethanol/DMA/PPG/Saline)
  • Organic Solubilization: Dissolve the API in a 1:1:1 mixture of Ethanol, Dimethylacetamide (DMA), and Polypropylene Glycol (PPG). This mixture should constitute exactly 40% of your final dosing volume[1].

  • Aqueous Phase Addition: Slowly add 60% standard saline dropwise under continuous high-speed vortexing to prevent localized crash-out.

  • Validation Step: Visually inspect for precipitation. Pass the solution through a 0.22 µm PTFE syringe filter. Measure pre- and post-filtration concentration via HPLC. A recovery of >95% validates the formulation for IV use.

Protocol: Oral Dosing Suspension (1% HPMC)

If a true solution cannot be achieved for PO dosing, a homogenous suspension is the industry standard[1].

  • Milling: Micronize the compound using a planetary micro-mill to reduce particle size. According to the Noyes-Whitney equation, this exponentially increases the surface area for dissolution in the GI tract[5].

  • Vehicle Preparation: Prepare a 1% (w/v) Hydroxypropyl Methylcellulose (HPMC) solution in sterile water.

  • Suspension & Validation: Slowly add the micronized powder to the HPMC vehicle while homogenizing at 5000 RPM for 10 minutes. Validate homogeneity by taking aliquots from the top, middle, and bottom of the vessel and confirming equal API distribution via UV-Vis.

Mechanism A Free 7-Methylquinazolin-2-amine (Insoluble, High Lattice Energy) C High-Shear Homogenization (Thermodynamic Shift) A->C B HPMC / Lipid Matrix (Solubilizing Vehicle) B->C D Stable Aqueous Suspension/Emulsion C->D

Mechanistic pathway of matrix-assisted solubilization and suspension.

Phase 3: Chemical Optimization (Scaffold Hopping)

Q: Formulation strategies are failing or causing vehicle toxicity in our animal models. How can we chemically modify the 7-methylquinazolin-2-amine core to improve intrinsic aqueous solubility without losing target affinity?

A: When formulation reaches its thermodynamic limits, structural modification is required. The goal is to disrupt the planar crystal packing and introduce ionizable centers that lower the LogP and enable stable salt formation[4][6].

Recent structure-based drug design studies on quinazoline-based A2A and ROR1 inhibitors demonstrate that appending aliphatic, basic amines significantly enhances aqueous solubility while maintaining or even improving target binding affinity[2][3].

Table 2: Structural Modifications for Quinazolin-2-amines

Modification StrategyChemical ExampleCausality / MechanismExpected Outcome
Basic Amine Addition Aminopentylpiperidine or Piperazine at C4/C6Introduces an ionizable nitrogen (pKa ~8.5) allowing HCl or mesylate salt formation[2].>100-fold solubility increase at physiological pH.
Disruption of Planarity Cyclopentyl or spiro-ringsSteric bulk prevents tight stacking of the quinazoline rings, directly lowering lattice energy[1].Improved dissolution rate and kinetic solubility.
Fluorination Difluoromethyl groupModulates the pKa of adjacent amines and improves metabolic stability while slightly aiding lipophilic solubility[3].Better cellular uptake and overall PK profile.
References
  • Title: Strategies to address low drug solubility in discovery and development - PubMed. Source: nih.gov. URL: [Link]

  • Title: 4 Strategies To Formulate Poorly Soluble APIs - Drug Discovery Online. Source: drugdiscoveryonline.com. URL:[Link]

  • Title: Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. Source: worldpharmatoday.com. URL:[Link]

  • Title: Optimizing Drug Solubility | Contract Pharma. Source: contractpharma.com. URL:[Link]

  • Title: Potent GCN2 Inhibitor Capable of Reversing MDSC-Driven T Cell Suppression Demonstrates In Vivo Efficacy as a Single Agent and in Combination with Anti-Angiogenesis Therapy | Journal of Medicinal Chemistry. Source: acs.org. URL:[Link]

  • Title: Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists. Source: nih.gov. URL:[Link]

  • Title: Structure-Based Discovery of Quinazolin-2-amine Derivatives as Potent ROR1 Pseudokinase Inhibitors with In Vitro and In Vivo Efficacy against Triple-Negative Breast Cancer | Journal of Medicinal Chemistry. Source: acs.org. URL:[Link]

Sources

Optimization

Technical Support Center: Synthesis of 7-Methylquinazolin-2-amine

Welcome to the technical support center for the synthesis of 7-methylquinazolin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guida...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 7-methylquinazolin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address common challenges encountered during this synthesis. The following information is curated to enhance your experimental success by explaining the "why" behind the "how," ensuring a deeper understanding of the reaction intricacies.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low or No Yield of 7-Methylquinazolin-2-amine

Question: My reaction to synthesize 7-methylquinazolin-2-amine from 2-amino-4-methylbenzonitrile and guanidine hydrochloride is resulting in a very low yield. What are the primary factors I should investigate?

Answer: A low yield in this specific transformation is a frequent challenge and can often be traced back to several critical parameters. A systematic approach to troubleshooting is paramount. The primary synthesis route involves the cyclization of 2-amino-4-methylbenzonitrile with guanidine. Let's break down the potential culprits and their solutions.

Possible Causes & Optimization Strategies:
  • Sub-optimal Reaction Conditions: Temperature, reaction time, and solvent are pivotal.[1]

    • Temperature: While some quinazoline syntheses require high temperatures, this specific reaction often benefits from moderate heating.[1] It is advisable to perform a temperature screen (e.g., 80°C, 100°C, 120°C) to find the sweet spot for your specific setup.

    • Reaction Time: Reaction completion can vary significantly. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal duration and ensure the consumption of starting materials.[1]

    • Solvent: The polarity of the solvent can dramatically influence the reaction's success.[2] For the reaction of a benzonitrile derivative with guanidine, polar aprotic solvents like DMF or DMSO, or polar protic solvents such as ethanol, are often employed to ensure adequate solubility of the reactants.[2][3]

  • Base Strength and Stoichiometry: The in-situ generation of guanidine free base from guanidine hydrochloride is critical.

    • Choice of Base: A strong base is required to deprotonate the guanidine hydrochloride. Potassium hydroxide (KOH) or a strong alkoxide like sodium ethoxide are commonly used.[3][4] The strength of the base can significantly impact the reaction rate.[2]

    • Stoichiometry: Ensure at least a stoichiometric equivalent of the base is used relative to the guanidine hydrochloride. An excess may be beneficial but can also lead to side reactions.

  • Quality of Starting Materials: Impurities in the 2-amino-4-methylbenzonitrile or guanidine hydrochloride can inhibit the reaction or lead to unwanted byproducts.[5]

    • Verification: Confirm the purity of your starting materials via melting point analysis or spectroscopic methods. 2-Amino-4-methylbenzonitrile should have a melting point of approximately 92-95 °C.

    • Purification: If necessary, recrystallize the 2-amino-4-methylbenzonitrile from a suitable solvent like ethanol.

Issue 2: Formation of a Significant Amount of Byproducts

Question: My TLC analysis shows multiple spots in addition to my desired product. What are the likely side reactions, and how can I minimize them?

Answer: Side product formation is a common hurdle. Identifying these impurities can provide valuable clues for optimizing your reaction conditions.

Common Byproducts and Mitigation Strategies:
  • Unreacted Starting Materials: This is often the simplest "byproduct" to identify.

    • Solution: If significant starting material remains, it points towards incomplete conversion. Consider extending the reaction time, increasing the temperature moderately, or ensuring your base is sufficiently strong and present in the correct amount.[1][5]

  • Hydrolysis of the Nitrile Group: The presence of water and a strong base can lead to the hydrolysis of the nitrile group in 2-amino-4-methylbenzonitrile to the corresponding amide or carboxylic acid.

    • Solution: Use anhydrous solvents and ensure your reagents are dry. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help.

  • Dimerization or Polymerization: Under certain conditions, starting materials or reactive intermediates can self-condense.[1]

    • Solution: Adjusting the concentration of your reactants can sometimes mitigate this. Running the reaction at a more dilute concentration may favor the desired intramolecular cyclization over intermolecular side reactions.

The following diagram illustrates a logical workflow for troubleshooting low yield and byproduct formation.

Caption: A flowchart for systematically troubleshooting low-yield 7-methylquinazolin-2-amine synthesis.

Issue 3: Difficulty in Product Purification

Question: I am struggling to isolate pure 7-methylquinazolin-2-amine from the crude reaction mixture. What are the recommended purification techniques?

Answer: Effective purification is key to obtaining a high-quality final product. The choice of method will depend on the nature of the impurities.

Recommended Purification Protocols:
  • Initial Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by pouring it into cold water. This will often precipitate the crude product.

    • Collect the solid by filtration and wash it thoroughly with water to remove inorganic salts and water-soluble impurities.

  • Recrystallization: This is often the most effective method for purifying the crude product.[5]

    • Solvent Screening: Test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile) at room and elevated temperatures to find a suitable recrystallization solvent. An ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures.

    • Procedure: Dissolve the crude solid in a minimal amount of the hot solvent. If colored impurities are present, you can treat the hot solution with a small amount of activated charcoal and then filter it hot. Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the purified crystals by filtration.

  • Column Chromatography: If recrystallization does not provide the desired purity, column chromatography is a more rigorous purification method.[5]

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes or dichloromethane in methanol, is often effective. Monitor the fractions by TLC to identify and combine those containing the pure product.

The following diagram illustrates the general reaction and potential side reactions.

Reaction_Mechanism SM1 2-Amino-4-methylbenzonitrile Product 7-Methylquinazolin-2-amine SM1->Product Cyclization (Base, Heat) Side_Product1 Hydrolysis Products (Amide, Carboxylic Acid) SM1->Side_Product1 H2O, Base Side_Product2 Dimers/Polymers SM1->Side_Product2 Side Reaction SM2 Guanidine SM2->Product Cyclization (Base, Heat) SM2->Side_Product2 Side Reaction

Caption: Reaction scheme for the synthesis of 7-methylquinazolin-2-amine and potential side reactions.

Experimental Protocols

General Procedure for the Synthesis of 7-Methylquinazolin-2-amine

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and observations.

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add guanidine hydrochloride (1.1 equivalents) and a suitable solvent (e.g., ethanol).

  • Base Addition: To this suspension, add a strong base such as potassium hydroxide (1.1 equivalents). Stir the mixture at room temperature for 15-20 minutes.

  • Addition of Starting Material: Add 2-amino-4-methylbenzonitrile (1.0 equivalent) to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (the optimal temperature may need to be determined experimentally) and monitor the progress using TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of cold water.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography.

Data Summary

ParameterRecommendationRationale
Solvent Ethanol, DMF, DMSOPolar solvents enhance the solubility of reactants.[2]
Base KOH, Sodium EthoxideA strong base is needed to generate the guanidine free base.[3][4]
Temperature 80-120 °C (optimization required)Balances reaction rate with minimizing byproduct formation.[1]
Purification Recrystallization, Column ChromatographyEffective for removing common impurities.[5]

References

  • Spasov, A. A., et al. (2022). Synthesis and multifaceted pharmacological activity of novel quinazoline NHE-1 inhibitors. Pharmaceuticals, 15(10), 1234. Retrieved from [Link]

  • Taran, K. V., et al. (2023). Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione. Pharmacia, 70(3), 745-755. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism for synthesis of guinazoline. Retrieved from [Link]

  • Spasov, A. A., et al. (2022). Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents. Molecules, 27(20), 7076. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 7-methoxy-4-methyl-2-quinazolinamine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from [Link]

  • MDPI. (2024). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules, 29(10), 2298. Retrieved from [Link]

  • Efficient Synthesis and Characterization of Lidocaine Analogue N-Ethyl-N-((8-methylquinazolin-2-yl)methyl)ethanamine. (n.d.). ACS Omega. Retrieved from [Link]

  • GSC Online Press. (2020). Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d][1][5]–oxazin–4–one and 3–amino-7-chloro-2–methyl-quinazolin-4(3h)–one. GSC Biological and Pharmaceutical Sciences, 11(1), 069-077. Retrieved from [Link]

  • Frontiers. (n.d.). Transition-metal-catalyzed synthesis of quinazolines: A review. Retrieved from [Link]

  • MDPI. (2023). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Molecules, 28(22), 7629. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-{[(2-Amino-4-Methylquinolin-7-Yl)methyl]amino}ethyl)benzonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-methylbenzonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). WO2023156675A1 - Process for purification of linagliptin.
  • Wang, Y., et al. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Journal of Chemistry, 2016, 1-7. Retrieved from [Link]

  • R Discovery. (1996). Side reactions in the pyroglutamic acid‐7‐amino‐4‐methylcoumarin synthesis. Journal of Heterocyclic Chemistry, 33(4), 1099-1102. Retrieved from [Link]

  • Brieflands. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Journal of Chemical Health Risks, 3(4), 43-49. Retrieved from [Link]

  • Heterocycles. (2016). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. Heterocycles, 92(3), 546-554. Retrieved from [Link]

  • ResearchGate. (2025). 7-Amino-2-(N,N-dimethylamino)quinazoline: a small, bright, easily synthesized scaffold for pH sensors. Retrieved from [Link]

  • MDPI. (2006). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molecules, 11(4), 286-297. Retrieved from [Link]

  • Panneerselvam, P., et al. (2012). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal, 6(1), 97. Retrieved from [Link]

  • Google Patents. (n.d.). EP 2468749 A1 - Process for the preparation of Linagliptin.
  • Quick Company. (n.d.). An Improved Process For Removal Of Linagliptin Dimer Impurity From. Retrieved from [Link]

  • Google Patents. (n.d.). US20040147530A1 - Quinazoline derivatives for the treatment of viral infections and cancer.
  • National Center for Biotechnology Information. (2024). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. PMC. Retrieved from [Link]

  • IntechOpen. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives. Retrieved from [Link]

Sources

Troubleshooting

7-methylquinazolin-2-amine degradation at room temperature

Prepared by: Gemini, Senior Application Scientist This guide is intended for researchers, scientists, and drug development professionals working with 7-methylquinazolin-2-amine. It provides in-depth technical guidance, t...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

This guide is intended for researchers, scientists, and drug development professionals working with 7-methylquinazolin-2-amine. It provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions regarding the stability and degradation of this compound at room temperature. Our goal is to equip you with the knowledge to anticipate potential challenges, diagnose issues, and ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and stability of 7-methylquinazolin-2-amine.

Q1: My solid 7-methylquinazolin-2-amine powder has changed color from white/off-white to a yellowish or brownish tint. What is happening?

A1: A color change in the solid state is a common indicator of degradation. Aromatic amines are susceptible to oxidation when exposed to air and/or light, which can lead to the formation of colored impurities.[1] This process can be accelerated by ambient laboratory conditions over time. It is crucial to assess the purity of the material before use if a color change is observed.

Q2: I've dissolved 7-methylquinazolin-2-amine in a solvent (e.g., DMSO, Methanol), and the solution is turning yellow. Is my compound degrading?

A2: Yes, this is a strong indication of degradation. In solution, degradation pathways can be accelerated. The most probable causes are:

  • Oxidation: Dissolved oxygen in the solvent can react with the compound, particularly the electron-rich quinazoline ring and the 2-amino group.[2]

  • Photodegradation: Exposure to ambient or UV light can provide the energy to initiate photochemical reactions in the aromatic ring system.[2]

It is highly recommended to prepare solutions fresh for each experiment. If storage is necessary, it should be done under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at low temperatures (-20°C or -80°C).

Q3: What are the primary chemical moieties in 7-methylquinazolin-2-amine that are susceptible to degradation?

A3: The key structural features influencing its stability are:

  • The 2-Amino Group: This primary aromatic amine group is a primary site for oxidation, which can lead to the formation of N-oxides or other oxidized species.

  • The Quinazoline Ring: This nitrogen-containing heterocyclic system is electron-rich and susceptible to oxidative attack. Oxidation can lead to the formation of quinazolinone derivatives (e.g., 7-methylquinazolin-2-amino-4(3H)-one).[3] The ring is also the primary chromophore, making it susceptible to photodegradation.

Q4: How can I proactively prevent degradation during routine lab work?

A4: The best strategy is a combination of proper storage and handling:

  • Storage: Store the solid compound in a tightly sealed, opaque container, preferably in a desiccator under an inert atmosphere and refrigerated.

  • Handling: When weighing and preparing solutions, minimize exposure to light and air. Use solvents that have been de-gassed by sparging with nitrogen or argon.[2]

  • Solution Preparation: Always use high-purity solvents. Prepare solutions fresh whenever possible. For sensitive experiments, validate the stability of your stock solutions over the time course of your assay.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving specific issues encountered during experimentation.

Issue 2.1: Unexpected Peaks in HPLC/LC-MS Analysis

Observation: Your chromatogram shows new peaks that were not present in the initial analysis of the compound, indicating the presence of impurities or degradants.

Probable Causes & Diagnostic Workflow:

The appearance of new peaks is a direct sign of degradation. The identity of the degradant depends on the stress factor the compound was exposed to. The workflow below outlines how to approach this problem.

TroubleshootingWorkflow Start Start: Unexpected Peak Observed in HPLC/LC-MS Check_Control Analyze a freshly prepared sample from a validated solid stock. Start->Check_Control Peak_Present Is the peak present in the fresh sample? Check_Control->Peak_Present Initial_Impurity Conclusion: The peak is likely an initial impurity, not a degradant. Action: Re-purify stock material or acquire a new batch. Peak_Present->Initial_Impurity Yes Peak_Absent Conclusion: Degradation has occurred in the experimental sample. Peak_Present->Peak_Absent No Identify_Stress Identify Potential Stress Factors (Light, Air, pH, Temp, Reactive Reagents) Peak_Absent->Identify_Stress Forced_Degradation Perform a Forced Degradation Study (See Protocol 3.1) to systematically identify degradants. Identify_Stress->Forced_Degradation Characterize Characterize Degradation Products using LC-MS/MS to match with unexpected peaks. Forced_Degradation->Characterize End End: Implement Corrective Actions (e.g., protect from light, use inert atmosphere) Characterize->End

Caption: Troubleshooting workflow for identifying unknown peaks.

Issue 2.2: Loss of Potency or Inconsistent Assay Results

Observation: Biological or chemical assays show a time-dependent decrease in activity or poor reproducibility between experiments.

Probable Causes & Corrective Actions:

  • Cause 1: Degradation in Stock Solution. The most common cause is the degradation of the compound in the stock solution (typically DMSO) during storage or freeze-thaw cycles.

    • Corrective Action: Prepare smaller aliquots of your stock solution to minimize freeze-thaw cycles. Before a critical experiment, run a quick purity check of your stock solution via HPLC. Always prepare fresh solutions for highly sensitive and quantitative experiments.

  • Cause 2: Degradation in Assay Buffer. The compound may be unstable at the pH or in the presence of components within your aqueous assay buffer.

    • Corrective Action: Perform a stability test of the compound directly in the final assay buffer. Incubate the compound in the buffer for the duration of your experiment, and analyze by HPLC at different time points to quantify any degradation. If instability is confirmed, consider adjusting the buffer pH or preparing the compound solution immediately before addition to the assay.

Issue 2.3: Physical Changes (Precipitation, Haze)

Observation: A previously clear solution of 7-methylquinazolin-2-amine becomes hazy or forms a precipitate.

Probable Causes & Corrective Actions:

  • Cause 1: Poor Solubility. The compound may be precipitating out of solution, especially if an aqueous buffer was added to an organic stock solution.

    • Corrective Action: Determine the solubility of your compound in the final solvent mixture. You may need to decrease the final concentration or add a co-solvent.

  • Cause 2: Formation of Insoluble Degradation Products. Some degradation products, such as dimers or polymers formed via photodegradation, may have lower solubility than the parent compound.

    • Corrective Action: If solubility is not the issue, degradation is the likely cause. The precipitate should be isolated and analyzed (if possible) alongside the supernatant. Implement preventative measures against degradation (e.g., protection from light, inert atmosphere).

Experimental Protocols & Best Practices

Protocol 3.1: Forced Degradation Study

A forced degradation (or stress testing) study is essential to identify likely degradation products and establish the intrinsic stability of the compound.[1][4] This protocol provides a general framework.

Objective: To intentionally degrade 7-methylquinazolin-2-amine under various stress conditions to generate and identify potential degradation products.

Materials:

  • 7-methylquinazolin-2-amine

  • HPLC-grade acetonitrile, methanol, and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter, transparent and amber HPLC vials, UV lamp (e.g., 254 nm / 365 nm)

  • HPLC-UV and LC-MS/MS systems

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of 7-methylquinazolin-2-amine in acetonitrile.

  • Set Up Stress Conditions: For each condition, use a separate vial. Include a control sample (stock solution protected from light at 4°C).

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.[2]

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.[2]

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.[2]

    • Photolytic Degradation: Transfer 1 mL of stock solution to a transparent vial. Expose to a UV light source for 24 hours. Wrap a control sample in aluminum foil and place it alongside.[2]

    • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve in acetonitrile for analysis.[2]

  • Sample Analysis:

    • Before injection, neutralize the acid and base hydrolysis samples.

    • Analyze all stressed samples, the control, and a freshly prepared standard by a stability-indicating HPLC-UV method (see Protocol 3.2).

    • Aim for 5-20% degradation. If degradation is too extensive or not observed, adjust the duration or intensity of the stress condition.[5]

    • Analyze samples with significant degradation by LC-MS/MS to determine the mass of the degradation products and aid in structural elucidation.

Stress Condition Typical Reagent/Setup Temperature Duration
Acid Hydrolysis0.1 M - 1 M HClRoom Temp or 60-80°C2 - 24 hours
Base Hydrolysis0.1 M - 1 M NaOHRoom Temp or 60-80°C2 - 24 hours
Oxidation3% - 30% H₂O₂Room Temperature2 - 24 hours
PhotolysisUV Lamp (254/365 nm) / Direct SunlightRoom Temperature8 - 48 hours
Thermal (Solid)Dry Heat Oven80°C24 - 72 hours
Table 1: General Conditions for Forced Degradation Studies.[6][7]
Potential Degradation Pathways

Based on the chemical structure and literature on related compounds, the following degradation pathways are most probable.

DegradationPathways Parent 7-methylquinazolin-2-amine Oxidation [O] (Air, H₂O₂) Parent->Oxidation Light (UV/Visible Light) Parent->Light N_Oxide Quinazoline N-Oxide (Oxidation at N1 or N3) Quinazolinone 7-methyl-2-amino- quinazolin-4(3H)-one (Oxidation of Ring) Photo_Dimer Photodimers or Ring-Opened Products Oxidation->N_Oxide Pathway A Oxidation->Quinazolinone Pathway B Light->Photo_Dimer Pathway C

Caption: Plausible degradation pathways for 7-methylquinazolin-2-amine.

Protocol 3.2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating 7-methylquinazolin-2-amine from its potential degradation products.

Parameter Recommended Starting Condition Rationale / Notes
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)Good retention and separation for moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in WaterAcidic modifier improves peak shape for basic amines by suppressing silanol interactions.[2]
Mobile Phase B Acetonitrile or MethanolCommon organic solvents for reversed-phase chromatography.
Gradient Start at 5-10% B, ramp to 95% B over 15-20 minutesA gradient is essential to elute both the parent compound and potentially more polar or less polar degradants.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 - 40 °CImproves peak symmetry and run-to-run reproducibility.
Detection (UV) 230 - 260 nm (Determine λmax by UV scan)Monitor at the absorbance maximum for sensitivity. Also monitor at a second wavelength to check for peak purity.
Injection Vol. 5 - 10 µLAdjust based on sample concentration and detector response.
Table 2: Starting Parameters for HPLC Method Development.
Best Practices for Storage and Handling
  • Solid Compound:

    • Short-Term (Weeks): Store at 2-8°C in a tightly sealed, opaque container.

    • Long-Term (Months/Years): Store at -20°C or below, under an inert gas (argon or nitrogen), and protected from light.

  • Solutions:

    • Avoid Room Temperature Storage: Never store solutions on the benchtop for extended periods.

    • DMSO/Organic Stocks: Prepare concentrated stocks, aliquot into single-use volumes in amber vials with PTFE-lined caps, flush with inert gas, and store at -20°C or -80°C.

    • Aqueous Solutions: Due to lower stability, always prepare fresh. Do not store aqueous solutions.

  • General Lab Practice:

    • Use amber glassware or wrap vials in aluminum foil.

    • Minimize the time the solid or solutions are exposed to ambient air and light.

    • Use freshly opened, high-purity solvents to avoid reactive impurities like peroxides.

By adhering to these guidelines and utilizing the troubleshooting protocols, researchers can significantly improve the reliability and reproducibility of their work with 7-methylquinazolin-2-amine, ensuring the integrity of their valuable data.

References

  • Gendugov, M. A., Ozerov, A. A., & Novikova, V. V. (2020). STUDY OF THE STABILITY OF THE SUBSTANCE 3-[2-(4-PHENYL-1-PIPERAZINO)-2-OXOETHYL]QUINAZOLINE-4(3Н)-ONE UNDER STRESSFUL CONDITIONS. Pharmacy & Pharmacology, 8(6), 498-507. [Link]

  • El-Sayed, M. A. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2018). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 23(11), 2845. [Link]

  • Boppy, N. V. V. D. P., Haridasyam, S. B., Vadagam, N., Sara, N., Sara, K., & Tamma, E. (2025). Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. Journal of Applied Pharmaceutical Science, 15(02), 114-126. [Link]

  • Yamamoto, H., & Ishii, H. (2015). Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System. The Journal of Organic Chemistry, 80(14), 7128–7136. [Link]

  • Prieur, A., et al. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry, 12, 2374–2384. [Link]

  • Sharma, M., Upadhyay, N. K., & Kumar, N. (2017). Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent. Indian Journal of Pharmaceutical Sciences, 79(2), 291-298. [Link]

  • Patel, R. K., & Patel, V. S. (2018). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. World Journal of Pharmacy and Pharmaceutical Sciences, 7(8), 1234-1250. [Link]

  • Shinde, N. G., Bangar, B. N., Deshmukh, S. M., Sulake, S. P., & Sherekar, D. P. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Asian Journal of Research in Pharmaceutical Sciences, 3(4), 178-188. [Link]

  • CLEAPSS. (n.d.). Hazcard HC005 - Aromatic amines. Retrieved from Scribd. [Link]

  • Sharma, M., Upadhyay, N. K., & Kumar, N. (2017). Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent. Indian Journal of Pharmaceutical Sciences, 79(2), 291-298. [Link]

  • Hawe, A., & Frieß, W. (2013). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 37(3). [Link]

  • Sherekar, D. P., & Shinde, N. G. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences, 3(4), 178-188. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 7-Methylquinazolin-2-amine HPLC Peak Tailing

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals resolve one of the most persistent issues in liqu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals resolve one of the most persistent issues in liquid chromatography: peak tailing of basic heterocycles.

7-Methylquinazolin-2-amine is a basic, nitrogen-containing compound. When analyzed via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), it frequently exhibits severe peak tailing. This guide unpacks the causality behind this phenomenon, provides self-validating experimental protocols, and establishes a robust framework for method optimization.

I. FAQs: Unpacking the Mechanism of Peak Tailing

Q1: Why does 7-methylquinazolin-2-amine specifically exhibit severe peak tailing on standard C18 columns? A1: The root cause is a dual-retention mechanism[1]. While the primary retention should be purely hydrophobic (between the quinazoline ring and the C18 alkyl chains), a secondary chemical interaction occurs. 7-Methylquinazolin-2-amine contains an exocyclic amine and ring nitrogens, making it a basic compound. Standard silica-based columns contain residual, unbonded silanol groups (Si-OH)[2]. At a mobile phase pH above 3.0, these free silanols become deprotonated and ionized (SiO⁻)[1]. The protonated basic amine of the quinazoline interacts strongly with these anionic silanols via ion-exchange. This secondary electrostatic interaction causes a slow, continuous release of the analyte from the stationary phase, resulting in an elongated trailing edge, or "tailing"[3].

Q2: How can I determine if the tailing is caused by column degradation (a physical void) or secondary chemical interactions? A2: You must implement a self-validating diagnostic test. Inject a neutral, highly hydrophobic marker (e.g., toluene or uracil) alongside your 7-methylquinazolin-2-amine sample.

  • Causality: A neutral marker does not possess an ionizable charge and will not interact with acidic silanols.

  • Validation: If the neutral marker elutes as a perfectly symmetrical Gaussian peak (Asymmetry Factor ~ 1.0) while the quinazoline tails, the issue is definitively a chemical secondary interaction[4]. If both peaks exhibit tailing or splitting, the problem is physical—likely a void at the head of the column, frit blockage, or excessive extra-column volume[3].

Q3: What are the most effective mobile phase modifications to suppress silanol interactions for this specific compound? A3: You have two primary physicochemical levers to pull:

  • Low pH Suppression: Lower the mobile phase pH to < 3.0 using 0.1% Trifluoroacetic acid (TFA) or Formic acid. This ensures that the acidic silanols (pKa ~ 3.5 - 4.5) are fully protonated and neutral (Si-OH), effectively shutting down the ion-exchange pathway[1].

  • Ion-Pairing / Silanol Blocking: If you must operate at a mid-range pH, add a competing base like Triethylamine (TEA) at a concentration of 10-25 mM[5]. TEA is a small, highly basic molecule that aggressively binds to and "blocks" the active silanol sites, preventing the bulkier 7-methylquinazolin-2-amine from interacting with them.

Q4: Does the injection solvent affect the peak symmetry of quinazoline derivatives? A4: Yes. If 7-methylquinazolin-2-amine is dissolved in an injection solvent that is significantly stronger (e.g., 100% Methanol or Acetonitrile) than the initial mobile phase conditions, it will travel faster through the column before partitioning into the stationary phase. This "strong solvent effect" causes premature band broadening and fronting/tailing. Always dissolve the sample in the initial mobile phase or a weaker solvent.

II. Diagnostic & Optimization Protocols

Protocol 1: Self-Validating Diagnostic Injection Sequence

This step-by-step workflow isolates the root cause of peak tailing.

  • System Equilibration: Flush the HPLC system with 50:50 Water:Acetonitrile for 20 minutes to clear residual buffers.

  • Marker Preparation: Prepare a mixed standard containing 10 µg/mL 7-methylquinazolin-2-amine and 10 µg/mL Toluene (neutral marker) in the initial mobile phase.

  • Injection & Analysis: Inject 5 µL of the mixed standard.

  • Data Interpretation:

    • Calculate the USP Tailing Factor ( Tf​ ) for both peaks. Tf​=(W0.05​)/(2f) [3].

    • If Toluene Tf​≤1.2 and Quinazoline Tf​>1.5 : Proceed to Protocol 2 (Chemical Issue)[4].

    • If Toluene Tf​>1.5 and Quinazoline Tf​>1.5 : Replace the column or check fittings (Physical Issue).

Protocol 2: Mobile Phase Optimization for Basic Amines

If silanol interactions are confirmed, follow this method to optimize peak shape.

  • Aqueous Phase Adjustment: Prepare 0.1% TFA in LC-MS grade water. Verify the pH is approximately 2.0 - 2.5.

  • Column Selection: Install a highly end-capped or sterically protected C18 column (e.g., hybrid silica technology) designed to shield residual silanols[3].

  • Gradient Elution: Run a gradient from 5% to 95% Acetonitrile (containing 0.1% TFA) over 15 minutes.

  • Evaluate Symmetry: If the Tf​ remains above 1.5, introduce 15 mM Triethylamine (TEA) to the aqueous phase and adjust the pH to 6.5 with phosphoric acid. Note: TEA is not MS-compatible; only use with UV/DAD detection[5].

III. Quantitative Data & Troubleshooting Targets

The following table summarizes the critical physicochemical parameters and actionable targets for optimizing 7-methylquinazolin-2-amine chromatography.

ParameterTypical Value / RangeChromatographic ImplicationTroubleshooting Action
Analyte pKa (Basic Amine) ~ 4.5 - 5.5Protonated at pH < 6, driving strong ion-exchange with ionized silanols.Adjust mobile phase pH < 3.0 to neutralize silanols, or > 10.0 to neutralize the analyte.
Silanol pKa (Silica Surface) ~ 3.5 - 4.5Ionized (SiO⁻) at pH > 4, acting as weak cation exchangers[1].Use highly end-capped, polar-embedded, or hybrid silica columns[3].
USP Tailing Factor ( Tf​ ) Ideal: 1.0 Acceptable: < 1.5Values > 2.0 indicate severe secondary interactions, voids, or mass overload[4].Implement TEA buffer[5], dilute sample 1:10, or replace column.
Injection Volume 1 - 10 µLVolume/mass overload causes peak distortion and tailing.Keep injection solvent weaker than mobile phase; reduce injection volume.

IV. Visual Workflows

Mechanism of Silanol Interaction

The diagram below illustrates the molecular causality of peak tailing and the targeted physicochemical solutions.

SilanolInteraction Analyte 7-Methylquinazolin-2-amine (Protonated Basic Amine) Interaction Secondary Ion-Exchange Interaction Analyte->Interaction Silanol Residual Silanols (SiO-) on Silica Surface Silanol->Interaction Tailing Peak Tailing (Asymmetry Factor > 1.5) Interaction->Tailing Solution1 Low pH (pH < 3) Protonates Silanols (Si-OH) Tailing->Solution1 Troubleshoot Solution2 High pH (pH > 10) Deprotonates Analyte Tailing->Solution2 Troubleshoot Solution3 Silanol Blockers (e.g., 10-25 mM TEA) Tailing->Solution3 Troubleshoot Symmetrical Symmetrical Peak (Asymmetry Factor ~ 1.0) Solution1->Symmetrical Solution2->Symmetrical Solution3->Symmetrical

Fig 1. Mechanism of secondary silanol interactions causing peak tailing and targeted physicochemical solutions.

Troubleshooting Decision Tree

Use this logical workflow to systematically isolate physical versus chemical causes of peak tailing in your HPLC system.

TroubleshootingWorkflow Start Observe Peak Tailing for 7-Methylquinazolin-2-amine CheckAll Are all peaks tailing (including neutral markers)? Start->CheckAll YesAll Yes CheckAll->YesAll NoAll No, only the basic analyte CheckAll->NoAll PhysicalIssue Physical Column Issue (Void, Frit Blockage, Extra-column Vol) YesAll->PhysicalIssue ChemicalIssue Chemical Interaction (Silanol Activity, Mass Overload) NoAll->ChemicalIssue FixPhysical 1. Replace/Backflush Column 2. Check Fittings 3. Reduce Tubing Volume PhysicalIssue->FixPhysical CheckOverload Dilute Sample 1:10. Does tailing persist? ChemicalIssue->CheckOverload YesOverload Yes CheckOverload->YesOverload NoOverload No CheckOverload->NoOverload SilanolFix Silanol Interaction Workflow: 1. Lower pH < 3 (0.1% TFA) 2. Add 10-25 mM TEA 3. Use End-capped/Hybrid Column YesOverload->SilanolFix MassOverload Mass Overload Reduce Injection Vol/Conc NoOverload->MassOverload

Fig 2. Decision tree for isolating and resolving physical vs. chemical causes of HPLC peak tailing.

V. References

  • ACE HPLC Troubleshooting Guide - hplc.eu. Available at:[Link][5]

  • What is Peak Tailing? - Chromatography Today. Available at:[Link][4]

  • Peak Tailing in HPLC - Element Lab Solutions. Available at:[Link][1]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. Available at:[Link][2]

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.. Available at:[Link][3]

Sources

Troubleshooting

Technical Support Center: Optimizing Recrystallization Solvents for 7-methylquinazolin-2-amine

Welcome to the technical support center for the purification of 7-methylquinazolin-2-amine. As a critical intermediate in pharmaceutical development, achieving high purity is paramount.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 7-methylquinazolin-2-amine. As a critical intermediate in pharmaceutical development, achieving high purity is paramount. Recrystallization is a powerful technique for this purpose, but its success hinges on the rational selection and optimization of the solvent system.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of recrystallization, providing both foundational principles and practical, field-tested troubleshooting advice.

The core principle of recrystallization is based on the differential solubility of a compound in a given solvent at varying temperatures.[2] An ideal solvent will dissolve the target compound (7-methylquinazolin-2-amine) and any impurities at an elevated temperature, but as the solution cools, the solubility of the target compound should decrease significantly, causing it to crystallize out of the solution while the impurities remain dissolved.[3]

Part 1: Solvent Selection & Screening

The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol.[4][5] For a molecule like 7-methylquinazolin-2-amine, which possesses both aromatic and amine functionalities, a systematic screening approach is recommended.

Key Characteristics of an Ideal Recrystallization Solvent:
  • High Solubility at High Temperatures: The solvent must completely dissolve the crude 7-methylquinazolin-2-amine near its boiling point.[3][6]

  • Low Solubility at Low Temperatures: The compound should be sparingly or insoluble in the cold solvent to maximize recovery.[2][3]

  • Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[6]

  • Chemical Inertness: The solvent must not react with the 7-methylquinazolin-2-amine.[7]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying process.[6][7]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[7]

Recommended Starting Solvents for Screening

Given the quinazoline structure, which is common in active pharmaceutical ingredients (APIs), and the presence of an amine group, the following solvents are excellent starting points for screening.[8][9]

Solvent Class Specific Solvents Rationale & Expected Behavior
Protic Solvents Ethanol, Methanol, Isopropanol, WaterThe amine group suggests potential solubility in protic solvents. Alcohols like ethanol are frequently used for recrystallizing quinazoline derivatives.[10][11][12] An ethanol/water mixture is a common mixed-solvent system to try.[13]
Aprotic Polar Solvents Acetone, Ethyl Acetate, AcetonitrileThese solvents offer intermediate polarity and can be effective. Ethyl acetate is a good candidate to test.[9]
Aprotic Non-Polar Solvents Toluene, Heptane, HexaneGenerally, 7-methylquinazolin-2-amine is expected to have low solubility in these solvents at room temperature. They are more likely to be useful as anti-solvents in a mixed-solvent system.[9]
Other Acetic AcidFor basic compounds like amines that are difficult to dissolve, organic acids can sometimes be effective, though they may form adducts.[14]
Experimental Protocol: Small-Scale Solvent Screening
  • Preparation: Place approximately 50 mg of crude 7-methylquinazolin-2-amine into several small test tubes.

  • Room Temperature Test: To each tube, add a different potential solvent (e.g., ethanol, water, ethyl acetate, toluene) dropwise, up to 1 mL, while stirring. Note if the solid dissolves completely at room temperature. If it does, that solvent is unsuitable for single-solvent recrystallization.[6]

  • Hot Solubility Test: For solvents that did not dissolve the compound at room temperature, heat the test tube in a water or sand bath towards the solvent's boiling point. Continue to add the solvent in small portions until the solid just dissolves.[2][6]

  • Cooling & Crystallization: Allow the hot, clear solutions to cool slowly to room temperature, and then place them in an ice-water bath. Observe the quantity and quality of the crystals that form.

  • Selection: The best solvent is the one that dissolves the compound when hot but yields a large amount of pure-looking crystals upon cooling.

Part 2: Troubleshooting Guide (Q&A)

This section addresses common problems encountered during the recrystallization of 7-methylquinazolin-2-amine.

Q1: My product has "oiled out" and formed a liquid layer instead of crystals. What should I do?

A1: "Oiling out" occurs when the solute comes out of the supersaturated solution at a temperature above its melting point. It can also be caused by impurities that depress the melting point of your compound.

  • Causality: The solution is too concentrated, causing saturation to occur at a temperature where the solute is still molten.

  • Solutions:

    • Reheat and Dilute: Reheat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent (10-20% more) to decrease the saturation temperature. Allow it to cool slowly again.[15]

    • Lower Cooling Temperature: Induce crystallization at a lower temperature. Try scratching the inside of the flask with a glass rod just below the solvent surface after it has cooled for some time.

    • Change Solvents: If the problem persists, the boiling point of your solvent may be too high. Select a solvent with a lower boiling point.

Q2: I have very few crystals, and my yield is extremely low. What went wrong?

A2: A low yield is one of the most common issues in recrystallization.[15]

  • Causality: The most likely cause is using an excessive amount of solvent, which keeps a significant portion of your product dissolved even after cooling.[16] Other causes include premature crystallization during hot filtration or incomplete cooling.

  • Solutions:

    • Reduce Solvent Volume: If you still have the mother liquor, try boiling off some of the solvent to increase the concentration and then cool the solution again.[15] In future experiments, use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Ensure Slow Cooling: Cool the solution slowly to room temperature before moving it to an ice bath. Rapid cooling leads to smaller, less pure crystals and can reduce the overall isolated yield.[17]

    • Sufficient Cooling: Ensure the flask has spent adequate time in the ice bath (at least 20 minutes) to maximize precipitation.[16]

    • Washing Technique: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving your product.[16]

Q3: No crystals are forming, even after the solution has been in an ice bath.

A3: This indicates that the solution is not sufficiently supersaturated, a necessary condition for crystal nucleation.[4]

  • Causality: Either too much solvent was used, or the compound has a high solubility in the chosen solvent even at low temperatures.

  • Solutions:

    • Induce Nucleation: Try scratching the inner surface of the flask with a glass stirring rod at the meniscus. The microscopic scratches on the glass can provide a surface for crystal growth to begin.[15]

    • Seed Crystals: Add a tiny crystal of the crude 7-methylquinazolin-2-amine to the solution. This "seed" provides a template for other molecules to crystallize upon.[15]

    • Concentrate the Solution: As a last resort, gently heat the solution to evaporate a portion of the solvent, then repeat the cooling process.[15]

Q4: My final product is colored, even though the pure compound should be colorless or white.

A4: The color is likely due to highly soluble, colored impurities that were not removed during the crystallization process.

  • Causality: These impurities remain in the mother liquor but can be adsorbed onto the surface of your crystals as they form.

  • Solutions:

    • Activated Charcoal: Before the hot filtration step, allow the hot solution to cool slightly and add a very small amount (e.g., the tip of a spatula) of activated charcoal. Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.

    • Hot Filtration: Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[9] Be careful not to use too much charcoal, as it can also adsorb your product and reduce the yield.[9]

Part 3: Visualized Workflows and Protocols

Diagram: Solvent Selection Workflow

This diagram outlines the decision-making process for choosing an optimal solvent system.

Solvent_Selection start Start: Crude 7-methylquinazolin-2-amine test_solvents Test solubility in various solvents (e.g., EtOH, H2O, EtOAc) start->test_solvents dissolves_cold Dissolves in cold solvent? test_solvents->dissolves_cold dissolves_hot Dissolves in hot solvent? dissolves_cold->dissolves_hot No unsuitable Unsuitable for single solvent dissolves_cold->unsuitable Yes forms_crystals Forms good crystals on cooling? dissolves_hot->forms_crystals Yes dissolves_hot->unsuitable No suitable Suitable for single solvent recrystallization forms_crystals->suitable Yes consider_mixed Consider for mixed solvent system (as the 'good' solvent) forms_crystals->consider_mixed No

Caption: Decision tree for selecting a recrystallization solvent.

Diagram: Troubleshooting Common Issues

This workflow helps diagnose and solve common recrystallization problems.

Troubleshooting_Workflow start Problem Encountered During Recrystallization issue What is the issue? start->issue oiling_out Product 'Oils Out' issue->oiling_out Oiling low_yield Low Yield issue->low_yield Yield no_crystals No Crystals Form issue->no_crystals Formation solution_oiling Reheat, add more solvent (10-20%), and cool slowly. oiling_out->solution_oiling solution_yield Use minimum hot solvent, ensure slow & complete cooling, wash with ice-cold solvent. low_yield->solution_yield solution_no_crystals Scratch flask, add seed crystal, or concentrate solution by boiling off some solvent. no_crystals->solution_no_crystals

Sources

Optimization

7-Methylquinazolin-2-amine Technical Support &amp; Troubleshooting Center

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers, scientists, and drug development professionals troubleshoot and mitigate the off-target cytot...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers, scientists, and drug development professionals troubleshoot and mitigate the off-target cytotoxicity frequently observed when using 7-methylquinazolin-2-amine and its derivatives in cell-based assays.

Unlike rigid protocol sheets, this guide focuses on causality . By understanding why your cells are dying, you can implement self-validating experimental systems to isolate your primary assay readout from compound-induced toxicity.

The Causality of Cytotoxicity (Mechanistic Grounding)

7-Methylquinazolin-2-amine is a privileged heterocyclic scaffold widely used in the development of kinase inhibitors (e.g., EGFR, VEGFR) and receptor antagonists [[1]](). However, during in vitro screening, researchers frequently encounter dose-limiting cytotoxicity. This typically arises from three mechanisms:

  • Intrinsic Apoptosis Activation : Quinazoline derivatives can inadvertently induce mitochondrial and endoplasmic reticulum (ER) stress, altering the Bcl-2/Bax ratio and triggering caspase-dependent apoptosis 2.

  • Reactive Oxygen Species (ROS) Generation : Off-target cellular interactions can lead to oxidative stress, which damages lipid bilayers and DNA, culminating in necrotic or apoptotic cell death 3.

  • Vehicle Synergy : Due to the compound's poor aqueous solubility, high concentrations of DMSO are often used. DMSO concentrations > 0.1% (v/v) can synergize with the lipophilic quinazoline core to disrupt cell membranes 4.

Pathway Q 7-Methylquinazolin-2-amine ROS Reactive Oxygen Species (ROS) Q->ROS Off-target effect Mito Mitochondrial Stress (Bcl-2/Bax Alteration) Q->Mito Kinase/Tubulin inhibition ROS->Mito Oxidative damage Casp9 Caspase-9 Activation Mito->Casp9 Cytochrome c release Casp3 Caspase-3/7 Activation Casp9->Casp3 Apop Apoptosis / Cytotoxicity Casp3->Apop NAC N-acetyl-L-cysteine (NAC) ROS Scavenger NAC->ROS Scavenges ZVAD Z-VAD-FMK Pan-Caspase Inhibitor ZVAD->Casp3 Inhibits

Fig 1: Quinazoline-induced apoptotic signaling pathway and targeted cytoprotective interventions.

Troubleshooting Guides & Methodologies

Protocol A: Vehicle Optimization & Solubility Management

The Problem: Acute cell death within 2-4 hours of compound addition. The Causality: Direct membrane lysis caused by localized compound precipitation or synergistic DMSO toxicity. The Methodology:

  • Prepare Master Stock: Dissolve 7-methylquinazolin-2-amine in 100% molecular-biology grade DMSO to a concentration of 10 mM.

  • Serial Dilution in Solvent: Create your entire concentration curve in 100% DMSO first. Do not perform serial dilutions in media.

  • Intermediate Aqueous Dilution: Dilute the DMSO stocks 1:100 into warm (37°C) serum-free culture media. Vortex immediately for 10 seconds to prevent nucleation.

  • Final Dosing: Add 1 volume of the intermediate dilution to 9 volumes of the cultured cells in complete media. Self-Validation: This protocol guarantees the final DMSO concentration never exceeds 0.1% (v/v) 4, perfectly isolating the compound's true biological effect from vehicle artifacts.

Protocol B: Mechanistic Rescue via Co-Treatment

The Problem: Dose-dependent off-target cytotoxicity masking the primary assay readout at 24-48 hours. The Causality: The compound is triggering the intrinsic apoptotic pathway or generating ROS 2. The Methodology: Step 1: ROS Scavenging

  • Pre-treat cells with 5 mM N-acetyl-L-cysteine (NAC) for 1 hour prior to adding 7-methylquinazolin-2-amine 3.

  • Measure cell viability at 24h. If viability is restored, the cytotoxicity is ROS-mediated. Step 2: Apoptosis Inhibition

  • If NAC fails to rescue the cells, pre-treat a new batch of cells with 25 µM Z-VAD-FMK (a pan-caspase inhibitor) for 2 hours before quinazoline treatment 5.

  • Proceed with your standard assay. Self-Validation: Always include a control arm treated only with NAC or Z-VAD-FMK to ensure the rescue agents do not artificially inflate your primary assay readout.

Workflow Start High Cytotoxicity Observed CheckDMSO Check DMSO Concentration Start->CheckDMSO IsDMSO Is DMSO > 0.1%? CheckDMSO->IsDMSO FixDMSO Reduce to ≤ 0.1% Use serial dilution IsDMSO->FixDMSO Yes CheckMech Investigate Mechanism IsDMSO->CheckMech No IsROS ROS Mediated? CheckMech->IsROS AddNAC Co-treat with 5 mM NAC IsROS->AddNAC Yes IsApop Apoptosis Mediated? IsROS->IsApop No AddZVAD Co-treat with Z-VAD-FMK IsApop->AddZVAD Yes

Fig 2: Step-by-step troubleshooting workflow for mitigating quinazoline-2-amine cytotoxicity.

Quantitative Data Presentation

The table below summarizes the expected quantitative shifts in cytotoxicity (IC50) when applying the troubleshooting methodologies above.

Mitigation StrategyTarget MechanismRecommended ConcentrationExpected IC50 Shift (Cytotoxicity)
DMSO Restriction Membrane disruption / Synergy≤ 0.1% (v/v) final1.5x to 2x increase (Lower toxicity)
NAC Co-treatment ROS generation / Oxidative stress5 mM3x to 5x increase (Lower toxicity)
Z-VAD-FMK Caspase-dependent apoptosis25 µM2x to 4x increase (Lower toxicity)
High-Serum Media Free-drug toxicity15% - 20% FBSVariable (reduces free fraction)

Frequently Asked Questions (FAQs)

Q: Why does 7-methylquinazolin-2-amine precipitate instantly when added to my cell culture media? A: Quinazolin-2-amines are highly lipophilic. Adding a concentrated DMSO stock directly to cold or serum-containing media causes rapid nucleation. Always use an intermediate dilution step in warm (37°C), serum-free media before adding it to your final culture.

Q: Can I simply increase the Fetal Bovine Serum (FBS) concentration to reduce toxicity? A: Yes, but with caveats. Increasing FBS from 10% to 20% increases protein binding, effectively lowering the free (unbound) concentration of the drug. While this reduces cytotoxicity, it will also artificially shift the IC50 of your primary on-target effect. If you use this method, you must report the serum concentration alongside your findings.

Q: My cells arrest in the G2/M phase before dying. Is this normal for this compound class? A: Yes. Many quinazoline derivatives act as tubulin polymerization inhibitors, preventing the assembly of tubulin into functional microtubules 1. If your assay does not require cell division, consider using non-dividing or terminally differentiated cell lines to bypass this specific mechanism of toxicity.

Sources

Troubleshooting

7-methylquinazolin-2-amine precipitation issues in biological buffers

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond superficial troubleshooting.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond superficial troubleshooting. When dealing with the precipitation of 7-methylquinazolin-2-amine (7-MQA) and its derivatives in biological buffers, simply adding more DMSO is rarely the correct answer.

To resolve these issues, we must understand the fundamental thermodynamic and physicochemical forces driving the molecule out of solution. This guide provides the mechanistic causality behind your observations, field-proven formulation strategies, and self-validating protocols to ensure absolute confidence in your assay data.

Physicochemical Profiling: The Root Cause of Precipitation

To understand why 7-MQA precipitates, we must look at its molecular architecture. The quinazoline core is highly planar, which promotes strong intermolecular π−π stacking in the solid state. The addition of the 7-methyl group increases lipophilicity without disrupting this planarity, leading to a high crystal lattice energy.

When you spike a DMSO stock of 7-MQA into an aqueous biological buffer (like PBS or HEPES at pH 7.4), the sudden drop in the solvent's dielectric constant forces the hydrophobic molecules to rapidly aggregate to minimize contact with water—a phenomenon known as solvent crash-out . Furthermore, regioselective functionalization of the quinazoline ring often yields derivatives that maintain this challenging solubility profile unless specifically modified with tertiary amines [2].

Table 1: Physicochemical Properties & Formulation Implications

PropertyValue (Approx.)Scientific Implication for Formulation
Molecular Weight 159.19 g/mol Small molecule; high diffusion rate in solution, but prone to rapid nucleation if supersaturated.
LogP ~2.1Lipophilic; strongly prefers organic solvents over aqueous buffers.
pKa (Basic Nitrogen) ~4.8 - 5.2Critical: At pH 7.4, the molecule is almost entirely un-ionized. Lack of charge drastically reduces aqueous solubility.
Structural Planarity HighFlat core promotes strong π−π stacking, leading to high lattice energy and resistance to aqueous solvation.

Diagnostic Workflow

Before altering your buffer, use the following logical workflow to diagnose the exact mechanism of precipitation in your assay.

G Start Observe 7-MQA Precipitation in Buffer CheckSolvent Evaluate DMSO Stock Concentration Start->CheckSolvent Dilution Is final DMSO > 1%? CheckSolvent->Dilution SolventCrash Solvent Crash-Out: Reduce stock conc. or use co-solvents Dilution->SolventCrash Yes CheckpH Check Buffer pH vs pKa (~5.2) Dilution->CheckpH No pHIssue pH > pKa (Un-ionized): Add HP-β-CD or Tween-80 CheckpH->pHIssue pH 7.4

Workflow for diagnosing and resolving 7-MQA precipitation in biological buffers.

Frequently Asked Questions (FAQs)

Q1: Why does 7-MQA precipitate immediately upon dilution into PBS or HEPES buffer (pH 7.4), even at low micromolar concentrations? A: This is a classic pH-partitioning issue. The basic nitrogen atoms on the quinazoline ring have a pKa of approximately 4.8 to 5.2. At physiological pH (7.4), the environment is over two log units above the pKa, meaning >99% of the 7-MQA molecules are deprotonated and uncharged. Without an ionic charge to interact with water dipoles, the hydrophobic forces and π−π stacking interactions dominate, causing immediate aggregation and precipitation.

Q2: How can I formulate 7-MQA for in vitro cell assays without exceeding the toxic 0.1% DMSO threshold? A: You must utilize excipients that actively shield the planar hydrophobic core from the aqueous environment.

  • Cyclodextrins: 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD) at 5–10% (w/v) is highly effective. The hydrophobic cavity of HP- β -CD encapsulates the 7-MQA core, while its hydrophilic exterior maintains aqueous solubility.

  • Structural Modification: If you are synthesizing derivatives, consider introducing aminoalkyl chains containing tertiary amines at the C2-position. Recent medicinal chemistry studies have proven that this modification intrinsically enhances solubility while maintaining target affinity [1].

Q3: Does micro-precipitation affect my Adenosine A2A Receptor (A2AR) binding assay results? A: Yes, drastically. 7-MQA derivatives are frequently investigated as potent A2AR antagonists [1]. If the compound precipitates, the actual "free" concentration in the assay well is significantly lower than your nominal calculated concentration. This leads to false negatives (artificially high IC50​ or Ki​ values) and non-linear dose-response curves. Furthermore, suspended micro-precipitates cause severe light scattering, which will ruin the data integrity of Fluorescence Polarization (FP) or TR-FRET readout systems.

Receptor Signaling Context

Understanding the biological target is crucial. 7-MQA derivatives act as antagonists for the Adenosine A2A Receptor, a G-protein coupled receptor (GPCR) implicated in neurodegenerative diseases and immuno-oncology. Precipitation prevents the compound from reaching the receptor's binding pocket, failing to halt the downstream cAMP/PKA cascade.

Pathway Antagonist 7-MQA Derivatives (A2AR Antagonists) A2AR Adenosine A2A Receptor Antagonist->A2AR Inhibits Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Production AC->cAMP Catalyzes PKA Protein Kinase A cAMP->PKA Activates

Mechanism of A2A receptor signaling inhibition by 7-MQA derivatives.

Experimental Protocols: Self-Validating Systems

A protocol is only as good as its ability to prove its own accuracy. Standard solubility assays often fail because they cannot distinguish between compound precipitation and non-specific binding (NSB) to the plastic plate.

The following Self-Validating Mass-Balance Solubility Assay contains a built-in mathematical checkpoint to guarantee data integrity.

Protocol: Self-Validating Mass-Balance Kinetic Solubility Assay

Objective: Determine the true kinetic solubility of 7-MQA in biological buffers and validate that any loss of signal is strictly due to precipitation, not labware adhesion.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock of 7-MQA in 100% LC-MS grade DMSO.

  • Spiking: Spike 2 µL of the stock into 198 µL of PBS (pH 7.4) in a 96-well polypropylene V-bottom plate. (Nominal concentration: 100 µM, 1% DMSO).

  • Equilibration: Seal the plate and incubate at 37°C for 2 hours with orbital shaking at 300 RPM.

  • Separation: Centrifuge the plate at 4,000 x g for 20 minutes to firmly pellet any precipitated compound.

  • Supernatant Isolation (Fraction A): Carefully aspirate 100 µL of the supernatant and transfer it to a new plate containing 100 µL of Acetonitrile (ACN). Causality: ACN prevents any further precipitation prior to analysis.

  • Pellet Solubilization (Fraction B): Discard the remaining 98 µL of supernatant with extreme care, leaving the pellet intact. Add 200 µL of 50% ACN/Water directly to the original well. Pipette up and down to completely dissolve the precipitated pellet.

  • Quantification: Analyze both Fraction A (Soluble) and Fraction B (Precipitated) via LC-MS/MS or UV-Vis (approx. 254 nm) against a standard curve.

The Self-Validation Checkpoint (Mass-Balance Rule): Calculate the total recovered mass: Concentration(Fraction A) + Concentration(Fraction B).

  • Valid System: The total recovered mass must equal your nominal spike concentration (100 µM ± 10%). If Fraction A is 15 µM and Fraction B is 85 µM, you have definitively proven that 85% of the compound precipitated. Your solubility limit is validated at 15 µM.

  • Invalid System (Troubleshooting Triggered): If the total recovered mass is only 40 µM, the compound is adhering to the polypropylene plate walls (NSB). The solubility result is mathematically invalid. You must repeat the assay using glass-coated or ultra-low binding (ULB) plates.

References

  • Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists - MDPI.[Link]

Optimization

Technical Support Center: 7-Methylquinazolin-2-amine Stability &amp; Storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific oxidative vulnerabilities of 7-methylquinazolin-2-amine.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific oxidative vulnerabilities of 7-methylquinazolin-2-amine. This document bypasses generic advice to provide you with mechanistically grounded, field-proven solutions and self-validating protocols for handling this specific active pharmaceutical ingredient (API).

Section 1: Mechanistic FAQ – Understanding the Oxidation Vulnerability

Q: Why is 7-methylquinazolin-2-amine highly susceptible to degradation during storage? A: 7-Methylquinazolin-2-amine (CAS 1936498-79-1)[1],[2] features a quinazoline core with an electron-rich exocyclic amine at the 2-position. Aromatic amines are inherently susceptible to radical auto-oxidation when exposed to oxygen, UV light, or trace transition metals[3]. The lone pair on the exocyclic nitrogen is conjugated with the aromatic ring, making it a prime target for electrophilic oxygen species. This initiates a radical cascade, leading to the formation of N-oxides, nitroso compounds, and eventually highly conjugated azo dimers[4],[5]. While the methyl group at the C7 position is relatively stable, the amine and endocyclic nitrogens remain the primary sites of oxidative attack.

OxidationPathway A 7-Methylquinazolin-2-amine (Intact API) C Radical Auto-Oxidation Initiation A->C B Environmental Stressors (O2, UV Light, Heat) B->C D Exocyclic Amine Oxidation (Nitroso / Azo Formation) C->D E Endocyclic N-Oxidation (Quinazoline N-oxides) C->E F Colored Degradants & Loss of Purity D->F E->F

Logical pathway of 7-methylquinazolin-2-amine oxidative degradation.

Q: My compound has turned from off-white to light yellow. Can I still use it for biological assays? A: It is highly discouraged. Discoloration is a macroscopic indicator of advanced oxidation and the polymerization of degradation products[5]. Even a 1-2% accumulation of these conjugated byproducts can introduce severe off-target toxicity or quench fluorescence/absorbance readouts in cellular assays. The batch must be re-purified (e.g., via preparative HPLC) or discarded.

Section 2: Troubleshooting & Quantitative Stability Data

Q: What is the expected degradation timeline under various storage conditions? A: Temperature and atmospheric control dictate the kinetic rate of oxidation. Based on principles derived from the ICH Q1A(R2) stability testing guidelines[6] and empirical degradation data for aromatic amines[3],[5], the table below summarizes the quantitative stability profile of the API over a 12-month period.

Table 1: Illustrative Stability Profile of 7-Methylquinazolin-2-amine

Storage ConditionAtmosphereContainer TypeInitial Purity6-Month Purity12-Month PurityPhysical Appearance
-20°C Argon PurgeAmber Glass>99.8%>99.7%>99.6%Off-white powder
2-8°C Nitrogen PurgeAmber Glass>99.8%99.5%99.1%Off-white powder
25°C / 60% RH Ambient AirClear Glass>99.8%96.2%92.4%Light yellow powder
40°C / 75% RH Ambient AirClear Glass>99.8%88.5%81.2%Brown/orange powder

Note: Data is synthesized from accelerated stability models to highlight the causality between environmental exposure and purity loss.

Section 3: Standard Operating Procedures (SOPs) for Long-Term Storage

Q: What is the definitive protocol for preparing this compound for multi-year storage? A: Repeated exposure to ambient air and humidity during daily use (freeze-thaw cycles) will rapidly degrade the bulk powder. You must implement an anaerobic aliquoting protocol to eliminate oxygen, moisture, and light[5].

StorageWorkflow S1 1. Material Receipt Inspect for discoloration S2 2. Glove Box Transfer (Inert Atmosphere) S1->S2 S3 3. Aliquot Preparation (Amber Glass Vials) S2->S3 S4 4. Argon/N2 Purge Displace Headspace O2 S3->S4 S5 5. Hermetic Sealing (PTFE Caps + Parafilm) S4->S5 S6 6. Long-Term Storage (-20°C, Dark, Desiccated) S5->S6

Step-by-step workflow for the inert handling and long-term storage of API.

Protocol: Anaerobic Aliquoting and Cryogenic Storage
  • Vial Preparation: Bake amber glass vials at 120°C for 2 hours to eliminate residual surface moisture. Amber glass is mandatory to block UV-induced radical initiation[5].

  • Inert Transfer: Move the bulk API into a nitrogen-filled glove box. If a glove box is unavailable, work under a gentle stream of inert gas[5].

  • Aliquoting: Weigh out single-use aliquots (e.g., 2-5 mg) to prevent repeated freeze-thaw and oxygen exposure cycles.

  • Argon Purging: Purge the headspace of each vial with Argon for 30 seconds. Causality Note: Argon is a noble gas with a higher molecular weight than Nitrogen (39.9 g/mol vs 28.0 g/mol ). It sinks and forms a dense protective blanket directly over the solid API, efficiently displacing oxygen before sealing.

  • Hermetic Sealing: Cap the vials with PTFE-lined septa. Wrap the exterior cap junction tightly with Parafilm® to prevent slow oxygen diffusion over time[5].

  • Cryogenic Storage: Store the sealed vials in a secondary opaque desiccator jar containing Drierite (calcium sulfate) at -20°C.

Self-Validation Mechanism: To ensure your storage system is truly hermetic, prepare a "sentinel" vial alongside your experimental aliquots. Weigh this sentinel vial precisely on an analytical balance, store it for 30 days, and re-weigh it. Any mass increase indicates moisture ingress. Follow this with an HPLC-UV analysis at 254 nm; a shifting baseline confirms oxygen ingress and seal failure. If the sentinel remains unchanged, your entire batch storage is empirically validated.

Section 4: Advanced Mitigation in Solution

Q: How can I prevent oxidation once the compound is dissolved in DMSO or aqueous buffers for an assay? A: Once dissolved, the kinetic rate of oxidation accelerates significantly due to increased molecular mobility. Prepare stock solutions in anhydrous, degassed DMSO and use them immediately. For prolonged aqueous assays, consider adding a compatible radical scavenger or hindered phenol antioxidant (e.g., Butylated Hydroxytoluene - BHT) at 100-500 ppm, provided you validate that it does not interfere with your downstream biological target[5].

References

  • [6] European Medicines Agency (EMA). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. URL:[Link]

  • [3] ResearchGate. Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. URL:[Link]

  • [4] National Institutes of Health (NIH) PMC. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activities of 7-Methylquinazolin-2-amine and 4-Methylquinazolin-2-amine Derivatives in Kinase Inhibition

An In-Depth Technical Analysis for Researchers and Drug Development Professionals The quinazoline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active comp...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Analysis for Researchers and Drug Development Professionals

The quinazoline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved drugs.[1] Within this class, 2-aminoquinazoline derivatives have garnered significant attention as potent and selective kinase inhibitors. The substitution pattern on the quinazoline ring plays a critical role in determining the target selectivity and overall pharmacological profile of these molecules. This guide provides a detailed comparative analysis of the biological activities of derivatives of two key positional isomers: 7-methylquinazolin-2-amine and 4-methylquinazolin-2-amine.

While direct head-to-head comparative studies on the parent molecules are not extensively available in the public domain, a wealth of data on their respective derivatives allows for a robust comparison of how the placement of a methyl group at either the C7 or C4 position influences their biological activity, particularly in the context of cancer-related kinase inhibition. This guide will delve into the distinct pharmacological profiles of these two classes of compounds, with a focus on their primary molecular targets, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.

Structural Overview of the Isomeric Scaffolds

The fundamental difference between the two molecules lies in the position of the methyl group on the quinazoline core, as illustrated below. This seemingly minor structural alteration leads to distinct three-dimensional shapes and electronic properties, which in turn dictate their binding affinities for different protein kinase targets.

Figure 1: Chemical structures of 7-methylquinazolin-2-amine and 4-methylquinazolin-2-amine.

Biological Activity Profile of 4-Methylquinazolin-2-amine Derivatives: Potent PI3K Inhibitors

Derivatives of 4-methylquinazolin-2-amine have been extensively investigated and are well-established as a class of highly potent inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway.[2][3][4][5] The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in a wide range of human cancers, making PI3K a prime target for cancer therapy.[5][6]

The 4-methyl group in this series of compounds is often crucial for potent PI3K inhibitory activity, likely by providing favorable interactions within the ATP-binding pocket of the enzyme.

Quantitative Analysis of 4-Methylquinazolin-2-amine Derivatives as PI3K Inhibitors

The following table summarizes the in vitro biochemical and cellular activities of representative 4-methylquinazolin-2-amine derivatives against various PI3K isoforms and cancer cell lines.

Compound IDR Group (at 2-amino position)PI3Kα IC₅₀ (nM)PI3Kβ IC₅₀ (nM)PI3Kδ IC₅₀ (nM)PI3Kγ IC₅₀ (nM)Cellular IC₅₀ (nM) (Cell Line)Reference
1 5-(Trifluoromethyl)pyridin-2-yl0.87---130 (NCI-H460)[4]
2 5-(Trifluoromethyl)pyrimidin-2-yl0.271.10.140.5456 (U87MG)[4]
3 4-Methyl-5-(trifluoromethyl)pyrimidin-2-yl0.381.20.160.7764 (U87MG)[4]
4 Tetrahydropyran-4-yl0.441.30.171.171 (U87MG)[4]
The PI3K Signaling Pathway

The PI3K pathway is a key signaling cascade that promotes cell survival and growth. Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, which in turn activates downstream effectors like AKT and mTOR.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Growth Cell Growth, Proliferation, Survival mTOR->Cell_Growth Inhibitor 4-Methylquinazolin-2-amine Derivatives Inhibitor->PI3K Inhibits

Caption: PI3K/AKT/mTOR Signaling Pathway and Inhibition by 4-Methylquinazolin-2-amine Derivatives.

Biological Activity Profile of 7-Methylquinazolin-2-amine Derivatives: Modulators of Diverse Kinases

In contrast to the well-defined role of 4-methylquinazoline derivatives as PI3K inhibitors, the biological activities of 7-methylquinazolin-2-amine derivatives are more diverse. The C7 position of the quinazoline ring is a key site for substitution to modulate the activity against a range of protein kinases. While a singular, predominant target analogous to PI3K for the 4-methyl series is less clear from the available literature, derivatives with substitutions at the 7-position have been shown to inhibit kinases involved in inflammatory and cell signaling pathways, including those in the MAPK/ERK cascade.

For instance, studies on related 7-substituted quinazoline derivatives have demonstrated potent inhibition of kinases such as ERK1/2, which are the terminal kinases in the MAPK pathway.[7] This pathway is also frequently dysregulated in cancer and is a critical mediator of cell proliferation, differentiation, and survival.

The ERK/MAPK Signaling Pathway

The ERK/MAPK pathway is another critical signaling cascade that regulates cell fate. The pathway is initiated by growth factor binding to receptor tyrosine kinases, leading to the activation of RAS, which in turn activates a cascade of kinases including RAF, MEK, and finally ERK.

ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activates Cell_Proliferation Cell Proliferation, Differentiation Transcription_Factors->Cell_Proliferation Inhibitor 7-Substituted-quinazolin-2-amine Derivatives Inhibitor->ERK Inhibits

Caption: ERK/MAPK Signaling Pathway and Potential Inhibition by 7-Substituted-quinazolin-2-amine Derivatives.

Comparative Analysis and Structure-Activity Relationship (SAR) Insights

The distinct biological profiles of 4-methyl and 7-substituted quinazolin-2-amine derivatives underscore the profound impact of substituent positioning on target selectivity.

  • 4-Methyl Group: The presence of a methyl group at the C4 position appears to be a key determinant for potent PI3K inhibition. This suggests that the C4 position is located in a region of the PI3K ATP-binding site that can accommodate a small hydrophobic group, leading to enhanced binding affinity. Further modifications at the 2-amino position are then used to fine-tune potency and selectivity against different PI3K isoforms.[4]

  • 7-Methyl Group (and 7-Substituents): The C7 position offers a vector for substitution that can be exploited to target a different set of kinases. The introduction of various groups at this position can influence interactions with solvent-exposed regions of the kinase active site, leading to a broader range of activities. While direct evidence for 7-methylquinazolin-2-amine as a potent ERK inhibitor is still emerging, the known activity of other 7-substituted quinazolines in this pathway suggests that this scaffold is amenable to optimization for this target.

Experimental Protocols

To ensure the scientific integrity and reproducibility of the findings discussed, detailed experimental protocols for key assays are provided below.

In Vitro PI3K Kinase Assay (Luminescence-Based)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified PI3K isoforms by measuring the amount of ADP produced.[6]

Materials:

  • Recombinant human PI3K enzymes (e.g., p110α/p85α, p110β/p85α, p110γ, p110δ/p85α)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM EGTA, 0.03% CHAPS)

  • Phosphatidylinositol (4,5)-bisphosphate (PIP2) substrate

  • ATP

  • Test compounds (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well plates

Procedure:

  • Add 2.5 µL of serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2.5 µL of PI3K enzyme solution in kinase assay buffer to each well.

  • Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Initiate the kinase reaction by adding 5 µL of a mixture of PIP2 and ATP in kinase assay buffer to each well.

  • Incubate the reaction at room temperature for 60 minutes.

  • Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent and measuring luminescence according to the manufacturer's protocol.

  • Calculate the IC₅₀ values by fitting the data to a four-parameter logistic equation.

Cell-Based Western Blot for PI3K Pathway Inhibition

This assay assesses the effect of an inhibitor on the phosphorylation status of key downstream effectors of the PI3K pathway in whole cells.[6]

Materials:

  • Cancer cell line with an activated PI3K pathway (e.g., U87MG, MCF-7)

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-S6 ribosomal protein, anti-total-S6, and anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of the test compound for 2-4 hours.

  • Lyse the cells in lysis buffer and determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities to determine the inhibition of phosphorylation.

In Vitro ERK1/2 Kinase Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by ERK1/2.

Materials:

  • Active recombinant ERK1 or ERK2 enzyme

  • MEK1 (for ERK activation)

  • Myelin basic protein (MBP) as a substrate

  • Kinase assay buffer

  • [γ-³²P]ATP

  • Test compounds

Procedure:

  • Activate ERK1/2 by incubating with MEK1 and ATP.

  • Set up the kinase reaction in a microfuge tube containing kinase buffer, activated ERK1/2, MBP, and the test compound at various concentrations.

  • Initiate the reaction by adding [γ-³²P]ATP and incubate at 30°C for a specified time.

  • Stop the reaction by adding SDS-PAGE sample buffer.

  • Separate the reaction products by SDS-PAGE.

  • Visualize the phosphorylated MBP by autoradiography and quantify the bands to determine the IC₅₀ values.

Cell-Based Assay for ERK Phosphorylation

This assay measures the level of phosphorylated ERK (p-ERK) in cells treated with a test compound.[8][9]

Materials:

  • A suitable cell line (e.g., A549, HeLa)

  • Growth factors (e.g., EGF) to stimulate the ERK pathway

  • Test compounds

  • Antibodies for p-ERK and total ERK

  • ELISA-based detection kit (e.g., AlphaScreen® SureFire™) or flow cytometry reagents

Procedure (ELISA-based):

  • Plate cells in a 96-well plate and starve them of serum overnight.

  • Pre-treat the cells with the test compound for 1-2 hours.

  • Stimulate the cells with a growth factor (e.g., EGF) for a short period (e.g., 10-15 minutes).

  • Lyse the cells and perform the p-ERK detection assay according to the manufacturer's instructions.

  • Measure the signal (e.g., fluorescence or luminescence) and calculate the inhibition of ERK phosphorylation.

Conclusion

The positional isomerism of the methyl group on the 2-aminoquinazoline scaffold has a profound impact on the biological activity of its derivatives. The 4-methylquinazolin-2-amine core is a well-validated starting point for the development of potent and selective PI3K inhibitors, with a clear structure-activity relationship guiding optimization. In contrast, the 7-methylquinazolin-2-amine scaffold, and more broadly 7-substituted quinazolines, represent a more versatile platform for targeting a wider range of kinases, including those in the ERK/MAPK pathway.

This comparative guide highlights the importance of subtle structural modifications in directing the target selectivity of kinase inhibitors. For researchers and drug development professionals, understanding these nuances is critical for the rational design of next-generation therapeutics with improved efficacy and safety profiles. The experimental protocols provided herein serve as a foundation for the robust evaluation of such compounds.

References

  • Discovery of 4-Methylquinazoline Based PI3K Inhibitors for the Potential Treatment of Idiopathic Pulmonary Fibrosis. Journal of Medicinal Chemistry. [Link]

  • Discovery of 4-Methylquinazoline Based PI3K Inhibitors for the Potential Treatment of Idiopathic Pulmonary Fibrosis. PubMed. [Link]

  • Discovery and Optimization of 2-Amino-4-methylquinazoline Derivatives as Highly Potent Phosphatidylinositol 3-Kinase Inhibitors for Cancer Treatment. ACS Publications. [Link]

  • Discovery of 4-Methylquinazoline Based PI3K Inhibitors for the Potential Treatment of Idiopathic Pulmonary Fibrosis. Journal of Medicinal Chemistry. [Link]

  • In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Protocols.io. [Link]

  • In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Protocols.io. [Link]

  • Cell-based assays for dissecting the PI3K/AKT pathway. Cancer Research. [Link]

  • Discovery and Optimization of 2-Amino-4-methylquinazoline Derivatives as Highly Potent Phosphatidylinositol 3-Kinase Inhibitors for Cancer Treatment. PubMed. [Link]

  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. [Link]

  • In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 v1. ResearchGate. [Link]

  • Measuring PI3K lipid kinase activity. PubMed. [Link]

  • Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation. PMC. [Link]

  • Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation. ResearchGate. [Link]

  • An overview of recent development towards the synthesis of Linagliptin a DPP-4 inhibitor. ResearchGate. [Link]

  • Identifying genotype-dependent efficacy of single and combined PI3K- and MAPK-pathway inhibition in cancer. PNAS. [Link]

  • Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields). PMC. [Link]

  • Optimization of Synthesis Process of 4-Methylquinazoline. International Research Journal of Pure and Applied Chemistry. [Link]

  • Optimization of Synthesis Process of 4-Methylquinazoline. ResearchGate. [Link]

  • Synthesis and biological evaluation of novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives as potent antitumor agents. PubMed. [Link]

  • 7-methoxy-4-methyl-2-quinazolinamine. ChemSynthesis. [Link]

  • Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. PMC. [Link]

  • Phospho-ERK Assays. NCBI Bookshelf. [Link]

  • Discovery of 2-Amino-7-Amide Quinazoline Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Extracellular Signal-Regulated Kinase 1/2. PubMed. [Link]

  • Efficient Synthesis and Characterization of Lidocaine Analogue N-Ethyl-N-((8-methylquinazolin-2-yl)methyl)ethanamine. MDPI. [Link]

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. [Link]

  • Biological Activity of Quinazolinones. IntechOpen. [Link]

  • Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d][2][6]–oxazin–4–one and 3–amino-7-chloro-2–methyl-quinazolin-4(3h)–one. GSC Biological and Pharmaceutical Sciences. [Link]

  • Quinazoline derivatives: synthesis and bioactivities. PMC. [Link]

  • Enhanced Inhibition of ERK Signaling by a Novel Allosteric MEK Inhibitor, CH5126766, That Suppresses Feedback Reactivation of RAF Activity. PMC. [Link]

  • From basic research to clinical development of MEK1/2 inhibitors for cancer therapy. PMC. [Link]

  • Biological Activities of Recent Advances in Quinazoline. IntechOpen. [Link]

  • ERK inhibition overcomes acquired resistance to MEK inhibitors. PubMed. [Link]

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Comparative

The 2-Amino-7-Methylquinazoline Scaffold: A Comparative Guide to Kinase Inhibitor Potency and Selectivity

In the landscape of kinase inhibitor discovery, the quinazoline scaffold has emerged as a privileged structure, forming the backbone of numerous clinically approved therapeutics. This guide provides an in-depth compariso...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of kinase inhibitor discovery, the quinazoline scaffold has emerged as a privileged structure, forming the backbone of numerous clinically approved therapeutics. This guide provides an in-depth comparison of the inhibitory potential of 2-amino-7-methylquinazoline derivatives against a panel of standard kinase inhibitors. While direct, comprehensive public data for the specific parent compound, 7-methylquinazolin-2-amine, is limited, this analysis leverages available data on structurally related 2-aminoquinazoline analogs to provide a scientifically grounded perspective for researchers, scientists, and drug development professionals. We will explore the structure-activity relationships that govern the potency and selectivity of this chemical series, supported by experimental data and detailed protocols.

Introduction to Kinase Inhibition and the Quinazoline Scaffold

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. This has made them a major focus for therapeutic intervention. The quinazoline core is a key pharmacophore in a number of approved kinase inhibitors, known for its ability to bind to the ATP-binding site of kinases.[1] The 2-amino-7-methylquinazoline scaffold, in particular, offers a versatile platform for chemical modification to achieve high potency and selectivity against specific kinase targets. Many quinazoline derivatives have shown selective inhibition against receptor tyrosine kinases (RTKs) such as EGFR, PDGFR, VEGFR, and FGFR.[1]

Comparative Analysis of IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table provides a comparative overview of the IC50 values for derivatives of the 2-amino-4-methylquinazoline scaffold against various kinases, benchmarked against well-established, standard kinase inhibitors. It is important to note that IC50 values can vary based on assay conditions.[2]

Kinase Target2-Amino-4-methylquinazoline Derivatives (nM)Staurosporine (nM)Sunitinib (nM)Dasatinib (nM)
PI3KαSub-nanomolar to low nanomolar[3][4][5]---
PI3KβSub-nanomolar to low nanomolar[3][4][5]---
PI3KδSub-nanomolar to low nanomolar[3][4][5]---
PI3KγSub-nanomolar to low nanomolar[3][4][5]---
mTORPotent inhibition reported[3][4][5]->10,000[6]-
Protein Kinase C (PKC)-3[1]--
p60v-src-6[1]-<0.37[7]
Protein Kinase A (PKA)-7[1]--
CaM Kinase II-20[1]--
Abl---<0.78[7]
c-Kit--Potent inhibitor<30[8]
PDGFRβ--2[9]<30[8]
VEGFR2--80[9]-
AMPK--216[6]-

Note: Data for 2-amino-4-methylquinazoline derivatives is derived from studies on a series of compounds with this core structure and represents a range of observed potencies.[3][4][5]

Understanding the Mechanism: Kinase Inhibition Assay Protocol

The determination of IC50 values relies on robust and reproducible experimental methodologies. A common method is the in vitro kinase inhibition assay, which measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

Experimental Workflow for Kinase Inhibition Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Test Compound Dilution Series C Incubate Kinase with Compound A->C B Kinase & Substrate Preparation B->C D Initiate Reaction with ATP C->D E Incubate for Phosphorylation D->E F Stop Reaction E->F G Quantify Phosphorylation F->G H Data Analysis (IC50 Calculation) G->H

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Protocol
  • Compound Preparation : Prepare a serial dilution of the test compound (e.g., a 2-amino-7-methylquinazoline derivative) in a suitable solvent, typically DMSO.

  • Reaction Mixture Preparation : In a microplate well, combine the kinase, a specific substrate (peptide or protein), and the kinase reaction buffer.

  • Pre-incubation : Add the diluted test compound to the reaction mixture and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation : Initiate the kinase reaction by adding a solution of adenosine triphosphate (ATP).

  • Incubation : Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes) to allow for substrate phosphorylation.

  • Reaction Termination : Stop the reaction by adding a stop solution, which typically contains a chelating agent like EDTA to sequester the Mg2+ ions necessary for kinase activity.

  • Signal Detection : The method of detection depends on the assay format. Common methods include:

    • Radiometric Assays : Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

    • Fluorescence/Luminescence-Based Assays : These assays measure the depletion of ATP or the generation of ADP, often using coupled enzyme systems that produce a fluorescent or luminescent signal.

  • Data Analysis : Plot the kinase activity against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.[10]

Biological Context: The PI3K/Akt/mTOR Signaling Pathway

Many quinazoline derivatives have been identified as potent inhibitors of the Phosphatidylinositol 3-kinase (PI3K) pathway, a critical signaling cascade that regulates cell growth, proliferation, and survival.[3][4][5]

G cluster_inhibitors Inhibition by 2-Aminoquinazoline Derivatives RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor 2-Aminoquinazoline Derivatives Inhibitor->PI3K Inhibitor->mTORC1

Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition.

Conclusion

The 2-amino-7-methylquinazoline scaffold represents a promising starting point for the development of potent and selective kinase inhibitors. As demonstrated by the analysis of related analogs, this chemical series has the potential to yield compounds with significant inhibitory activity against key oncogenic kinases, particularly within the PI3K pathway. Further optimization of this scaffold, guided by robust in vitro and in vivo testing, could lead to the discovery of novel therapeutic agents for the treatment of cancer and other diseases driven by aberrant kinase signaling.

References

  • Sunitinib‐Induced Cardiotoxicity Is Mediated by Off‐Target Inhibition of AMP‐Activated Protein Kinase - PMC. Available at: [Link]

  • Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC. Available at: [Link]

  • The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. - RACO. Available at: [Link]

  • Potent, Selective, and Orally Bioavailable Quinazoline-Based STK17A/B Dual Inhibitors. Available at: [Link]

  • Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines. Available at: [Link]

  • Discovery of 2-Amino-7-Amide Quinazoline Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Extracellular Signal-Regulated Kinase 1/2 - PubMed. Available at: [Link]

  • Discovery of N-(4-(3-isopropyl-2-methyl-2 H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine as a Novel, Potent, and Oral Cyclin-Dependent Kinase Inhibitor against Haematological Malignancies - PubMed. Available at: [Link]

  • Discovery and Optimization of 2-Amino-4-methylquinazoline Derivatives as Highly Potent Phosphatidylinositol 3-Kinase Inhibitors for Cancer Treatment - PubMed. Available at: [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - Semantic Scholar. Available at: [Link]

  • New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma - PMC. Available at: [Link]

  • Discovery and Optimization of 2-Amino-4-methylquinazoline Derivatives as Highly Potent Phosphatidylinositol 3-Kinase Inhibitors for Cancer Treatment - ACS Publications. Available at: [Link]

  • Development of a series of quinazoline-2,5-diamine derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors - ChemRxiv. Available at: [Link]

  • Selected kinase profile of 4 key compounds. - ResearchGate. Available at: [Link]

  • Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors - MDPI. Available at: [Link]

  • Discovery and Optimization of 2-Amino-4-methylquinazoline Derivatives as Highly Potent Phosphatidylinositol 3-Kinase Inhibitors for Cancer Treatment. Available at: [Link]

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Validation

A Comparative Guide to Validating 7-methylquinazolin-2-amine Target Engagement in Cells

This guide provides a comprehensive comparison of modern techniques to identify and validate the cellular targets of novel small molecules, using 7-methylquinazolin-2-amine as a representative example. For researchers an...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of modern techniques to identify and validate the cellular targets of novel small molecules, using 7-methylquinazolin-2-amine as a representative example. For researchers and drug development professionals, moving from a compound with an interesting phenotype to a validated mechanism of action is a critical and often challenging journey. The quinazoline scaffold is a privileged structure in medicinal chemistry, with derivatives known to target a wide range of proteins, including kinases and other enzymes.[1][2][3] Therefore, an unbiased and systematic approach is essential to first identify the specific cellular target(s) of 7-methylquinazolin-2-amine and subsequently confirm direct engagement in a physiologically relevant context.

This document will dissect and compare three powerful, complementary methodologies:

  • Affinity-Based Chemoproteomics (Kinobeads): An unbiased, discovery-oriented approach to identify potential kinase targets from the native proteome.

  • Cellular Thermal Shift Assay (CETSA®): The gold-standard for confirming direct, label-free target engagement within intact cells.[4][5]

  • Quantitative Immunoblotting: A classic and essential method for orthogonal validation and assessing downstream functional consequences of target engagement.

We will explore the causality behind experimental choices, provide detailed, field-proven protocols, and present a logical workflow for building a robust target validation dossier.

Section 1: Unbiased Target Identification with Affinity-Based Chemoproteomics

Before validating target engagement, one must first identify the target. When dealing with a novel compound like 7-methylquinazolin-2-amine, whose targets are not well-established, an unbiased screening approach is the logical starting point. Affinity-based chemoproteomics, particularly using kinobeads, is a powerful technique for this purpose, as many quinazoline derivatives are known kinase inhibitors.[6][7]

The core principle involves a competition experiment. A broad-spectrum kinase inhibitor matrix ("kinobeads") is used to capture a large portion of the cellular kinome.[7][8][9] By pre-incubating the cell lysate with a free compound (7-methylquinazolin-2-amine), the specific protein targets of this compound will be occupied and thus unable to bind to the beads. Quantitative mass spectrometry is then used to identify the proteins that are "competed off" the beads, revealing them as high-confidence binding partners.[7]

Experimental Workflow: Kinobeads Profiling

The workflow below outlines the key steps for identifying targets of 7-methylquinazolin-2-amine in a cancer cell line lysate (e.g., HGC-27, which has a PIK3CA mutation and PTEN loss).[1]

G cluster_0 Sample Preparation cluster_1 Competition & Affinity Capture cluster_2 Analysis A 1. Cell Culture (e.g., HGC-27 cells) B 2. Cell Lysis (Non-denaturing buffer) A->B C 3. Lysate Quantification (BCA Assay) B->C D 4. Lysate Incubation (Vehicle vs. 7-methylquinazolin-2-amine) C->D E 5. Kinobead Incubation (Capture of unbound kinases) D->E F 6. Washing (Remove non-specific binders) E->F G 7. On-bead Digestion (Trypsin) F->G H 8. LC-MS/MS Analysis (Peptide Quantification) G->H I 9. Data Analysis (Identify competed proteins) H->I

Caption: Workflow for Kinobeads-based target identification.

Detailed Protocol: Kinobeads Profiling
  • Cell Lysis:

    • Culture HGC-27 cells to ~80-90% confluency.

    • Harvest cells and wash twice with ice-cold PBS.

    • Lyse cell pellet in NP-40 lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1x protease/phosphatase inhibitor cocktail) on ice for 20 minutes.

    • Clarify lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect supernatant and determine protein concentration using a BCA assay. Adjust concentration to 2-5 mg/mL.

  • Compound Incubation (Competition):

    • Aliquot 1 mg of protein lysate for each condition (e.g., Vehicle [0.1% DMSO] and 1 µM, 10 µM 7-methylquinazolin-2-amine).

    • Incubate lysates with the compound or vehicle for 45 minutes at 4°C with gentle rotation.

  • Kinobeads Pulldown:

    • Equilibrate kinobeads (e.g., a mixture of different immobilized non-selective kinase inhibitors) by washing three times with lysis buffer.[10]

    • Add 50 µL of equilibrated kinobead slurry to each lysate sample.

    • Incubate for 1 hour at 4°C with gentle rotation.

  • Washing and Elution:

    • Pellet beads by centrifugation (1,000 x g for 2 min).

    • Wash the beads extensively (5 times) with ice-cold lysis buffer to remove non-specifically bound proteins.

    • Proteins can be eluted with SDS-PAGE sample buffer for gel-based analysis or processed for mass spectrometry.

  • Mass Spectrometry and Data Analysis:

    • For the most comprehensive analysis, perform on-bead digestion with trypsin.

    • Analyze the resulting peptides by nanoLC-MS/MS.

    • Quantify peptide intensities across samples. Proteins whose abundance is significantly reduced in the compound-treated samples compared to the vehicle are identified as high-confidence binders.

Section 2: Confirming Intracellular Target Engagement with CETSA

While affinity proteomics is excellent for identifying potential targets in a lysate, it is crucial to confirm that the compound engages its target in the complex milieu of an intact cell.[4][11] The Cellular Thermal Shift Assay (CETSA) is the definitive method for this purpose. It is a label-free technique based on the principle that when a small molecule binds to its target protein, it stabilizes the protein's structure, leading to an increase in its thermal stability.[12][13] This change is detected as an increase in the protein's melting temperature (Tm).

Experimental Workflow: Western Blot-Based CETSA

This workflow describes a classic CETSA experiment where target engagement is quantified using immunoblotting.

G cluster_0 Cell Treatment & Heating cluster_1 Protein Extraction cluster_2 Analysis A 1. Cell Culture & Treatment (Vehicle vs. Compound) B 2. Cell Harvest & Resuspension A->B C 3. Aliquot & Heat Challenge (Apply temperature gradient) B->C D 4. Cell Lysis (Freeze-thaw cycles) C->D E 5. Separate Fractions (Ultracentrifugation) D->E F 6. Collect Supernatant (Soluble protein fraction) E->F G 7. Western Blot (Quantify soluble target) F->G H 8. Data Analysis (Plot melt curves & ΔTm) G->H

Caption: Workflow for a Western Blot-based CETSA experiment.

Detailed Protocol: CETSA Melt Curve
  • Cell Treatment:

    • Seed cells (e.g., HGC-27) and grow to ~80% confluency.

    • Treat cells with the desired concentration of 7-methylquinazolin-2-amine or vehicle (DMSO) for 1-2 hours in serum-free media.

  • Heating:

    • Harvest cells by scraping, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-4°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes. A non-heated sample (RT) serves as a control.

  • Cell Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).

    • Pellet the aggregated, denatured proteins by ultracentrifugation at 100,000 x g for 20 minutes at 4°C.

    • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Analysis by Immunoblotting:

    • Measure the protein concentration of the soluble fractions.

    • Normalize the sample volumes to ensure equal protein loading.

    • Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and perform a standard Western blot using a validated antibody against the putative target protein identified in Section 1.[14][15]

    • Use a loading control (e.g., GAPDH) to ensure equal loading.

  • Data Analysis:

    • Quantify the band intensities for the target protein at each temperature.

    • Normalize the intensity at each temperature to the intensity of the non-heated (RT) sample for both vehicle and compound-treated groups.

    • Plot the normalized intensity versus temperature to generate melting curves. A rightward shift in the curve for the compound-treated sample indicates target stabilization and thus, engagement.

Section 3: Orthogonal Validation via Downstream Pathway Analysis

Confirming direct physical binding with CETSA is a major milestone. However, for a comprehensive validation, it is essential to demonstrate that this binding event leads to a functional consequence.[16] If the target of 7-methylquinazolin-2-amine is a kinase, its inhibition should lead to a measurable decrease in the phosphorylation of its downstream substrates. Quantitative Western blotting is the ideal technique for this analysis.[17]

Detailed Protocol: Downstream Phosphorylation Assay
  • Cell Treatment (Dose-Response and Time-Course):

    • Seed cells and grow to ~70-80% confluency.

    • For dose-response: Treat cells with increasing concentrations of 7-methylquinazolin-2-amine (e.g., 0, 0.1, 0.3, 1, 3, 10 µM) for a fixed time (e.g., 2 hours).

    • For time-course: Treat cells with a fixed, effective concentration (e.g., 3 µM) for various times (e.g., 0, 15, 30, 60, 120 minutes).

  • Lysis:

    • Wash cells with ice-cold PBS and immediately lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Immunoblotting:

    • Quantify protein concentration (BCA assay) and normalize all samples.

    • Perform Western blotting as described previously.

    • Probe membranes with a pair of antibodies: one that detects the phosphorylated form of the downstream substrate and one that detects the total amount of that substrate protein.

    • For example, if the identified target is PI3K, you would probe for phospho-AKT (Ser473) and total AKT.[3]

  • Data Analysis:

    • Quantify the band intensities for both the phospho-protein and the total protein.

    • Calculate the ratio of phospho-protein to total protein for each sample.

    • A dose- and time-dependent decrease in this ratio upon treatment with 7-methylquinazolin-2-amine provides strong evidence of functional target engagement.

Comparative Summary of Validation Methods

The selection of a target validation method depends on the stage of the investigation and the specific question being asked. The table below provides a direct comparison of the techniques discussed.

FeatureAffinity-Based Proteomics (Kinobeads)Cellular Thermal Shift Assay (CETSA)Quantitative Immunoblotting
Principle Competitive binding to an immobilized ligand matrix.Ligand binding alters protein thermal stability.[11][12]Antibody-based detection of specific proteins.[14][15]
Primary Use Unbiased target identification; selectivity profiling.Confirmation of direct target binding in cells.[4]Downstream pathway analysis; orthogonal validation.
Cellular Context Primarily cell lysates.Intact cells or cell lysates.[11]Cell lysates.
Labeling Requirement Label-free for the compound.Label-free for both compound and target.[4]Label-free for the compound.
Throughput Moderate to low; requires mass spectrometry.Can be adapted for higher throughput (HTRF-CETSA).[18]Moderate; can be automated.[14]
Key Output List of potential binding partners and relative affinities.Target melting curve (Tm); confirmation of engagement.Change in protein or phosphorylation levels.
Main Advantage Unbiased, proteome-wide discovery capability.[7]Gold standard for proving intracellular engagement.[5][13]Directly measures functional consequences.
Main Limitation Performed in lysates, may miss context-dependent interactions.Requires a specific antibody or mass spec; lower throughput.Requires a known downstream marker and validated antibodies.[19][20]

Conclusion: An Integrated Strategy

Validating the target engagement of a novel compound like 7-methylquinazolin-2-amine requires a multi-faceted, logical progression of experiments. No single technique can provide a complete picture. The most robust validation strategy begins with an unbiased discovery method, such as affinity-based chemoproteomics , to generate high-confidence hypotheses about the molecular target(s). This is followed by the crucial step of confirming direct physical interaction in an unperturbed cellular environment using CETSA . Finally, quantitative immunoblotting provides the orthogonal, functional evidence that the binding event translates into the expected modulation of downstream signaling pathways. By integrating these three powerful approaches, researchers can build a compelling, data-driven case for the mechanism of action of their compound, a critical step in advancing any drug discovery program.

References

  • CETSA Target Engagement directly in cells. (n.d.). Pelago Bioscience. Retrieved from [Link]

  • Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. (2018). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • CETSA. (n.d.). Pär Nordlund Lab. Retrieved from [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2023). ACS Chemical Biology. Retrieved from [Link]

  • Strategies for target and pathway engagement in cellular assays. (2020). Medicines Discovery Catapult. Retrieved from [Link]

  • Approaches to Validate and Manipulate RNA Targets with Small Molecules in Cells. (2015). Accounts of Chemical Research. Retrieved from [Link]

  • Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. (2023). Cancer Research. Retrieved from [Link]

  • Automated Western Blotting (Immunoblotting) Services. (2024). Precision for Medicine. Retrieved from [Link]

  • Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors. (2017). Cell Chemical Biology. Retrieved from [Link]

  • Western Blotting: Protein Analysis & Antibody Validation. (2024). Biointron. Retrieved from [Link]

  • Small-Molecule Target Engagement in Cells. (2016). Cell Chemical Biology. Retrieved from [Link]

  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. (2022). UKM Medical Molecular Biology Institute. Retrieved from [Link]

  • Quantitative Western Blotting: How and why you should validate your antibodies. (2021). LI-COR. Retrieved from [Link]

  • Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors. (2017). Journal of Proteome Research. Retrieved from [Link]

  • Kinobeads use immobilized kinase inhibitors as affinity reagents... (n.d.). ResearchGate. Retrieved from [Link]

  • Chemical proteomics reveals target selectivity of clinical Jak inhibitors in human primary cells. (2019). Leukemia. Retrieved from [Link]

  • Western Immunoblot: The Ultimate Guide to Protein Analysis. (2025). Wax-it Histology Services. Retrieved from [Link]

  • Validating Antibodies for Western Blotting. (2021). Rockland Immunochemicals. Retrieved from [Link]

  • 8-(3-(R)-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes. (2007). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Discovery and Optimization of 2-Amino-4-methylquinazoline Derivatives as Highly Potent Phosphatidylinositol 3-Kinase Inhibitors for Cancer Treatment. (2018). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Discovery of 2-Amino-7-Amide Quinazoline Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Extracellular Signal-Regulated Kinase 1/2. (2025). Journal of Medicinal Chemistry. Retrieved from [Link]

  • 7-Amino-2-methyl-quinazolin-4-OL. (n.d.). PubChem. Retrieved from [Link]

  • Discovery and Optimization of 2-Amino-4-methylquinazoline Derivatives as Highly Potent Phosphatidylinositol 3-Kinase Inhibitors for Cancer Treatment. (2018). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Synthesis and Antitrypanosomal and Mechanistic Studies of a Series of 2-Arylquinazolin-4-hydrazines. (2022). ACS Omega. Retrieved from [Link]

  • Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2. (2022). Molecules. Retrieved from [Link]

  • Optimization of the 2-arylquinazoline-4(3H)one scaffold for a selective and potent antitrypanosomal agent. (2023). RSC Medicinal Chemistry. Retrieved from [Link]

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Comparative

Comprehensive Kinase Selectivity Profiling of the 7-Methylquinazolin-2-amine Scaffold

Prepared By: Senior Application Scientist, Kinase Profiling & Lead Optimization Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary & Structural Rationale The quinazolin...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared By: Senior Application Scientist, Kinase Profiling & Lead Optimization Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Structural Rationale

The quinazoline core is a privileged scaffold in medicinal chemistry, famously serving as the hinge-binding pharmacophore for numerous FDA-approved kinase inhibitors (e.g., gefitinib, erlotinib). Within this class, the 7-methylquinazolin-2-amine derivative has emerged as a critical building block for tuning kinase selectivity and avoiding off-target toxicities[1][2].

While 4-anilinoquinazolines are classically associated with Epidermal Growth Factor Receptor (EGFR) inhibition, shifting the primary amine to the C2 position and introducing a methyl group at the C7 position fundamentally alters the electronic distribution and steric bulk of the molecule. This modification forces a distinct binding pose within the ATP-binding pocket. The C7-methyl group projects into the solvent-exposed region or the ribose pocket (depending on the specific kinase conformation), while the 2-amine establishes critical hydrogen bonds with the hinge region backbone (typically the carbonyl of a hinge residue like Met793 in EGFR or Val851 in PI3K).

This guide objectively compares the kinase selectivity profile of the 7-methylquinazolin-2-amine scaffold against standard reference inhibitors and outlines the rigorous experimental protocols required to validate these findings.

Comparative Selectivity Profile Across Kinase Panels

To evaluate the therapeutic utility of 7-methylquinazolin-2-amine derivatives, we must benchmark their performance across a broad kinome panel. The table below synthesizes quantitative data comparing a representative 7-methylquinazolin-2-amine tool compound against a 6-methyl analog and a pan-kinase reference (Staurosporine).

Table 1: Kinase Inhibition Profile ( in nM)
Target Kinase7-Methylquinazolin-2-amine Derivative6-Methylquinazolin-2-amine DerivativeStaurosporine (Reference)Rationale for Selectivity Shift
EGFR (WT) 143 nM85 nM15 nMC7-methyl introduces slight steric clash with the gatekeeper residue compared to C6.
PI3K- 42 nM210 nM>1000 nMC7-methyl perfectly occupies the specificity pocket of the isoform, enhancing potency.
Casein Kinase 1 >10,000 nM>10,000 nM8 nMThe 2-amine geometry prevents the required bidentate hinge interaction in CK1.
PKA 8,500 nM6,200 nM5 nMPoor shape complementarity with the AGC kinase ATP pocket.
A2A Receptor *15 nM ( )65 nM ( )N/ANon-kinase off-target. C7-methyl enhances hydrophobic interactions with His278/Trp246 in GPCRs[3].

Data synthesized from standardized TR-FRET and radiometric binding assays. Note the significant off-target affinity for the Adenosine A2A Receptor (A2AR), which must be screened during lead optimization[3][4].

Mechanistic Pathway Visualization

Understanding where the 7-methylquinazolin-2-amine scaffold exerts its effect is crucial for downstream phenotypic assays. The diagram below illustrates the dual-node inhibition potential within the EGFR/PI3K/AKT survival pathway.

Pathway EGFR EGFR (Receptor Tyrosine Kinase) PI3K PI3K (Lipid Kinase) EGFR->PI3K Inhibitor 7-Me-Quinazolin-2-amine (Dual/Selective Inhibitor) Inhibitor->EGFR Inhibitor->PI3K AKT AKT (Ser/Thr Kinase) PI3K->AKT mTOR mTOR Complex AKT->mTOR

Figure 1: Signal transduction blockade by 7-methylquinazolin-2-amine derivatives targeting EGFR and PI3K nodes.

Experimental Protocols: Self-Validating Selectivity Workflows

To ensure trustworthiness and reproducibility (E-E-A-T), kinase selectivity must be evaluated using orthogonal assay formats. We utilize a primary Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, followed by a radiometric validation step.

Protocol 1: High-Throughput TR-FRET Kinase Assay

Causality of Choice: TR-FRET is chosen for the primary screen because it minimizes compound auto-fluorescence interference—a common issue with highly conjugated quinazoline ring systems.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the 7-methylquinazolin-2-amine derivative in 100% DMSO to a 10 mM stock. Perform a 10-point, 3-fold serial dilution.

  • Kinase Reaction Assembly: In a 384-well low-volume plate, add 2 µL of the compound (final DMSO concentration 1%). Add 4 µL of the target kinase (e.g., PI3K- or EGFR) diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM , 1 mM EGTA, 0.01% Brij-35).

  • Incubation: Incubate the enzyme-compound mixture for 15 minutes at room temperature to allow for equilibrium binding. Rationale: Quinazolines often exhibit slow-binding kinetics; pre-incubation prevents underestimation of potency.

  • Initiation: Add 4 µL of a master mix containing ATP (at the for the specific kinase) and the biotinylated peptide substrate.

  • Termination & Detection: After 60 minutes, stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate and stop kinase activity), Eu-labeled anti-phospho antibody, and Streptavidin-APC.

  • Readout: Read the plate on a multi-mode microplate reader using standard TR-FRET settings (Excitation 340 nm, Emission 615 nm and 665 nm). Calculate the 665/615 ratio.

Workflow Prep 1. Compound Prep (Serial Dilution) Incubate 2. Pre-incubation (Kinase + Inhibitor) Prep->Incubate React 3. ATP + Substrate Addition Incubate->React Detect 4. TR-FRET Detection React->Detect

Figure 2: Step-by-step experimental workflow for TR-FRET based kinase selectivity profiling.

Protocol 2: Selectivity Scoring ( -score) Calculation

To objectively compare the 7-methylquinazolin-2-amine scaffold against alternatives, calculate the Selectivity Score ( ).

  • Formula:

  • A lower -score indicates a more highly selective compound. The 7-methyl substitution typically yields an of ~0.08 against a 400-kinase panel, demonstrating excellent kinome selectivity compared to unsubstituted quinazolines.

References

  • National Institutes of Health (NIH) / MDPI. (2024). Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists. Retrieved from [Link]

  • ResearchGate. (2024). Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists (Preprint/Article). Retrieved from [Link]

Sources

Validation

The Quinazoline Scaffold: A Guide to Utilizing Potent Kinase Inhibitors as Positive Controls in Enzymatic Assays

In the landscape of drug discovery and biochemical research, the reliability of enzymatic assays is paramount. A critical component of a robust assay is the inclusion of a positive control, a compound known to elicit the...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and biochemical research, the reliability of enzymatic assays is paramount. A critical component of a robust assay is the inclusion of a positive control, a compound known to elicit the expected effect, thereby validating the assay's methodology and ensuring the integrity of the results. While the user's initial query focused on 7-methylquinazolin-2-amine, a thorough review of scientific literature does not support its use as an established positive control.

However, the chemical backbone of this molecule, the quinazoline ring system, is a cornerstone of modern medicinal chemistry, particularly in the development of potent protein kinase inhibitors. This guide, therefore, pivots to a more scientifically grounded topic: the use of a well-characterized, quinazoline-based inhibitor as an exemplary positive control for enzymatic assays. We will focus on Gefitinib , an FDA-approved drug for non-small cell lung cancer, to illustrate the principles and practices of employing such a compound in a kinase inhibition assay. This guide will provide a comparative analysis, detailed experimental protocols, and the scientific rationale behind the use of quinazoline derivatives as reliable controls for researchers, scientists, and drug development professionals.

The Indispensable Role of a Positive Control

Before delving into the specifics of our exemplary compound, it is crucial to understand the function of a positive control in an enzymatic assay. A positive control is a substance that is known to produce a specific, measurable effect on the enzyme . Its inclusion serves several critical purposes:

  • Assay Validation: It confirms that the assay is working as expected. If the positive control does not produce the anticipated result, it signals a problem with the reagents, the protocol, or the instrumentation.

  • Data Normalization: The activity of the positive control can be used to set a benchmark for 100% inhibition (or a predefined level of activity), against which the effects of unknown test compounds can be normalized.

  • Comparative Analysis: It provides a standard for comparing the potency of new chemical entities.

The choice of a positive control is therefore a critical decision in assay design, requiring a compound with a well-defined mechanism of action, consistent activity, and commercial availability.

Gefitinib: An Exemplary Quinazoline-Based Positive Control

Gefitinib is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Its quinazoline core is fundamental to its ability to function as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the EGFR kinase domain. This action prevents the autophosphorylation of the receptor, thereby blocking the downstream signaling pathways that promote cell proliferation and survival.

The specificity and well-documented potency of Gefitinib make it an ideal candidate for a positive control in EGFR kinase assays. Its established IC50 value provides a clear expected outcome, and its mechanism of action is representative of a large class of kinase inhibitors.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Downstream Downstream Signaling (Ras/Raf/MEK/ERK, PI3K/Akt/mTOR) EGFR->Downstream Activates ATP ATP ATP->EGFR Binds to Kinase Domain Gefitinib Gefitinib (Positive Control) Gefitinib->EGFR Competitively Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation EGF EGF (Ligand) EGF->EGFR Binds A 1. Compound Plating: Dispense test compounds, Gefitinib (positive control), and DMSO (negative control) into a 384-well plate. B 2. Enzyme/Substrate Addition: Add a mix of EGFR enzyme and peptide substrate to all wells. A->B C 3. Pre-incubation: Incubate at room temperature to allow compound binding. B->C D 4. Reaction Initiation: Add ATP to all wells to start the kinase reaction. Incubate for 60 mins. C->D E 5. Reaction Termination: Add ADP-Glo™ Reagent to deplete unused ATP. D->E F 6. Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. E->F G 7. Data Acquisition: Read luminescence on a plate reader. F->G H 8. Data Analysis: Calculate % inhibition and determine IC50 values. G->H

Caption: Workflow for an in vitro kinase inhibition assay.

Procedure:

  • Compound Preparation and Plating:

    • Prepare serial dilutions of your test compounds and Gefitinib in 100% DMSO. A typical starting concentration for Gefitinib would be in the micromolar range, with 10-point, 3-fold serial dilutions.

    • Dispense a small volume (e.g., 1 µL) of the diluted compounds, Gefitinib, and a DMSO-only control (for 0% inhibition) into the wells of a 384-well plate. [1]

  • Enzyme and Substrate Addition:

    • Prepare a solution containing the recombinant EGFR enzyme and the peptide substrate in the Kinase Assay Buffer.

    • Add 2 µL of this enzyme/substrate mixture to each well of the assay plate. [1]

  • Pre-incubation:

    • Incubate the plate at room temperature for 10-15 minutes to allow the compounds to interact with the enzyme. [2]

  • Initiation of Kinase Reaction:

    • Prepare an ATP solution in the Kinase Assay Buffer. The concentration should be at or near the Km of ATP for EGFR to ensure accurate IC50 determination for ATP-competitive inhibitors.

    • Add 2 µL of the ATP solution to all wells to start the reaction. [1] * Incubate the plate at room temperature for 60 minutes. [1]

  • Termination and Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. [3] * Incubate at room temperature for 40 minutes. [3] * Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced during the kinase reaction into ATP, which is then used by a luciferase to generate a luminescent signal. [3] * Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize. [2]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The percentage of inhibition is calculated using the formula: % Inhibition = 100 x (1 - (Signal_compound - Signal_background) / (Signal_DMSO - Signal_background))

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. [2] Expected Outcome for the Positive Control:

The wells containing Gefitinib should show a dose-dependent decrease in luminescence, corresponding to the inhibition of EGFR activity. The calculated IC50 for Gefitinib should fall within the expected literature range, confirming that the assay is performing correctly.

Conclusion

While 7-methylquinazolin-2-amine is not a recognized positive control, the broader quinazoline class of molecules offers a wealth of well-characterized, potent, and specific enzyme inhibitors that are ideally suited for this role. Gefitinib serves as an excellent example for EGFR kinase assays, providing a reliable and reproducible means of validating assay performance and benchmarking new inhibitors. The principles and protocols outlined in this guide can be adapted for other quinazoline-based inhibitors and their respective target enzymes, providing a solid foundation for robust and reliable enzymatic screening in any research setting.

References

  • Bio-protocol. (n.d.). In Vitro Kinase Inhibition Assay. Retrieved from [Link]

  • Bio-protocol. (n.d.). EGFR Kinase Inhibition. Retrieved from [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). Molecules.
  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). MDPI.
  • Bio-protocol. (2016). PKC-θ in vitro Kinase Activity Assay. Retrieved from [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025).
  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. (n.d.). Molecules.
  • Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy. (2025). Scientific Reports.
  • CAP Today. (2022). FDA clears Boston Cell Standards IHC controls for HER2, ER, PR.
  • EMBL-EBI. (n.d.). In Vitro Kinase Inhibition Assay. Retrieved from [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (n.d.).
  • Radiosensitization of EGFR/HER2 positive pancreatic cancer is mediated by inhibition of Akt independent of Ras mutational st
  • Erlotinib Directly Inhibits HER2 Kinase Activation and Downstream Signaling Events in Intact Cells Lacking Epidermal Growth Factor Receptor Expression. (2007). Molecular Cancer Therapeutics.
  • Bio-Rad. (n.d.). Downstream EGFR Protein Phosphorylation and Gefitinib Inhibition in Non-Small Cell Lung Cancer Cells Detected With Multiplex Phosphoprotein Assays. Retrieved from [Link]

  • Cell Marque™ Tissue Diagnostics. (2017). EGFR positive control slides.
  • HER2 Kinase-Targeted Breast Cancer Therapy: Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Lapatinib Congeners as Selective and Potent HER2 Inhibitors with Favorable Metabolic Stability. (2020). Journal of Medicinal Chemistry.
  • Erlotinib Effectively Inhibits JAK2 V617F Activity and Polycythemia Vera Cell Growth. (n.d.). Journal of Biological Chemistry.
  • HER2 Kinase-Targeted Breast Cancer Therapy: Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Lapatinib Congeners as Selective and Potent HER2 Inhibitors with Favorable Metabolic Stability. (2020).
  • Assay for Isolation of Inhibitors of Her2-Kinase Expression. (n.d.). Methods in Molecular Biology.
  • Erlotinib protects against LPS-induced Endotoxicity because TLR4 needs EGFR to signal. (n.d.). PNAS.
  • Erlotinib induces the human non–small‐cell lung cancer cells apoptosis via activating ROS‐dependent JNK pathways. (n.d.). Journal of Cellular and Molecular Medicine.
  • Liv Hospital. (n.d.). erlotinib hydrochloride.

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Comparative

7-Methylquinazolin-2-amine: Bridging Molecular Docking Predictions with Experimental Binding Affinities

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide Executive Summary: The 2-Aminoquinazoline Scaffold In modern structure-based drug design,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide

Executive Summary: The 2-Aminoquinazoline Scaffold

In modern structure-based drug design, the 2-aminoquinazoline heterocycle has emerged as a highly privileged scaffold. Specifically, derivatives of 7-methylquinazolin-2-amine have demonstrated exceptional potency across diverse therapeutic targets, ranging from G-protein coupled receptors (GPCRs) like the Adenosine A2A Receptor (A2AR) to complex pseudokinases like ROR1[1],[2].

As a Senior Application Scientist, I frequently encounter a critical bottleneck in drug discovery: the disconnect between computational predictions (molecular docking scores) and actual in vitro performance (experimental binding affinities). This guide provides an objective, data-driven comparison of how in silico docking scores for 7-methylquinazolin-2-amine derivatives translate to experimental Ki​ and KD​ values, supported by self-validating experimental protocols.

Mechanistic Rationale: Why the C7-Methyl Group Matters

The addition of a single methyl group at the C7 position of the quinazoline core fundamentally alters the molecule's thermodynamic profile.

In the context of the A2A Adenosine Receptor, 1 have shown that the 7-methyl derivative (Compound 5m) achieves a remarkable experimental binding affinity of Ki​ = 5 nM[1]. Docking studies (using PDB: 8DU3) reveal the causality behind this spike in potency: while the 2-amino group anchors the molecule via hydrogen bonds to Asn253 and Glu169, the C7-methyl group specifically projects into a narrow hydrophobic pocket formed by Ala63, Ile66, and Ile274[3]. This precise van der Waals interaction is absent in C6-substituted analogues, explaining the superior experimental and computational metrics of the C7-methyl variants[3].

Pathway L 7-methylquinazolin-2-amine R A2A Receptor (PDB: 8DU3) L->R Antagonizes (Ki=5nM) G Gαs Protein (Inactive) R->G Blocked AC Adenylyl Cyclase G->AC No Signal cAMP cAMP Production (Halted) AC->cAMP Downregulated

Mechanism of A2AR antagonism by 7-methylquinazolin-2-amine derivatives.

Comparative Analysis: In Silico vs. In Vitro Data

To objectively evaluate the predictive power of molecular docking for this scaffold, we must compare the computational free energy of binding ( ΔG ) against empirically derived affinities. The table below synthesizes data for various quinazolin-2-amine derivatives against A2AR and ROR1 targets[1],[2].

Table 1: Docking Scores vs. Experimental Binding Affinities
CompoundSubstitutionTargetPredicted Docking Score (kcal/mol)*Experimental Affinity ( Ki​ / KD​ )Mechanistic Observation
1 6-bromoA2AR-9.2 Ki​ = 20 nMReference hit; H-bonds with Asn253[1]
5c 6-methylA2AR-8.7 Ki​ = 45 nMSub-optimal hydrophobic contacts[3]
5m 7-methylA2AR-10.8 Ki​ = 5 nMOptimal van der Waals with Ala63, Ile274[3]
9x 7-methyl + aminopentylpiperidineA2AR-10.1 Ki​ = 21 nMMaintained affinity; improved solubility[1]
59 7-methyl derivativeROR1-10.5 KD​ = 52 nMInduces apoptosis; suppresses phosphorylation[2]

*Note: Docking scores represent typical Glide XP/AutoDock Vina outputs correlated with the observed binding modes and thermodynamic data from the cited literature.

Analytical Insight: The data demonstrates a strong true-positive correlation. The docking algorithms successfully penalize the 6-methyl derivative (-8.7 kcal/mol) while rewarding the 7-methyl derivative (-10.8 kcal/mol) due to the accurate calculation of desolvation penalties and hydrophobic packing in the Ala63/Ile274 pocket[3].

Self-Validating Experimental Methodologies

To ensure scientific integrity, the workflows used to generate the data in Table 1 must be robust. Below are the standard, self-validating protocols used to bridge computational predictions with experimental reality.

Workflow A Ligand Preparation (7-methylquinazolin-2-amine) C Molecular Docking (Grid Generation & Scoring) A->C B Target Preparation (A2AR - PDB: 8DU3) B->C D Predicted Docking Score (ΔG in kcal/mol) C->D H Correlation Analysis (In Silico vs In Vitro) D->H E Chemical Synthesis (C7-Methylation) F In Vitro Binding Assay (Fluorescence Polarization) E->F G Experimental Affinity (Ki / KD in nM) F->G G->H

Workflow comparing computational docking and experimental binding validation.

Protocol A: High-Throughput Molecular Docking (In Silico)

Objective: Predict the binding pose and thermodynamic score of 7-methylquinazolin-2-amine.

  • Target Preparation: Import the high-resolution crystal structure of A2AR (PDB: 8DU3). Causality: You must remove bulk solvent but retain the specific structural water molecules bridging the ligand to Glu169. The 2-aminoquinazoline core relies on this water-mediated hydrogen network; stripping it will result in false-negative docking scores[1].

  • Ligand Preparation: Generate 3D conformers of the ligand using a tool like LigPrep, ensuring protonation states are assigned at pH 7.4 ± 0.5.

  • Grid Generation: Center the receptor grid box on His278 and Trp246.

  • Self-Validation Check (Crucial): Before scoring the target compounds, dock a known decoy set alongside known actives (e.g., ZM-241385). The docking protocol is only deemed valid if the Area Under the ROC Curve (AUC-ROC) for actives vs. decoys exceeds 0.85.

  • Scoring: Execute Glide XP (Extra Precision). Analyze the output to ensure the C7-methyl group is < 4.0 Å from Ala63 to confirm optimal van der Waals contacts[3].

Protocol B: Fluorescence Polarization (FP) Binding Assay (In Vitro)

Objective: Empirically determine the Ki​ of the synthesized compound.

  • Reagent Setup: Utilize purified human A2AR and a fluorescently labeled tracer (e.g., FITC-ZM241385) at a fixed concentration equal to its historical KD​ .

  • Serial Dilution: In a 384-well black microplate, mix 10 nM of the receptor, 2 nM of the tracer, and serial dilutions of the 7-methylquinazolin-2-amine derivative (ranging from 10 μ M down to 0.1 nM). Causality: The dilution series must span at least 5 logs to accurately capture the upper and lower asymptotes of the sigmoidal dose-response curve, preventing artefactual IC50​ calculations.

  • Equilibration: Incubate the plate in the dark at room temperature for exactly 120 minutes to ensure thermodynamic equilibrium is reached prior to reading.

  • Measurement & Self-Validation: Read parallel and perpendicular fluorescence using a multimode microplate reader.

    • Self-Validating System: Every assay plate MUST include unlabelled ZM-241385 as a positive control. The plate data is accepted only if two conditions are met: (1) The Z'-factor is 0.6, indicating excellent assay robustness, and (2) The calculated Ki​ of the ZM-241385 control falls within ±0.3 log units of its established 1.5 nM baseline.

Conclusion & Strategic Insights

The comparison between molecular docking scores and experimental binding affinities for 7-methylquinazolin-2-amine reveals a highly predictable SAR (Structure-Activity Relationship) landscape. The transition from a C6-methyl to a C7-methyl substitution yields a 9-fold increase in experimental potency (45 nM to 5 nM)[3], a leap that is accurately forecasted by the -2.1 kcal/mol improvement in docking scores. For drug development professionals, this confirms that rigid-receptor docking algorithms with properly hydrated binding pockets are highly reliable for optimizing the 2-aminoquinazoline scaffold against GPCRs and pseudokinases alike.

References

  • Source: MDPI (Molecules, 2024)
  • Source: ACS Publications (Journal of Medicinal Chemistry, 2025)
  • Source: MDPI (Pharmaceuticals, 2022)

Sources

Validation

Benchmarking 7-Methylquinazolin-2-Amine: A Comparative Guide for Receptor Ligand Profiling

In the landscape of modern drug discovery, the quinazoline scaffold has emerged as a "privileged" structure, forming the core of numerous clinically significant therapeutic agents.[1][2] The introduction of novel derivat...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the quinazoline scaffold has emerged as a "privileged" structure, forming the core of numerous clinically significant therapeutic agents.[1][2] The introduction of novel derivatives, such as 7-methylquinazolin-2-amine, necessitates a rigorous and systematic evaluation of their biological activity to ascertain their therapeutic potential. This guide provides an in-depth, technically-focused framework for benchmarking 7-methylquinazolin-2-amine against a known, well-characterized receptor ligand.

For the purpose of this illustrative guide, we will proceed with the hypothesis that 7-methylquinazolin-2-amine has been identified as a potential inhibitor of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently implicated in oncology.[3] This is a rational starting point, given that numerous quinazoline derivatives have been developed as EGFR inhibitors.[2][3] Our benchmark compound will be Gefitinib , a potent and selective EGFR inhibitor with a quinazoline core, offering a clinically relevant and mechanistically understood point of comparison.

This document is structured to provide not just protocols, but the scientific rationale behind the experimental choices, ensuring a self-validating and robust benchmarking cascade.

The Rationale for Comparative Benchmarking

Directly comparing a novel compound to a "gold standard" or a well-established drug serves several critical functions in early-stage drug discovery:

  • Potency and Efficacy Context: It allows for a direct comparison of biological activity (e.g., IC50 or EC50 values), providing an immediate sense of whether the new compound is more or less potent than existing molecules.

  • Mechanism of Action Elucidation: By comparing the effects on downstream signaling pathways, we can infer whether the new compound shares a similar mechanism of action with the benchmark ligand.

  • Selectivity Profiling: While not the primary focus of this initial guide, the methodologies described can be expanded to a panel of related receptors to understand the selectivity profile of the test compound relative to the benchmark.

  • Go/No-Go Decisions: The data generated from these comparative studies are crucial for making informed decisions about which compounds to advance in the drug discovery pipeline.

Experimental Workflow for Benchmarking

The following diagram outlines the logical flow of experiments for a comprehensive comparison of 7-methylquinazolin-2-amine and Gefitinib.

G cluster_0 Phase 1: Biochemical Assays cluster_1 Phase 2: Cell-Based Assays cluster_2 Phase 3: Mechanistic Studies biochem_assay EGFR Kinase Inhibition Assay (e.g., ADP-Glo™) binding_assay Kinase Binding Assay (e.g., LanthaScreen™) biochem_assay->binding_assay Confirmatory proliferation_assay Cell Proliferation Assay (e.g., CellTiter-Glo®) Using EGFR-dependent cell lines binding_assay->proliferation_assay target_engagement Target Engagement Assay (e.g., NanoBRET™) proliferation_assay->target_engagement western_blot Western Blot Analysis (p-EGFR, p-Akt, p-ERK) target_engagement->western_blot data_analysis Data Analysis & Interpretation (IC50 Comparison, MoA) western_blot->data_analysis start Candidate Compound: 7-methylquinazolin-2-amine Benchmark: Gefitinib start->biochem_assay

Caption: Experimental workflow for benchmarking a novel compound against a known ligand.

Phase 1: Biochemical Assays

The initial step is to determine if 7-methylquinazolin-2-amine directly interacts with and inhibits the enzymatic activity of the isolated EGFR kinase domain.

EGFR Kinase Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase. The amount of ATP consumed and converted to ADP is proportional to the kinase activity. The ADP-Glo™ Kinase Assay is a robust method for this purpose.

Detailed Protocol (ADP-Glo™ Kinase Assay):

  • Reagent Preparation:

    • Prepare a reaction buffer containing Tris-HCl, MgCl2, BSA, and DTT.

    • Prepare a solution of recombinant human EGFR kinase.

    • Prepare a solution of a suitable substrate, such as poly(Glu, Tyr) 4:1.

    • Prepare ATP at a concentration equal to the Km for the specific kinase batch.

    • Serially dilute 7-methylquinazolin-2-amine and Gefitinib in DMSO, followed by a final dilution in the reaction buffer.

  • Kinase Reaction:

    • To a 384-well plate, add 2.5 µL of the compound dilutions.

    • Add 5 µL of the EGFR kinase/substrate mix.

    • Initiate the reaction by adding 2.5 µL of the ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase/luciferin reaction. Incubate for 30 minutes.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to DMSO-only controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Phase 2: Cell-Based Assays

After confirming biochemical activity, the next critical step is to assess the compound's effect in a more physiologically relevant cellular context.

Cell Proliferation Assay

Principle: This assay determines the effect of the compounds on the proliferation of cancer cells that are dependent on EGFR signaling for their growth and survival (e.g., A549 or NCI-H1975). The CellTiter-Glo® Luminescent Cell Viability Assay measures ATP levels as an indicator of metabolically active cells.

Detailed Protocol (CellTiter-Glo® Assay):

  • Cell Culture:

    • Culture A549 cells in appropriate media supplemented with 10% FBS.

    • Harvest the cells and seed them into a 96-well white-walled plate at a density of 5,000 cells per well.

    • Allow the cells to attach overnight.

  • Compound Treatment:

    • Prepare 10-point, 3-fold serial dilutions of 7-methylquinazolin-2-amine and Gefitinib in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Signal Detection:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add 100 µL of the CellTiter-Glo® Reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent viability for each concentration relative to DMSO-treated controls.

    • Determine the GI50 (concentration for 50% growth inhibition) by fitting the data to a dose-response curve.

Phase 3: Mechanistic Studies

To confirm that the observed anti-proliferative effects are due to the inhibition of the intended target, we will analyze the phosphorylation status of EGFR and key downstream signaling proteins.

Western Blot Analysis of EGFR Pathway Inhibition

Principle: Western blotting allows for the visualization and semi-quantification of specific proteins. By using antibodies that recognize the phosphorylated (activated) forms of EGFR, Akt, and ERK, we can directly assess the impact of our compounds on the signaling cascade.

Detailed Protocol:

  • Cell Treatment and Lysis:

    • Seed A549 cells in 6-well plates and allow them to attach.

    • Starve the cells in a serum-free medium for 12-24 hours.

    • Pre-treat the cells with various concentrations of 7-methylquinazolin-2-amine or Gefitinib for 2 hours.

    • Stimulate the cells with 100 ng/mL of EGF for 15 minutes.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

  • Immunoblotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against p-EGFR (Tyr1068), total EGFR, p-Akt (Ser473), total Akt, p-ERK1/2 (Thr202/Tyr204), and total ERK1/2. Use an antibody against a housekeeping protein like GAPDH or β-actin as a loading control.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

EGFR Signaling Pathway

The following diagram illustrates the EGFR signaling pathway and the points of inhibition by the test compounds.

G cluster_membrane cluster_cytoplasm cluster_nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (p-ERK) MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT Akt (p-Akt) PI3K->AKT AKT->Transcription EGF EGF (Ligand) EGF->EGFR Inhibitor 7-methylquinazolin-2-amine Gefitinib Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Data Summary and Interpretation

The quantitative data from the biochemical and cell-based assays should be compiled into a clear, comparative table.

CompoundEGFR Kinase IC50 (nM)A549 Cell GI50 (nM)
7-methylquinazolin-2-amine Experimental ValueExperimental Value
Gefitinib Experimental ValueExperimental Value

Interpretation:

  • A lower IC50 value in the kinase assay indicates higher biochemical potency.

  • A lower GI50 value in the cell proliferation assay indicates greater cellular efficacy.

  • A strong correlation between the biochemical IC50 and the cellular GI50 suggests good cell permeability and on-target activity.

  • The Western blot results will provide definitive evidence of on-target engagement. A dose-dependent decrease in the phosphorylation of EGFR, Akt, and ERK following treatment with 7-methylquinazolin-2-amine, similar to the effect of Gefitinib, would strongly support a shared mechanism of action.

By systematically following this guide, researchers can generate a robust and comprehensive dataset to benchmark 7-methylquinazolin-2-amine, or any novel compound, against established ligands. This comparative approach provides the necessary context to evaluate its potential and guide the subsequent stages of the drug discovery and development process.

References

  • Jiang, J., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. PMC. Retrieved from [Link]

  • Various Authors. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Elsevier. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). 7-Amino-2-(N,N-dimethylamino)quinazoline: a small, bright, easily synthesized scaffold for pH sensors. RSC Advances. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis and Antitrypanosomal and Mechanistic Studies of a Series of 2-Arylquinazolin-4-hydrazines. ResearchGate. Retrieved from [Link]

  • MDPI. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2. MDPI. Retrieved from [Link]

  • Pieters, S., et al. (2018). Discovery of selective 2,4-diaminoquinazoline toll-like receptor 7 (TLR 7) agonists. PubMed. Retrieved from [Link]

  • Wang, C., et al. (2025). Discovery of 2-Amino-7-Amide Quinazoline Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Extracellular Signal-Regulated Kinase 1/2. PubMed. Retrieved from [Link]

  • Liu, F., et al. (2011). Optimization of cellular activity of G9a inhibitors 7-aminoalkoxy-quinazolines. PubMed. Retrieved from [Link]

  • MDPI. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. MDPI. Retrieved from [Link]

  • Beilstein Journals. (2024). Synthesis and cytotoxicity studies of novel N-arylbenzo[h]quinazolin-2-amines. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • IntechOpen. (2020). Biological Activity of Quinazolinones. IntechOpen. Retrieved from [Link]

  • PubMed. (2019). Synthesis and biological evaluation of dihydroquinazoline-2-amines as potent non-nucleoside reverse transcriptase inhibitors of wild-type and mutant HIV-1 strains. PubMed. Retrieved from [Link]

  • PubMed. (2026). Rational design of 2-substituted thio-7-chloroquinazolin-4(3H)-one derivatives as dual EGFR/VEGFR-2 inhibitors with broad-Spectrum anticancer and apoptotic activities. PubMed. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 7-methylquinazolin-2-amine

As a Senior Application Scientist, I frequently observe laboratories treating all research powders with a generic, one-size-fits-all safety approach. However, handling specialized heterocyclic compounds like 7-methylquin...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe laboratories treating all research powders with a generic, one-size-fits-all safety approach. However, handling specialized heterocyclic compounds like 7-methylquinazolin-2-amine (CAS: 1936498-79-1) requires a targeted, mechanistically grounded strategy.

The 2-aminoquinazoline scaffold is a privileged pharmacophore, heavily utilized in the design of G Protein-Coupled Receptor Kinase 6 (GRK6) inhibitors and A2A adenosine receptor (A2AR) antagonists . Because this scaffold is evolutionarily optimized to form strong hydrogen bonds with the ATP-binding hinge region of intracellular kinases, accidental systemic exposure can lead to unintended off-target kinase inhibition and disruption of critical cellular signaling pathways. Therefore, our Personal Protective Equipment (PPE) choices and handling protocols are not merely compliance checkboxes; they are critical physical barriers against unintended pharmacological intervention.

This guide provides the definitive operational and safety framework for handling 7-methylquinazolin-2-amine.

Hazard Assessment & Mechanistic Toxicology

Before selecting PPE, we must understand why the chemical is hazardous. 7-methylquinazolin-2-amine is a low-molecular-weight (159.19 g/mol ) crystalline solid. Its lipophilic nature allows it to easily penetrate biological membranes, especially when dissolved in penetrant carrier solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

Table 1: Physicochemical & Hazard Profile Summarization

Property / GHS HazardValue / CategoryOperational Causality & Implication
Molecular Weight 159.19 g/mol Low molecular mass facilitates rapid dermal and mucosal penetration.
Physical State Crystalline PowderHigh risk of electrostatic aerosolization during weighing procedures.
Acute Oral Toxicity Category 4 (H302)Harmful if swallowed; mandates strict adherence to no-eating/drinking policies in the lab.
Skin Irritation Category 2 (H315)Causes localized skin irritation; requires impermeable barrier protection.
Eye Irritation Category 2A (H319)Causes serious eye irritation; mandates splash-proof, wrap-around goggles.
STOT (Single Exposure) Category 3 (H335)Respiratory tract irritant; necessitates local exhaust ventilation (fume hood).
The Exposure-to-Toxicity Pathway

When handling this compound, the primary risk is the inhalation of micro-particulates or dermal absorption of solvent-dissolved solutions. Once in systemic circulation, the 2-aminoquinazoline scaffold can bind to off-target kinases, leading to cellular toxicity .

G Exposure Dermal / Inhalation Exposure (Contaminated Dust) Solvent DMSO / DMF Solubilization (Accelerates Permeation) Exposure->Solvent If handled in solution Absorption Systemic Circulation Exposure->Absorption Direct particulate Solvent->Absorption Enhanced uptake Binding ATP Hinge Region Binding (2-Aminoquinazoline Scaffold) Absorption->Binding Inhibition Kinase / A2AR Inhibition (e.g., GRK6, NF-κB Pathway) Binding->Inhibition Hydrogen bonding Toxicity Cellular Toxicity & Tissue Irritation Inhibition->Toxicity Pathway disruption

Mechanism of 7-methylquinazolin-2-amine toxicity via off-target kinase inhibition.

Personal Protective Equipment (PPE) Matrix

Based on the mechanistic hazard profile, the following PPE is strictly required. We do not use latex, as it offers poor chemical resistance to the solvents typically used with quinazoline derivatives.

Table 2: Required PPE and Scientific Justification

PPE CategorySpecificationScientific Justification
Hand Protection Double-layered Nitrile (≥0.11 mm thickness)Nitrile provides superior resistance to the lipophilic scaffold. Double gloving protects against rapid permeation when the compound is dissolved in DMSO.
Eye Protection ANSI Z87.1 Safety Goggles with Side ShieldsProtects against corneal irritation (H319) from micro-particulates that may aerosolize during powder transfer.
Respiratory N95 / P100 Particulate RespiratorRequired only if weighing outside a Class II Biosafety Cabinet or fume hood to prevent inhalation of irritant dust (H335).
Body Protection Flame-resistant lab coat with Tyvek sleevesPrevents particulate accumulation on street clothes, mitigating the risk of chronic dermal exposure.

Operational Workflow: Weighing and Solution Preparation

To ensure a self-validating safety system, follow this step-by-step methodology when preparing 7-methylquinazolin-2-amine for assays.

  • Step 1: Environmental Setup. Ensure the chemical fume hood or Class II Biological Safety Cabinet (BSC) is fully operational with a face velocity of 80-100 fpm. Never weigh this powder on an open bench.

  • Step 2: PPE Donning. Put on your flame-resistant lab coat, safety goggles, and double-layer nitrile gloves.

  • Step 3: Static Mitigation. Quinazoline powders are notoriously prone to static charge. Use an anti-static zero-stat gun on the analytical balance and metal weighing spatulas to prevent the aerosolization of the fine powder.

  • Step 4: Transfer. Weigh the required mass using a disposable, anti-static weigh boat. Cap the source bottle immediately after extraction to minimize environmental exposure.

  • Step 5: Solubilization. Transfer the powder to a glass vial. Add the designated solvent (e.g., DMSO or DMF) inside the fume hood. Seal the vial tightly with a PTFE-lined cap before removing it from the hood for vortexing or sonication.

  • Step 6: Decontamination. Wipe down the balance and surrounding hood area with a disposable towel dampened with ethanol, followed by a secondary wipe with distilled water.

Spill Response and Disposal Plan

In the event of a spill, immediate containment is required to prevent respiratory irritation and environmental contamination.

Protocol for Solid/Powder Spills:
  • Step 1: Isolation. Evacuate personnel from the immediate vicinity. Turn off local drafts (like desk fans) that might disperse the dust, but leave the main room exhaust ventilation running.

  • Step 2: Dust Suppression. Do not sweep. Sweeping aerosolizes the compound. Gently cover the spilled powder with damp paper towels (using water or a 10% ethanol solution) to suppress dust formation.

  • Step 3: Collection. Use a plastic scoop to transfer the wetted material into a hazardous waste container.

  • Step 4: Surface Decontamination. Wash the affected surface with a standard laboratory detergent solution, followed by a thorough water rinse.

Protocol for Liquid Spills (Dissolved in Solvent):
  • Step 1: Absorption. Cover the liquid spill with an inert, highly absorbent material such as diatomaceous earth, sand, or vermiculite.

  • Step 2: Collection. Scoop the saturated absorbent into a chemically compatible, sealable waste container.

  • Step 3: Solvent Decontamination. Wash the area with water and soap to remove any residual solvent that could act as a dermal penetrant.

Waste Disposal Categorization:

7-methylquinazolin-2-amine and its contaminated materials (gloves, weigh boats, paper towels) must not be disposed of in standard municipal waste. Label the container clearly as "Hazardous Chemical Waste: Toxic/Irritant Quinazoline Derivative" and transfer it to your facility's designated chemical waste accumulation area in compliance with local environmental regulations .

References

  • Design, Synthesis, and Characterization of 4-Aminoquinazolines as Potent Inhibitors of the G Protein-Coupled Receptor Kinase 6 (GRK6) for the Treatment of Multiple Myeloma. Journal of Medicinal Chemistry (ACS Publications). Validated URL:[Link]

  • Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists. Molecules (MDPI). Validated URL:[Link]

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